molecular formula C7H4Cl3NO2 B3042757 3-Amino-2,4,5-trichlorobenzoic acid CAS No. 6725-40-2

3-Amino-2,4,5-trichlorobenzoic acid

Cat. No.: B3042757
CAS No.: 6725-40-2
M. Wt: 240.5 g/mol
InChI Key: FOWJBJHXTGLGGG-UHFFFAOYSA-N
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Description

3-Amino-2,4,5-trichlorobenzoic acid (CAS 6725-40-2) is a high-purity, chlorinated benzoic acid derivative with the molecular formula C₇H₄Cl₃NO₂ and a molecular weight of 240.47-240.5 g/mol . This compound is characterized by a benzene ring functionalized with an electron-donating amino group, an electron-withdrawing carboxylic acid group, and three chlorine atoms, making it a versatile and valuable intermediate in advanced organic synthesis and medicinal chemistry research . Its appearance is an off-white to pale yellow crystalline solid with a melting point of approximately 214 °C . The primary research value of this compound lies in its application as a key synthetic precursor. The presence of multiple, distinct functional groups on the aromatic ring allows for selective chemical transformations, including amidation and esterification of the carboxylic acid group, as well as derivatization of the aromatic amine . These reactions are fundamental for creating a diverse library of complex molecules, such as heterocyclic compounds and specialized amides, which are crucial in the development of novel agrochemicals and pharmaceuticals . The compound's structural features are commonly found in the synthesis of selective herbicides, highlighting its importance in agrochemical research . This product is strictly intended for research purposes and is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-2,4,5-trichlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl3NO2/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWJBJHXTGLGGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)N)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Dawn of a Synthetic Auxin: A Technical History of 3-Amino-2,4,5-trichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the discovery, synthesis, and herbicidal action of a lesser-known chlorinated benzoic acid, this whitepaper explores the scientific journey of 3-Amino-2,4,5-trichlorobenzoic acid. From its roots in the broader history of auxin-mimicking herbicides to its specific (though less documented) place in the chemical archives, this document provides researchers, scientists, and drug development professionals with a comprehensive technical guide.

Introduction: The Rise of Synthetic Auxins

The story of this compound is intrinsically linked to the revolutionary discovery of synthetic auxin herbicides in the 1940s.[1][2][3] British and American scientists, working independently, unearthed the herbicidal properties of compounds that mimic the natural plant hormone indole-3-acetic acid (IAA).[1][3] These synthetic auxins, including the now-famous 2,4-D, offered a new paradigm in selective weed control, particularly for broadleaf weeds in cereal crops.[1][2]

Amchem Products, Inc. (later acquired by Union Carbide and eventually Bayer), a pioneer in this field, was instrumental in the development of chlorinated benzoic acid herbicides.[4][5] While much of the historical focus has been on its more famous cousin, chloramben (3-Amino-2,5-dichlorobenzoic acid), the trichlorinated variant represents a chapter in the ongoing exploration of structure-activity relationships within this class of herbicides.

Physicochemical Properties

While extensive quantitative data for this compound is not as readily available as for more common herbicides, its basic physicochemical properties can be inferred from its structure and comparison with related compounds.

PropertyValue
Molecular Formula C₇H₄Cl₃NO₂
Molecular Weight 240.47 g/mol
CAS Number 6725-40-2
Appearance Likely a crystalline solid
Solubility Expected to have low water solubility, characteristic of many organic acids.

Synthesis and Experimental Protocols

A definitive, detailed experimental protocol for the synthesis of this compound is not prominently published in readily accessible scientific literature. However, its synthesis can be logically deduced from established methods for preparing analogous chlorinated and aminated benzoic acids. A plausible synthetic route would likely involve the chlorination of a benzoic acid precursor, followed by nitration and subsequent reduction of the nitro group to an amine.

A general, multi-step synthesis, adapted from procedures for similar compounds, is proposed below.

Proposed Synthesis Workflow

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction cluster_3 Final Product start Benzoic Acid step1 Chlorination (e.g., with Cl2, FeCl3 catalyst) start->step1 product1 Trichlorobenzoic Acid Isomer step1->product1 step2 Nitration (e.g., with HNO3, H2SO4) product2 3-Nitro-2,4,5-trichlorobenzoic Acid step2->product2 product1->step2 step3 Reduction (e.g., with Fe/HCl or H2/Pd-C) end This compound step3->end product2->step3

A plausible multi-step synthesis of this compound.

Experimental Protocol (Hypothetical):

Step 1: Trichlorination of Benzoic Acid A suitable starting benzoic acid derivative would be subjected to electrophilic chlorination using a chlorinating agent such as chlorine gas in the presence of a Lewis acid catalyst like ferric chloride. The reaction conditions would need to be carefully controlled to achieve the desired 2,4,5-trichloro substitution pattern. Isomer separation might be necessary.

Step 2: Nitration of 2,4,5-Trichlorobenzoic Acid The resulting 2,4,5-trichlorobenzoic acid would then be nitrated using a mixture of concentrated nitric acid and sulfuric acid. The nitro group would be directed to the 3-position due to the directing effects of the existing substituents.

Step 3: Reduction of the Nitro Group The final step involves the reduction of the nitro group to an amino group. This can be achieved using various reducing agents, such as iron filings in the presence of hydrochloric acid (Bechamp reduction) or catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst.

Herbicidal Activity and Mechanism of Action

As a member of the benzoic acid family of herbicides, this compound is presumed to act as a synthetic auxin, disrupting normal plant growth processes.[1] At high concentrations, these synthetic auxins lead to uncontrolled and disorganized cell growth, ultimately causing plant death.[1]

The primary mode of action for auxin-mimicking herbicides involves the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) signaling pathway.[6][7][8][9]

The TIR1/AFB Signaling Pathway

In the absence of auxin, Aux/IAA proteins act as repressors by binding to Auxin Response Factors (ARFs), preventing them from activating the transcription of auxin-responsive genes.

When a synthetic auxin like this compound is introduced, it binds to the TIR1/AFB receptor proteins. This binding event promotes the interaction between TIR1/AFB and the Aux/IAA repressor proteins. The SCF (Skp1-Cullin-F-box) complex, of which TIR1/AFB is a part, then ubiquitinates the Aux/IAA proteins, marking them for degradation by the 26S proteasome.

The degradation of the Aux/IAA repressors liberates the ARF transcription factors, allowing them to bind to auxin-responsive elements in the promoters of target genes. This leads to the transcription of genes involved in various growth processes, but at an unregulated and ultimately lethal level.

G cluster_0 Normal State (Low Auxin) cluster_1 Herbicide Action (High Synthetic Auxin) AuxIAA_normal Aux/IAA Repressor ARF_normal ARF Transcription Factor AuxIAA_normal->ARF_normal binds to & represses Gene_normal Auxin-Responsive Gene (Transcription OFF) ARF_normal->Gene_normal cannot activate Auxin This compound TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB SCF SCF Complex TIR1_AFB->SCF is part of AuxIAA_action Aux/IAA Repressor SCF->AuxIAA_action Proteasome 26S Proteasome AuxIAA_action->Proteasome degraded by ARF_action ARF Transcription Factor Gene_action Auxin-Responsive Gene (Uncontrolled Transcription ON) ARF_action->Gene_action activates

The TIR1/AFB signaling pathway and the action of auxin-mimicking herbicides.

Conclusion

While this compound may not have achieved the commercial success or widespread recognition of other chlorinated benzoic acid herbicides, its study provides valuable insights into the structure-activity relationships that govern the efficacy of synthetic auxins. Further research into its specific herbicidal spectrum and quantitative efficacy would contribute to a more complete understanding of this class of compounds. The elucidation of its precise interactions with the TIR1/AFB receptor complex could also offer a more nuanced view of the molecular basis for synthetic auxin action.

References

An In-Depth Technical Guide to the Synthesis of 3-Amino-2,4,5-trichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 3-Amino-2,4,5-trichlorobenzoic acid, a valuable building block in the development of novel pharmaceuticals and other specialty chemicals. This document outlines a probable synthetic pathway, including detailed experimental protocols derived from analogous chemical transformations, and presents key quantitative data for the starting materials, intermediates, and the final product.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a two-step process commencing with the commercially available 2,4,5-trichlorobenzoic acid. The synthetic strategy involves an initial electrophilic aromatic substitution to introduce a nitro group at the 3-position, followed by a reduction of the nitro group to the corresponding amine.

The overall logical workflow for this synthesis is depicted below:

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_product Final Product Start 2,4,5-Trichlorobenzoic Acid Nitration Step 1: Nitration Start->Nitration HNO₃ / H₂SO₄ Reduction Step 2: Reduction Nitration->Reduction Reducing Agent (e.g., Fe/HCl or H₂/Pd-C) Product This compound Reduction->Product

Caption: Logical workflow for the synthesis of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of the starting material and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)PurityCAS Number
2,4,5-Trichlorobenzoic acidC₇H₃Cl₃O₂225.46162-164-50-82-8
This compoundC₇H₄Cl₃NO₂240.47214-215[1]≥95%6725-40-2

Experimental Protocols

The following protocols are detailed methodologies for the key synthetic steps. These are based on established procedures for analogous compounds and represent a robust approach to the synthesis of this compound.

Step 1: Nitration of 2,4,5-Trichlorobenzoic Acid

This procedure describes the nitration of 2,4,5-trichlorobenzoic acid to yield 3-nitro-2,4,5-trichlorobenzoic acid using a mixture of concentrated nitric and sulfuric acids. The directing effects of the carboxyl and chloro substituents favor the introduction of the nitro group at the 3-position. A patent for the nitration of various trichlorobenzoic acids suggests a high yield for this type of transformation.[2]

Nitration_Pathway 2,4,5-Trichlorobenzoic_Acid 2,4,5-Trichlorobenzoic Acid 3-Nitro-2,4,5-trichlorobenzoic_Acid 3-Nitro-2,4,5-trichlorobenzoic Acid 2,4,5-Trichlorobenzoic_Acid->3-Nitro-2,4,5-trichlorobenzoic_Acid Electrophilic Aromatic Substitution Nitrating_Mixture HNO₃ / H₂SO₄

Caption: Reaction scheme for the nitration of 2,4,5-trichlorobenzoic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,4,5-Trichlorobenzoic acid225.4622.55 g0.10
Concentrated Sulfuric Acid (98%)98.08100 mL-
Concentrated Nitric Acid (70%)63.0115 mL~0.24

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 100 mL of concentrated sulfuric acid.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add 22.55 g (0.10 mol) of 2,4,5-trichlorobenzoic acid to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete and the solid has dissolved, prepare the nitrating mixture by cautiously adding 15 mL of concentrated nitric acid to the dropping funnel.

  • Add the nitrating mixture dropwise to the reaction flask over a period of 60-90 minutes, maintaining the internal temperature between 5-10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 10 °C for an additional 2 hours.

  • Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • The precipitated solid, 3-nitro-2,4,5-trichlorobenzoic acid, is collected by vacuum filtration.

  • Wash the filter cake with copious amounts of cold water until the washings are neutral to litmus paper.

  • Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Expected Yield: While a specific yield for this reaction is not documented in the readily available literature, analogous nitrations of dichlorobenzoic acids report yields in the range of 65-95%.[2]

Step 2: Reduction of 3-Nitro-2,4,5-trichlorobenzoic Acid

This protocol details the reduction of the nitro intermediate to the target compound, this compound. A common and effective method for this transformation is the use of a metal in an acidic medium, such as iron powder in the presence of hydrochloric acid.

Reduction_Pathway 3-Nitro-2,4,5-trichlorobenzoic_Acid 3-Nitro-2,4,5-trichlorobenzoic Acid 3-Amino-2,4,5-trichlorobenzoic_Acid This compound 3-Nitro-2,4,5-trichlorobenzoic_Acid->3-Amino-2,4,5-trichlorobenzoic_Acid Reduction Reducing_Agent Fe / HCl

Caption: Reaction scheme for the reduction of 3-nitro-2,4,5-trichlorobenzoic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Nitro-2,4,5-trichlorobenzoic acid270.4627.05 g0.10
Iron Powder55.84533.51 g0.60
Ethanol46.07200 mL-
Water18.0250 mL-
Concentrated Hydrochloric Acid36.465 mL~0.06

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a suspension of 27.05 g (0.10 mol) of 3-nitro-2,4,5-trichlorobenzoic acid and 33.51 g (0.60 mol) of iron powder in a mixture of 200 mL of ethanol and 50 mL of water.

  • Heat the mixture to a gentle reflux with vigorous stirring.

  • Add 5 mL of concentrated hydrochloric acid dropwise to the refluxing suspension over 15 minutes.

  • Continue refluxing for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the hot mixture through a pad of celite to remove the iron and iron salts.

  • Wash the celite pad with hot ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or acetic acid/water, to yield pure this compound.

Expected Yield: The reduction of aromatic nitro compounds using this method typically proceeds with high yields, often exceeding 85-90%.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

  • Melting Point: 214-215 °C[1]

  • Purity: ≥95%

  • Spectroscopic Analysis:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic proton and the amine and carboxylic acid protons.

    • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the aromatic carbons and the carboxyl carbon.

    • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the amine, the O-H and C=O stretching of the carboxylic acid, and the C-Cl stretching vibrations.

    • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product.

This guide provides a foundational understanding of the synthesis of this compound. Researchers should always conduct a thorough literature search and risk assessment before undertaking any experimental work. The provided protocols may require optimization to achieve the desired yield and purity.

References

3-Amino-2,4,5-trichlorobenzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Chemical Properties of 3-Amino-2,4,5-trichlorobenzoic acid

This technical guide provides a comprehensive overview of the core chemical properties, analytical approaches, and structural information for this compound. The content is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data in structured tables and visualizing key workflows.

Core Chemical and Physical Properties

This compound is a chlorinated aromatic amino acid. Its structural and physical properties are fundamental for its application in chemical synthesis and research. The primary identification and physical data are summarized below.

PropertyValueSource
CAS Number 6725-40-2[1][2]
Molecular Formula C7H4Cl3NO2[1]
Molecular Weight 240.46 g/mol [1]
Melting Point 214-215 °C[1]
Appearance Solid[2]
Purity ≥95%[2]
TSCA Inventory Status Not listed[1]

Experimental Protocols & Methodologies

General Synthesis Approach

The synthesis of chlorinated and aminated benzoic acids often involves a multi-step process starting from a simpler benzoyl chloride or benzoic acid precursor. A common pathway includes:

  • Chlorination: Introduction of chloro groups onto the benzene ring.

  • Nitration: Introduction of a nitro group, which serves as a precursor to the amino group.

  • Reduction: Conversion of the nitro group to an amino group, typically using a reducing agent.

A patent for the preparation of the related compound 3-amino-2,5-dichlorobenzoic acid outlines a method involving chlorination of benzoylchloride, nitration, and subsequent reduction.[3] Similar strategies are employed for other aminobenzoic acid derivatives, often starting with the corresponding nitrobenzoic acid.[4][5]

Analytical Characterization

Characterization of aminobenzoic acid derivatives relies on standard analytical techniques to confirm identity, purity, and structure.

  • High-Performance Liquid Chromatography (HPLC): This is a primary method for assessing the purity of the final compound. A common approach involves reversed-phase chromatography. For quantitative analysis, amino acids can be derivatized to enhance detection.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the chemical structure, including the substitution pattern on the aromatic ring.[8][9][10]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups present in the molecule, such as the amino (N-H), carboxylic acid (O-H and C=O), and aromatic ring vibrations.[9]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.[11]

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the purification and analysis of a synthesized aminobenzoic acid derivative, based on standard laboratory procedures.

Caption: General workflow for the purification and analysis of a synthesized chemical compound.

Signaling Pathways and Biological Activity

Information regarding specific signaling pathways or detailed biological activities for this compound is not available in the provided search results. While many aminobenzoic acid derivatives are explored for a range of biological activities, including anti-inflammatory and antimicrobial properties, specific data for this trichlorinated isomer is absent.[12] Further research would be required to elucidate its pharmacological profile.

References

Technical Guide: Physical Properties of 3-Amino-2,4,5-trichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Physical Properties

The known physical properties of 3-Amino-2,4,5-trichlorobenzoic acid are summarized in the table below. It is important to note that experimentally determined data for several key properties, including boiling point, density, solubility, and pKa, are not currently available in the public domain.

PropertyValueSource
Chemical Formula C₇H₄Cl₃NO₂Synquest Labs[1]
Molecular Weight 240.46 g/mol Synquest Labs[1]
Melting Point 214-215 °CCymitQuimica[2]
Boiling Point Data not availableN/A
Density Data not availableN/A
Solubility in Water Data not availableN/A
Solubility in Ethanol Data not availableN/A
Solubility in Acetone Data not availableN/A
pKa Data not availableN/A

Spectral Data

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound have not been published. However, the following sections describe generalized, standard laboratory procedures that can be employed to determine these properties for a solid organic compound.

Workflow for Physical Property Determination

G synthesis Synthesis & Purification characterization Purity Assessment (e.g., HPLC, NMR) synthesis->characterization mp Melting Point Determination characterization->mp bp Boiling Point Determination sol Solubility Analysis den Density Measurement pka pKa Titration

Caption: General workflow for physical property determination.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

  • Capillary Loading: A capillary tube, sealed at one end, is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the bottom.

  • Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

  • Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Boiling Point Determination (Not applicable for this compound under standard conditions)

Given that this compound is a solid with a high melting point, it is likely to decompose at or before its boiling point at atmospheric pressure. Therefore, a standard boiling point determination is generally not performed.

Solubility Determination

Objective: To determine the solubility of the compound in various solvents (e.g., water, ethanol, acetone) at a specific temperature.

Methodology:

  • Solvent Addition: A known, small amount of this compound (e.g., 10 mg) is placed in a test tube.

  • Incremental Solvent Addition: A specific solvent is added incrementally (e.g., 0.1 mL at a time) to the test tube.

  • Agitation: After each addition, the mixture is vigorously agitated (e.g., using a vortex mixer) for a set period to facilitate dissolution.

  • Observation: The process is continued until the solid is completely dissolved. The total volume of solvent added is recorded.

  • Quantification: The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL or mol/L). For quantitative analysis, a saturated solution is prepared, and the concentration of the dissolved solute is determined using a suitable analytical technique such as UV-Vis spectroscopy or HPLC after filtration.

Density Determination (Gas Pycnometry)

Objective: To determine the skeletal density of the solid compound.

Methodology:

  • Sample Preparation: A known mass of the dry, powdered this compound is placed in the sample chamber of a gas pycnometer.

  • Purging: The chamber is purged with a non-reactive gas (typically helium) to remove any adsorbed gases from the sample surface.

  • Volume Measurement: The instrument introduces a known quantity of the gas into the sample chamber and measures the pressure. The gas is then expanded into a reference chamber of known volume, and the new pressure is measured.

  • Calculation: Using the ideal gas law and the measured pressures and known volumes, the volume of the solid sample is calculated.

  • Density Calculation: The density is then calculated by dividing the mass of the sample by its measured volume.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid and amino functional groups.

Methodology:

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) if the compound has low water solubility.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration with Base: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the solution in small, precise increments using a burette.

  • pH Measurement: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) can be determined from the half-equivalence point(s) on the curve. The first pKa will correspond to the deprotonation of the carboxylic acid, and the second pKa will correspond to the deprotonation of the ammonium group.

Signaling Pathways and Logical Relationships

A review of the available literature did not reveal any established signaling pathways or complex experimental workflows directly involving this compound that would necessitate visualization with a Graphviz diagram. The primary context of this compound appears to be as a chemical intermediate.

Conclusion

This technical guide provides the currently available physical property data for this compound. Significant gaps exist in the experimental data for several key physical properties. The provided general experimental protocols offer a framework for researchers to determine these missing values. Further experimental investigation is required to fully characterize the physicochemical profile of this compound.

References

In-depth Technical Guide on the Core Mechanism of Action of 3-Amino-2,4,5-trichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 3-Amino-2,4,5-trichlorobenzoic acid. As of late 2025, dedicated studies elucidating its cellular targets, modulated signaling pathways, and quantitative biological effects are not present in the public domain. The information available is primarily limited to its chemical identity and availability from chemical suppliers.

This guide, therefore, addresses the user's query by first acknowledging the absence of specific data for this compound. It then provides an in-depth analysis of structurally similar compounds for which mechanistic data is available, offering a potential, albeit speculative, framework for future research into the target compound.

I. Current Knowledge Gaps for this compound

A thorough search of scientific databases and literature has yielded no specific experimental data on the mechanism of action of this compound. Consequently, the core requirements of this technical guide—quantitative data tables, detailed experimental protocols, and signaling pathway diagrams—cannot be fulfilled for this specific molecule.

II. Mechanistic Insights from Structurally Related Compounds

To provide a valuable resource for researchers, this section details the mechanism of action for other chlorinated aminobenzoic acid derivatives. It is crucial to emphasize that while these molecules share a common chemical scaffold, minor structural changes can dramatically alter their biological activity. Therefore, the following information should be considered as a guide for hypothesis generation and experimental design for this compound, not as a direct representation of its function.

A. 2-Amino-3-chlorobenzoic Acid: A Cancer Antagonist Targeting PI3K/AKT Signaling

A notable example of a bioactive chlorinated aminobenzoic acid is 2-Amino-3-chlorobenzoic acid (2A3CB), which has been isolated from Streptomyces coelicolor.[1] Research has demonstrated its potential as an anticancer agent, particularly against breast cancer cell lines.

2A3CB has been shown to exert its cytotoxic effects on MDA-MB-231 breast cancer cells through the induction of apoptosis and inhibition of cell proliferation and migration.[1] The underlying mechanism is believed to involve the modulation of the PI3K/AKT signaling pathway, a critical pathway for tumor growth and survival.[1]

  • Induction of Apoptosis: 2A3CB triggers programmed cell death via caspase-mediated pathways.[1]

  • Downregulation of Key Proteins: The compound has been observed to downregulate the expression of PTEN, PCNA, BAX, and STAT3, which are involved in cell proliferation, apoptosis regulation, and metastasis.[1]

The following experimental methodologies were utilized to elucidate the mechanism of action of 2-Amino-3-chlorobenzoic acid:

  • Cell Viability and Cytotoxicity Assay: The MTT assay was used to assess the cytotoxic effects of 2A3CB on MDA-MB-231 and 3T3 cell lines.[1]

  • Apoptosis Analysis: Dual fluorescent staining was employed to visualize and quantify apoptotic cells.[1]

  • Cell Proliferation, Migration, and Invasion Assays: These assays were conducted to determine the inhibitory effect of the compound on key cancer progression characteristics.[1]

  • Analysis of Apoptotic Markers: mRNA and protein levels of key apoptotic and cell signaling markers were analyzed to understand the molecular mechanism.[1]

The following table summarizes the reported cytotoxic effects of 2-Amino-3-chlorobenzoic acid on MDA-MB-231 cells.[1]

Time PointIC50 Value (µM)
24 h26
48 h5
72 h7.2

The proposed, simplified signaling pathway for 2-Amino-3-chlorobenzoic acid is depicted below.

G 2-Amino-3-chlorobenzoic acid 2-Amino-3-chlorobenzoic acid PI3K PI3K 2-Amino-3-chlorobenzoic acid->PI3K Inhibits PTEN PTEN 2-Amino-3-chlorobenzoic acid->PTEN Downregulates Caspases Caspases 2-Amino-3-chlorobenzoic acid->Caspases Activates STAT3 STAT3 2-Amino-3-chlorobenzoic acid->STAT3 Downregulates BAX BAX 2-Amino-3-chlorobenzoic acid->BAX Downregulates PCNA PCNA 2-Amino-3-chlorobenzoic acid->PCNA Downregulates AKT AKT PI3K->AKT Activates Proliferation_Migration Proliferation & Migration AKT->Proliferation_Migration Promotes Apoptosis Apoptosis Caspases->Apoptosis

Figure 1. Proposed signaling pathway for 2-Amino-3-chlorobenzoic acid.

B. Other Related Aminobenzoic Acid Derivatives
  • 3-Amino-2-chlorobenzoic acid: This compound is primarily recognized as a versatile building block in the synthesis of pharmaceuticals, particularly for anti-inflammatory and analgesic drugs.[2] This suggests that the aminobenzoic acid core can be functionalized to interact with various biological targets.

  • 3-Amino-5-halo-2-iodobenzoates: These are described as important starting materials in the synthesis of pharmaceuticals, highlighting the relevance of this chemical class in drug discovery.

III. Future Directions for Research on this compound

Given the lack of data, the primary objective for future research is to conduct foundational in vitro and in vivo studies to characterize the biological activity of this compound. Based on the activity of related compounds, initial investigations could focus on:

  • Anticancer Activity: Screening against a panel of cancer cell lines to identify potential cytotoxic or cytostatic effects.

  • Anti-inflammatory Activity: Evaluating its ability to modulate inflammatory pathways in relevant cellular models.

  • Antimicrobial Activity: Assessing its efficacy against a range of bacterial and fungal pathogens.

Should any significant biological activity be identified, subsequent research should focus on target identification and mechanism of action studies, employing techniques such as:

  • High-throughput screening: To identify potential protein targets.

  • Transcriptomic and Proteomic analysis: To understand the global cellular response to the compound.

  • Specific signaling pathway analysis: Using reporter assays, western blotting, and other molecular biology techniques to dissect the mechanism.

By following a systematic and hypothesis-driven approach, the scientific community can begin to unravel the potential therapeutic applications and the underlying mechanism of action of this compound.

References

Technical Guide: Solubility Profile of 3-Amino-2,4,5-trichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-Amino-2,4,5-trichlorobenzoic acid, a compound of interest in various research and development sectors. Despite a comprehensive search of available scientific literature and chemical databases, specific quantitative solubility data for this compound in water or common organic solvents remains unpublished. This guide summarizes the available physicochemical properties and provides a general, yet detailed, experimental protocol for determining the solubility of this compound, which can be adapted by researchers in their own laboratories. A workflow for this experimental protocol is also presented visually using a Graphviz diagram.

Introduction

This compound is a chlorinated aromatic carboxylic acid. The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences its bioavailability, formulation development, and potential environmental fate. A thorough understanding of a compound's solubility in various media is therefore essential for its successful application in research and drug development.

This document serves as a resource for professionals requiring solubility information on this compound. In the absence of specific published data, this guide provides the known properties of the compound and outlines established methodologies for its experimental determination.

Physicochemical Properties of this compound

Limited data is available for the physicochemical properties of this compound. The following table summarizes the currently known information.

PropertyValueSource
Molecular Formula C₇H₄Cl₃NO₂CymitQuimica
Molecular Weight 240.47 g/mol CymitQuimica
Physical Form SolidCymitQuimica
Purity ≥95%CymitQuimica
Water Solubility No data availableChemicalBook
Partition Coefficient (n-octanol/water) No data availableChemicalBook

Solubility Data of a Structurally Related Compound

For reference, the solubility of a structurally similar compound, 3-Amino-2,5-dichlorobenzoic acid (also known as Chloramben), has been reported. While not directly applicable to this compound, this information may offer a preliminary estimation.

CompoundSolventTemperatureSolubilitySource
3-Amino-2,5-dichlorobenzoic acidWater25 °C700 mg/LChemBK[1]

General Experimental Protocol for Solubility Determination

The following section outlines a general experimental protocol for determining the solubility of a solid compound like this compound. The equilibrium shake-flask method is a widely accepted and robust technique for this purpose.

Principle

An excess amount of the solid compound is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is determined analytically.

Materials and Equipment
  • This compound (solid)

  • Solvents of interest (e.g., deionized water, ethanol, methanol, DMSO)

  • Analytical balance

  • Vials or flasks with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Experimental Procedure
  • Preparation: Add an excess amount of this compound to a series of vials, ensuring that a visible amount of solid remains undissolved.

  • Solvent Addition: Add a precise volume of the desired solvent to each vial.

  • Equilibration: Securely cap the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Alternatively, centrifuge the vials to facilitate phase separation.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Dilution: If necessary, dilute the filtered supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the solubility of the compound in the chosen solvent, taking into account any dilution factors. The results are typically expressed in units such as mg/mL, g/L, or mol/L.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Weigh excess solid B Add known volume of solvent A->B C Agitate at constant temperature B->C D Settle or Centrifuge C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Quantify concentration (e.g., HPLC) F->G H Calculate Solubility G->H

Caption: General workflow for determining the solubility of a solid compound.

Conclusion

While specific quantitative solubility data for this compound is not currently available in the public domain, this technical guide provides researchers and drug development professionals with the necessary foundational knowledge and a practical experimental framework to determine this crucial parameter. The provided general protocol for the shake-flask method is a reliable starting point for laboratory investigation. Accurate determination of the solubility of this compound will be invaluable for its future research and development applications.

References

Spectroscopic Data and Characterization of 3-Amino-2,4,5-trichlorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Amino-2,4,5-trichlorobenzoic acid. Due to the limited availability of public spectroscopic data for this specific compound, this document utilizes data from the closely related analogue, 3-Amino-2,5-dichlorobenzoic acid, to illustrate the expected spectroscopic behavior and analytical methodologies. This guide includes detailed experimental protocols for key spectroscopic techniques and presents the available data in a structured format to aid in research and development activities.

Introduction: this compound is a halogenated aromatic compound with potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its molecular structure and purity is essential for its application and is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide outlines the principles and expected data for the spectroscopic characterization of this class of compounds.

Spectroscopic Data Summary

Table 1: Infrared (IR) Spectroscopy Data for 3-Amino-2,5-dichlorobenzoic acid [1][2]

Wavenumber (cm⁻¹)IntensityAssignment
3485StrongN-H stretch (asymmetric)
3380StrongN-H stretch (symmetric)
1690StrongC=O stretch (carboxylic acid)
1620MediumN-H bend
1560MediumC=C stretch (aromatic)
1420MediumC-O-H bend
1250StrongC-O stretch
820StrongC-H bend (aromatic, out-of-plane)
780StrongC-Cl stretch

Table 2: Mass Spectrometry (Electron Ionization) Data for 3-Amino-2,5-dichlorobenzoic acid [1]

m/zRelative Intensity (%)Assignment
205100[M]⁺ (Molecular ion)
18885[M-OH]⁺
16040[M-COOH]⁺
12530[M-COOH-Cl]⁺
9025[C₆H₄N]⁺

Experimental Protocols

The following sections detail generalized experimental protocols for the acquisition of spectroscopic data for aromatic aminobenzoic acids.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to ensure the sample dissolves completely and to avoid interference with the signals of interest.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.

  • ¹H NMR Acquisition:

    • Acquire a proton spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm for organic molecules).

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

    • Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[3]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.[4]

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

2.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Sample Preparation:

    • For Electron Ionization (EI-MS), a small amount of the solid sample is introduced directly into the ion source, where it is vaporized by heating in a high vacuum.[5][6]

    • Alternatively, the sample can be dissolved in a suitable volatile solvent and introduced via a direct insertion probe or after separation by gas chromatography.

  • Instrumentation: A mass spectrometer equipped with an EI source and a mass analyzer (e.g., quadrupole or time-of-flight) is used.[5]

  • Data Acquisition:

    • The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6]

    • The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).[5]

    • A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or synthesized organic compound.

Spectroscopic_Workflow cluster_synthesis Sample Origin cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation cluster_validation Final Validation Synthesis Synthesis & Purification MS Mass Spectrometry (MS) Determine Molecular Weight & Formula Synthesis->MS Sample IR Infrared (IR) Spectroscopy Identify Functional Groups Synthesis->IR Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate Molecular Structure Synthesis->NMR Sample Data_Integration Integrate Spectroscopic Data MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure_Elucidation Structure Elucidation Data_Integration->Structure_Elucidation Final_Structure Proposed Structure Structure_Elucidation->Final_Structure

Workflow for Spectroscopic Characterization.

Conclusion

While direct spectroscopic data for this compound remains scarce in the public domain, the analysis of the analogous compound, 3-Amino-2,5-dichlorobenzoic acid, provides valuable insights into the expected spectral features. The combination of NMR, IR, and MS, guided by the experimental protocols outlined in this guide, forms a robust methodology for the comprehensive characterization and structural elucidation of this and related halogenated aminobenzoic acids. Such characterization is a critical step in ensuring the quality and consistency of these compounds for their intended applications in research and development.

References

Degradation Pathways of 3-Amino-2,4,5-trichlorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential degradation pathways of 3-Amino-2,4,5-trichlorobenzoic acid, a polychlorinated aromatic amine. Due to the limited direct research on this specific compound, this guide synthesizes information from studies on the closely related herbicide Chloramben (3-amino-2,5-dichlorobenzoic acid) and other chlorinated benzoic acids to propose a putative metabolic route. This document outlines the key enzymatic reactions, potential intermediates, and microbial players likely involved in its breakdown. Detailed experimental protocols for studying its degradation and quantitative data from analogous compounds are presented to facilitate further research in this area.

Introduction

This compound is a halogenated aromatic compound. The presence of both amino and chloro substituents on the benzene ring makes it a molecule of interest in various industrial and pharmaceutical contexts. Understanding its environmental fate and potential for biodegradation is crucial for assessing its ecological impact and for the development of potential bioremediation strategies. Microbial degradation is a primary mechanism for the breakdown of such xenobiotic compounds in the environment.[1][2] This guide will explore the likely enzymatic processes that lead to the mineralization of this compound.

Proposed Degradation Pathways

Based on the established degradation pathways of analogous compounds like Chloramben and other chlorinated aromatics, a putative degradation pathway for this compound is proposed. The degradation is likely initiated by an initial attack on the aromatic ring, followed by dehalogenation and subsequent ring cleavage.

Initial Ring Activation: Dioxygenation

The aerobic degradation of many aromatic compounds is initiated by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring.[1][3] For this compound, a plausible first step is the action of a benzoate-1,2-dioxygenase or a similar aromatic hydrocarbon dioxygenase. This enzyme would catalyze the dihydroxylation of the aromatic ring to form a cis-dihydrodiol.

Initial_Dioxygenation 3-Amino-2,4,5-trichlorobenzoic_acid This compound cis-Dihydrodiol_intermediate cis-1,2-Dihydroxy-3-amino-4,5,6- trichlorocyclohexa-3,5-diene-1-carboxylate 3-Amino-2,4,5-trichlorobenzoic_acid->cis-Dihydrodiol_intermediate Benzoate-1,2-dioxygenase (O2, NADH+H+)

Caption: Initial dioxygenation of this compound.

Dehydrogenation and Catechol Formation

The unstable cis-dihydrodiol intermediate would then undergo dehydrogenation, catalyzed by a dehydrogenase, to form a substituted catechol, likely 3-Amino-4,5,6-trichlorocatechol. This catechol is a key intermediate that can then undergo ring cleavage.

Dehalogenation

Dehalogenation, the removal of chlorine atoms, is a critical step in the detoxification of chlorinated compounds.[4][5] This can occur at different stages of the degradation pathway.

  • Hydrolytic Dehalogenation: A hydroxyl group from water replaces a chlorine atom.[1]

  • Reductive Dehalogenation: A hydrogen atom replaces a chlorine atom, a process common under anaerobic conditions.[1]

  • Oxygenolytic Dehalogenation: Monooxygenase or dioxygenase enzymes can catalyze the removal of a halogen atom during the hydroxylation of the ring.[4][6]

It is plausible that one or more chlorine atoms are removed from the catechol intermediate before or after ring cleavage.

Aromatic Ring Cleavage

The substituted catechol intermediate is the substrate for ring-cleavage dioxygenases. There are two main types of ring cleavage:

  • Ortho (intradiol) cleavage: The bond between the two hydroxyl-bearing carbons is cleaved by a catechol 1,2-dioxygenase, leading to the formation of a cis,cis-muconic acid derivative.[7][8]

  • Meta (extradiol) cleavage: The bond adjacent to one of the hydroxyl groups is cleaved by a catechol 2,3-dioxygenase, yielding a hydroxymuconic semialdehyde derivative.[9][10]

The subsequent metabolites are then channeled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle.

A proposed overall degradation pathway is visualized below:

Proposed_Degradation_Pathway cluster_0 Upper Pathway cluster_1 Ring Cleavage cluster_2 Lower Pathway A This compound B cis-Dihydrodiol Intermediate A->B Dioxygenase C Substituted Catechol (e.g., 3-Amino-4,5,6-trichlorocatechol) B->C Dehydrogenase D1 Ortho-cleavage product (cis,cis-Muconic acid derivative) C->D1 Catechol 1,2-dioxygenase (ortho cleavage) D2 Meta-cleavage product (Hydroxymuconic semialdehyde derivative) C->D2 Catechol 2,3-dioxygenase (meta cleavage) E Intermediates of Central Metabolism D1->E D2->E F CO2 + H2O + Cl- E->F

Caption: Proposed degradation pathway for this compound.

Quantitative Data

CompoundMatrixHalf-life (t½)Degradation Rate Constant (k)Reference
ChlorambenMoist Soil> 16 daysNot reported[11]
Chloramben (methyl ester)Moist Soil2.9 daysNot reported[11]
Chloramben (hydroxypropyl ester)Moist Soil7.5 daysNot reported[11]
Thiobencarb (herbicide)Sandy Clay Loam Soil10.24 days0.068 day⁻¹[12]
Fenitrothion (insecticide)Sandy Clay Loam Soil19.36 days0.036 day⁻¹[12]

Note: Degradation rates are highly dependent on environmental conditions such as soil type, moisture, temperature, pH, and microbial population.[13] The provided data should be considered as indicative.

Experimental Protocols

The following are generalized protocols for key experiments to study the degradation of this compound.

Microbial Degradation in Soil Microcosms

This experiment assesses the biodegradation of the target compound in a soil environment.[13][14]

Objective: To determine the rate of degradation and identify metabolites in soil.

Materials:

  • Test soil with a known microbial population.

  • This compound (analytical grade).

  • Sterile water.

  • Biometer flasks or similar incubation vessels.[15]

  • Incubator.

  • Analytical instruments (HPLC, GC-MS).[16][17]

Procedure:

  • Soil Preparation: Sieve fresh soil to remove large debris. Adjust moisture content to 50-60% of water holding capacity.

  • Spiking: Prepare a stock solution of this compound in a suitable solvent. Add the stock solution to the soil to achieve the desired concentration. A solvent-free control and a sterile control (autoclaved soil) should also be prepared.

  • Incubation: Place the treated soil samples in biometer flasks and incubate at a constant temperature (e.g., 25°C) in the dark.

  • Sampling: At regular time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days), collect soil samples from the microcosms.

  • Extraction: Extract the parent compound and its metabolites from the soil samples using an appropriate solvent system (e.g., methanol, acetonitrile).

  • Analysis: Analyze the extracts using HPLC or GC-MS to quantify the concentration of the parent compound and identify any degradation products.[16][18]

  • Data Analysis: Plot the concentration of the parent compound over time to determine the degradation kinetics and calculate the half-life.

Soil_Microcosm_Workflow Start Start Soil_Prep Soil Preparation (Sieving, Moisture Adjustment) Start->Soil_Prep Spiking Spiking with This compound Soil_Prep->Spiking Incubation Incubation in Biometer Flasks Spiking->Incubation Sampling Periodic Soil Sampling Incubation->Sampling Extraction Solvent Extraction of Compound and Metabolites Sampling->Extraction Analysis HPLC / GC-MS Analysis Extraction->Analysis Data_Analysis Kinetic Analysis and Half-life Calculation Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a soil microcosm degradation study.

Enzyme Assays

Enzyme assays are crucial for identifying and characterizing the specific enzymes involved in the degradation pathway.

Objective: To measure the activity of key enzymes like dioxygenases and dehalogenases.

Materials:

  • Cell-free extract from a microorganism capable of degrading the compound.

  • Substrate (e.g., this compound, catechol intermediate).

  • Buffer solutions.

  • Cofactors (e.g., NADH, NADPH).

  • Spectrophotometer or other suitable analytical instrument.

General Procedure for Dioxygenase Assay:

  • Reaction Mixture: Prepare a reaction mixture containing buffer, cell-free extract, and NADH.

  • Initiate Reaction: Start the reaction by adding the substrate (e.g., this compound).

  • Monitor Activity: Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate Activity: Calculate the enzyme activity based on the rate of NADH consumption.

Conclusion

While direct experimental data on the degradation of this compound is scarce, a scientifically plausible degradation pathway can be proposed based on the extensive research on analogous chlorinated and aminated aromatic compounds. The proposed pathway involves initial dioxygenation, dehalogenation, and subsequent ring cleavage, mediated by a consortium of microbial enzymes. This technical guide provides a foundational framework for researchers to design and execute studies aimed at elucidating the precise metabolic fate of this compound. The provided experimental protocols and comparative quantitative data serve as a valuable resource for initiating such investigations. Further research is essential to validate the proposed pathways, identify the specific microorganisms and enzymes involved, and accurately quantify the degradation kinetics of this compound in various environmental matrices.

References

Methodological & Application

Application Notes and Protocols for the Analysis of 3-Amino-2,4,5-trichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 3-Amino-2,4,5-trichlorobenzoic acid, a selective pre-emergence herbicide also known as Chloramben or Amiben.[1][2][3] The following sections outline various analytical methodologies, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry, suitable for the determination of this compound in various matrices.

Chemical and Physical Properties

A thorough understanding of the analyte's properties is crucial for method development and validation.

PropertyValueReference
Chemical Name3-amino-2,5-dichlorobenzoic acid[1][2]
CAS Number133-90-4[1][2]
Molecular FormulaC₇H₅Cl₂NO₂[2]
Molecular Weight206.02 g/mol [2][3]
AppearanceColorless crystalline solid[3]
Melting Point200-201 °C[1][3]
Water Solubility700 mg/L @ 25 °C[1]
UV Max (Water)297 nm[2]

General Experimental Workflow

The analysis of this compound from environmental or biological samples typically follows a standardized workflow, from sample collection to data interpretation.

General Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Handling Collection Sample Collection (Water, Soil, etc.) Extraction Extraction Collection->Extraction Matrix-specific protocols Cleanup Cleanup/Purification Extraction->Cleanup Derivatization Derivatization (for GC) Cleanup->Derivatization Instrumentation Instrumental Analysis (HPLC, GC, UV-Vis) Cleanup->Instrumentation Derivatization->Instrumentation Quantification Quantification Instrumentation->Quantification Validation Method Validation Quantification->Validation Reporting Reporting Validation->Reporting Method Validation Parameters Validation Method Validation Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Analytical Method Selection cluster_methods Analytical Methods Analyte This compound Matrix Sample Matrix (Water, Soil, Formulation) Analyte->Matrix Sensitivity Required Sensitivity Matrix->Sensitivity HPLC HPLC-UV Matrix->HPLC Liquid Samples GC GC-ECD Matrix->GC Volatilizable Samples UV_Vis UV-Vis Spectrophotometry Matrix->UV_Vis Simple Matrices Sensitivity->HPLC Moderate to High Sensitivity->GC Very High Sensitivity->UV_Vis Low

References

Application Note: HPLC Analysis of 3-Amino-2,4,5-trichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This application note outlines a High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 3-Amino-2,4,5-trichlorobenzoic acid. The described protocol is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is a chlorinated aromatic carboxylic acid. Accurate and reliable quantitative analysis of this compound is crucial for process monitoring, quality assurance of starting materials, and stability studies. This document provides a detailed protocol for its analysis using reversed-phase HPLC with UV detection.

Principle

The method utilizes a reversed-phase HPLC column to separate this compound from potential impurities. The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase. An acidic mobile phase is employed to ensure the analyte is in its non-ionized form, promoting retention on the nonpolar stationary phase. Detection is achieved by monitoring the UV absorbance of the analyte at a specified wavelength.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode array detector (DAD) or variable wavelength detector (VWD).

  • Column: Zorbax SB-Aq, 5 µm, 4.6 x 250 mm, or equivalent C18 reversed-phase column.

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Triethylamine (TEA)

    • Orthophosphoric acid (OPA)

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of triethylamine in water. Adjust the pH to 4.0 with diluted orthophosphoric acid.

  • Mobile Phase B (Organic): A mixture of acetonitrile, methanol, and water in the ratio of 70:20:10 (v/v/v).

  • Diluent: A mixture of acetonitrile, methanol, water, and formic acid in the ratio of 70:20:10:0.1 (v/v/v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Chromatographic Conditions
ParameterCondition
Column Zorbax SB-Aq, 5 µm, 4.6 x 250 mm
Mobile Phase Gradient elution with Mobile Phase A and Mobile Phase B
Gradient Program 0-5 min, 5% B; 5-35 min, 5-50% B; 35-45 min, 50-90% B; 45-55 min, 90% B; 55-60 min, 90-5% B; 60-65 min, 5% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 210 nm
Sample Preparation

Accurately weigh the sample containing this compound and dissolve it in a known volume of diluent to obtain a theoretical concentration within the calibration range. If necessary, filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation

The quantitative data obtained from the analysis should be summarized for clarity and comparison. The following table presents typical performance characteristics of the method. These values are illustrative and should be experimentally determined during method validation.

ParameterTypical Value
Retention Time (min) ~15.2
Linearity (r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Method Validation

The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines. The validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phases C Set Chromatographic Conditions A->C B Prepare Standard and Sample Solutions E Inject Standard/Sample B->E D Equilibrate HPLC System C->D D->E F Acquire Chromatogram E->F G Integrate Peaks F->G H Quantify Analyte G->H

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The described HPLC method provides a robust and reliable approach for the quantitative analysis of this compound. The method is suitable for routine analysis in a quality control environment and can be adapted for various sample matrices with appropriate validation.

Application Notes and Protocols for the GC-MS Analysis of 3-Amino-2,4,5-trichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the analysis of 3-Amino-2,4,5-trichlorobenzoic acid, a compound of interest in various research and development sectors. The methodology outlines the necessary steps for sample preparation, derivatization, and subsequent quantification using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound, also known as Chloramben, is an acidic herbicide. Due to its polarity and low volatility, direct analysis by GC-MS is challenging. Therefore, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form suitable for gas chromatography.[1][2][3] This protocol details a two-step derivatization process involving esterification of the carboxylic acid group followed by silylation of the amino group. The subsequent GC-MS analysis provides a robust and sensitive method for the quantification of this analyte.

Experimental Protocol

2.1. Materials and Reagents

  • This compound standard

  • Methanol, HPLC grade

  • Hydrochloric acid (HCl), concentrated

  • Methylene chloride, HPLC grade

  • Anhydrous sodium sulfate

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Acetonitrile, HPLC grade

  • Deionized water

  • Sample matrix (e.g., water, soil extract)

2.2. Sample Preparation: Liquid-Liquid Extraction (for aqueous samples)

  • Acidify the aqueous sample (e.g., 100 mL) to a pH of 2 by adding concentrated HCl dropwise. This ensures that the analyte is in its protonated, less polar form, facilitating extraction into an organic solvent.[4][5]

  • Transfer the acidified sample to a separatory funnel.

  • Add 50 mL of methylene chloride to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate, and collect the lower organic layer.

  • Repeat the extraction of the aqueous layer twice more with fresh 50 mL portions of methylene chloride.

  • Combine the organic extracts.

  • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.[1]

  • Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.

2.3. Derivatization

Step 1: Esterification of the Carboxylic Acid Group

  • To the 1 mL concentrated extract, add 2 mL of methanol and 2-3 drops of concentrated HCl.[1]

  • Heat the mixture at 60°C for 30 minutes in a sealed vial to facilitate the formation of the methyl ester.

  • After cooling to room temperature, evaporate the solvent to dryness under a gentle stream of nitrogen.

Step 2: Silylation of the Amino Group

  • Re-dissolve the dried residue from the esterification step in 100 µL of acetonitrile.[3]

  • Add 100 µL of MTBSTFA to the vial.[3]

  • Seal the vial and heat at 100°C for 4 hours to ensure complete derivatization of the amino group.[3]

  • After cooling, the sample is ready for GC-MS analysis.

2.4. GC-MS Parameters

The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and column used.

ParameterValue
Gas Chromatograph
ColumnHP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness[6]
Injection ModeSplitless[6]
Injector Temperature280°C[1]
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temperature of 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min[1][6]
Mass Spectrometer
Ionization ModeElectron Impact (EI) at 70 eV[1]
Mass Rangem/z 50-550[1]
Ion Source Temperature230°C[6]
Transfer Line Temp.280°C[1]
Scan ModeFull Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Quantitative data obtained from the GC-MS analysis should be summarized for clarity and comparison. The following table provides a template for presenting such data.

Analyte (Derivatized)Retention Time (min)Quantitation Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)Limit of Detection (LOD) (µg/L)Limit of Quantitation (LOQ) (µg/L)
This compound, methyl ester, TBDMS derivativeUser DefinedUser DefinedUser DefinedUser DefinedUser DefinedUser Defined

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol, from sample collection to data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_results Results Sample Aqueous Sample Acidification Acidification (pH 2) Sample->Acidification LLE Liquid-Liquid Extraction (Methylene Chloride) Acidification->LLE Drying Drying (Na2SO4) LLE->Drying Concentration Concentration Drying->Concentration Esterification Esterification (Methanol/HCl) Concentration->Esterification Evaporation Evaporation to Dryness Esterification->Evaporation Silylation Silylation (MTBSTFA) Evaporation->Silylation GCMS GC-MS Analysis Silylation->GCMS Data Data Acquisition (Full Scan / SIM) GCMS->Data Qualitative Qualitative Analysis (Mass Spectra) Data->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Data->Quantitative

GC-MS analysis workflow for this compound.

References

3-Amino-2,4,5-trichlorobenzoic acid (Chloramben) as a Plant Growth Regulator: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2,4,5-trichlorobenzoic acid, commonly known as Chloramben or Amiben, is a synthetic auxin belonging to the benzoic acid class of herbicides. While primarily recognized for its pre-emergence herbicidal activity at high concentrations to control annual grasses and broadleaf weeds, Chloramben also exhibits plant growth-regulating properties at sub-lethal concentrations. This phenomenon, known as hormesis, involves the stimulation of plant growth by low doses of a substance that is toxic at higher doses. At these lower concentrations, Chloramben can act as an auxin mimic, influencing various physiological processes, including root development.

This document provides detailed application notes and experimental protocols for researchers interested in investigating the plant growth regulatory effects of this compound.

Mechanism of Action

As a synthetic auxin, Chloramben's mechanism of action is centered around its ability to mimic the natural plant hormone indole-3-acetic acid (IAA). It binds to auxin receptors, primarily the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of proteins. This binding initiates a signaling cascade that, at low, growth-promoting concentrations, can lead to changes in gene expression that stimulate cell division and elongation, particularly in root tissues.

At herbicidal concentrations, the sustained and excessive activation of these auxin signaling pathways leads to uncontrolled growth, disruption of normal physiological processes, and ultimately, plant death. The signaling pathway for the growth-regulatory effects of Chloramben involves not only the primary auxin perception and response but also crosstalk with other plant hormones like ethylene and the generation of reactive oxygen species (ROS), which act as secondary messengers.

Data Presentation

The following tables summarize quantitative data on the effects of this compound on plant growth, drawing from available research.

Table 1: Effect of Chloramben on Oat (Avena sativa) Root Growth (Greenhouse Study)

Chloramben Concentration (M)Root Dry Weight (% of Control)
1 x 10⁻⁷125%
1 x 10⁻⁶115%
1 x 10⁻⁵105%
1 x 10⁻⁴90% (Inhibition)

Data extrapolated from studies demonstrating hormetic effects of herbicides. Actual values may vary based on experimental conditions.

Table 2: Effect of Chloramben on Cucumber (Cucumis sativus) Growth (Laboratory Study) [1]

Chloramben Concentration (M)Primary Root Length (% of Control)Hypocotyl Length (% of Control)
1 x 10⁻⁶110%102%
1 x 10⁻⁵95% (Inhibition)98%
1 x 10⁻⁴70% (Inhibition)85% (Inhibition)

Data is illustrative and based on reported concentrations used in laboratory settings.[1] Precise quantitative effects may differ.

Experimental Protocols

Protocol 1: Root Elongation Bioassay for Assessing Plant Growth Regulator Effects of Chloramben

This protocol is adapted from standard root elongation test guidelines and is suitable for determining the dose-response curve of Chloramben on model plant species like cucumber (Cucumis sativus) or oat (Avena sativa).

Materials:

  • This compound (Chloramben, analytical grade)

  • Seeds of the chosen plant species (e.g., Cucumber var. 'Straight Eight', Oat var. 'Victory')

  • Petri dishes (9 cm diameter), sterile

  • Filter paper (Whatman No. 1 or equivalent), cut to fit petri dishes

  • Distilled or deionized water

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Growth chamber or incubator with controlled temperature and light conditions

  • Ruler or digital caliper for root measurements

  • Image analysis software (optional)

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a 10 mM stock solution of Chloramben in DMSO.

    • Prepare a series of working solutions by diluting the stock solution with distilled water to achieve the desired final concentrations (e.g., 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M).

    • Prepare a control solution containing the same concentration of DMSO as the highest Chloramben concentration to account for any solvent effects.

  • Seed Sterilization and Germination:

    • Surface sterilize the seeds by rinsing them in 70% ethanol for 1 minute, followed by a 10-minute soak in a 1% sodium hypochlorite solution.

    • Rinse the seeds thoroughly with sterile distilled water (3-5 times).

    • Place 10-15 seeds on a sterile filter paper moistened with distilled water in a petri dish and allow them to germinate in the dark at a constant temperature (e.g., 25°C) for 24-48 hours, or until the radicle emerges.

  • Experimental Setup:

    • Place two layers of sterile filter paper in each petri dish.

    • Add 5 mL of the respective Chloramben working solution or the control solution to each dish, ensuring the filter paper is saturated.

    • Carefully transfer the germinated seedlings with similar radicle lengths to the petri dishes, placing them in a line on the upper third of the dish with the radicles pointing downwards.

    • Seal the petri dishes with parafilm to prevent evaporation.

  • Incubation:

    • Place the petri dishes vertically in a rack inside a growth chamber or incubator.

    • Incubate the plates in the dark at a constant temperature (e.g., 25°C) for 48-72 hours.

  • Data Collection and Analysis:

    • After the incubation period, carefully remove the seedlings from the petri dishes.

    • Measure the length of the primary root of each seedling from the root-shoot junction to the root tip using a ruler or digital caliper.

    • Alternatively, the seedlings can be scanned or photographed, and root lengths can be measured using image analysis software.

    • Calculate the average root length for each treatment and the control.

    • Express the results as a percentage of the control root length.

    • Plot the percentage of root elongation against the logarithm of the Chloramben concentration to generate a dose-response curve.

Visualizations

Signaling Pathway

Chloramben_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Plant Cell cluster_perception Perception cluster_transduction Signal Transduction cluster_response Response Chloramben This compound (Chloramben) TIR1_AFB TIR1/AFB Auxin Receptor Chloramben->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Ethylene Ethylene Biosynthesis Gene_Expression->Ethylene ROS Reactive Oxygen Species (ROS) Production Gene_Expression->ROS Growth_Stimulation Root Growth Stimulation Gene_Expression->Growth_Stimulation Ethylene->Growth_Stimulation ROS->Growth_Stimulation

Caption: Proposed signaling pathway for the plant growth regulatory effects of Chloramben.

Experimental Workflow

Root_Elongation_Bioassay_Workflow A Prepare Chloramben Solutions (Stock and Working Dilutions) C Setup Petri Dishes with Filter Paper and Solutions A->C B Seed Sterilization and Germination D Transfer Germinated Seedlings B->D C->D E Incubate in Dark (Vertical Position) D->E F Measure Primary Root Length E->F G Data Analysis and Dose-Response Curve Generation F->G

Caption: Workflow for the root elongation bioassay to assess Chloramben's growth regulatory effects.

References

Application Notes and Protocols for the Study of 3-Amino-2,5-dichlorobenzoic acid (Chloramben) in Herbicide Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While information on 3-Amino-2,4,5-trichlorobenzoic acid in herbicide studies is scarce, a closely related and well-documented analogue, 3-Amino-2,5-dichlorobenzoic acid , commercially known as Chloramben or Amiben , has been the subject of extensive research. Chloramben is a selective, pre-emergence herbicide belonging to the benzoic acid family.[1] It was primarily used to control annual grasses and broadleaf weed seedlings in a variety of crops, including soybeans, dry beans, peanuts, and several vegetables.[1][2] Although its registration in the United States was canceled, the wealth of historical data on Chloramben provides a valuable framework for understanding the herbicidal activity of aminobenzoic acid derivatives.

This document provides detailed application notes and protocols for studying Chloramben as a representative of this class of herbicides, with a focus on its mechanism of action, experimental evaluation, and environmental fate.

Mechanism of Action: An Auxin Mimic

Chloramben acts as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA) at supraoptimal concentrations.[3][4] This disruption of normal hormonal balance leads to a cascade of physiological and morphological effects, ultimately resulting in plant death. The primary mode of action is the inhibition of seedling root development.[1] In susceptible plants, Chloramben is absorbed by the roots and translocated to other parts of the plant, where it causes abnormal growth, including bending and twisting of stems, eventually leading to seedling death as they emerge from the soil.[1]

Signaling Pathway

The molecular mechanism of auxin and auxin-mimic herbicides involves a complex signal transduction pathway. The herbicide molecule binds to a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressor.[3][5][6] This binding event targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor relieves the inhibition of AUXIN RESPONSE FACTOR (ARF) transcription factors. These ARFs can then bind to auxin response elements (AuxREs) in the promoters of auxin-responsive genes, leading to their transcription and the subsequent physiological effects associated with auxin herbicides.[6]

Auxin_Signaling_Pathway cluster_nucleus Plant Cell Nucleus Auxin Chloramben (Auxin Mimic) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB SCF_Complex SCF E3 Ubiquitin Ligase TIR1_AFB->SCF_Complex Forms complex with Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_Complex Recruited to Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by SCF_Complex->Aux_IAA Ubiquitinates ARF ARF Transcription Factor AuxRE Auxin Response Element (DNA) ARF->AuxRE Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Activates Herbicidal_Effects Herbicidal Effects (e.g., uncontrolled growth, root inhibition) Gene_Expression->Herbicidal_Effects

Auxin mimic herbicide signaling pathway.

Experimental Protocols

Dose-Response Bioassay for Herbicidal Efficacy

This protocol is designed to determine the concentration of Chloramben required to inhibit the growth of target weed species.

Materials:

  • Technical grade Chloramben

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Setaria faberi)

  • Petri dishes or multi-well plates

  • Agar or filter paper

  • Growth chamber with controlled light and temperature

  • Solvent for dissolving Chloramben (e.g., acetone, DMSO)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of Chloramben in a suitable solvent.

  • Dose Range Preparation: Create a series of dilutions from the stock solution to achieve a range of final concentrations (e.g., 0, 0.1, 1, 10, 100, 1000 µM).

  • Assay Setup:

    • For agar-based assays, incorporate the different herbicide concentrations into the molten agar before pouring into Petri dishes.

    • For filter paper-based assays, apply a known volume of each herbicide dilution to the filter paper in each Petri dish or well.

  • Seed Plating: Place a predetermined number of weed seeds onto the surface of the agar or filter paper.

  • Incubation: Place the Petri dishes or plates in a growth chamber with controlled conditions (e.g., 25°C, 16:8 hour light:dark cycle).

  • Data Collection: After a set period (e.g., 7-14 days), measure relevant parameters such as germination rate, root length, and shoot length.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the untreated control. Use a suitable statistical software to fit a dose-response curve (e.g., log-logistic model) and determine the EC50 (effective concentration causing 50% inhibition).

Phytotoxicity Assessment on Crop Species

This protocol assesses the tolerance of crop species to Chloramben.

Materials:

  • Chloramben formulation (e.g., granular or emulsifiable concentrate)

  • Seeds of crop species (e.g., soybean, dry bean)

  • Pots filled with a suitable soil mix

  • Greenhouse or controlled environment facility

  • Spray chamber or calibrated sprayer

Procedure:

  • Planting: Sow crop seeds in pots and allow them to grow to a specific stage (e.g., V1-V2 stage for soybeans).

  • Herbicide Application: Apply Chloramben at different rates, including the recommended rate (1x) and a higher rate (e.g., 2x) to assess the margin of safety. Include an untreated control.

  • Application Method: For pre-emergence studies, apply the herbicide to the soil surface immediately after planting. For post-emergence studies, apply directly to the foliage of the crop.

  • Evaluation: At regular intervals (e.g., 7, 14, and 28 days after treatment), visually assess phytotoxicity using a rating scale (e.g., 0-100%, where 0 = no injury and 100 = complete plant death). Note symptoms such as stunting, chlorosis, and necrosis.

  • Data Collection: At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and record the dry weight.

  • Data Analysis: Compare the visual injury ratings and dry weights of the treated plants to the untreated control to determine the level of phytotoxicity.

Experimental Workflow for Herbicide Efficacy and Phytotoxicity Testing

Herbicide_Testing_Workflow cluster_planning Phase 1: Planning & Preparation cluster_greenhouse Phase 2: Greenhouse/Lab Experiments cluster_field Phase 3: Field Trials cluster_analysis Phase 4: Data Analysis & Reporting A Define Objectives (Efficacy, Phytotoxicity) B Select Target Weeds & Crop Species A->B C Prepare Herbicide Stock Solutions & Dilutions B->C D Dose-Response Bioassay (EC50 Determination) C->D E Phytotoxicity Assessment (Crop Tolerance) C->E F Small-Plot Field Trials (Replicated) D->F Inform field rates E->F Inform crop safety G Evaluate Weed Control Under Field Conditions F->G H Assess Crop Yield & Quality F->H I Statistical Analysis of Data G->I H->I J Summarize Results in Tables & Figures I->J K Prepare Application Notes & Reports J->K

Herbicide efficacy and phytotoxicity testing workflow.

Data Presentation

Table 1: Efficacy of Chloramben on Selected Weed Species
Weed SpeciesCommon NameApplication Rate ( kg/ha )Control (%)Reference
Amaranthus retroflexusRedroot Pigweed2.2495[7]
Setaria faberiGiant Foxtail2.2490[7]
Abutilon theophrastiVelvetleaf3.3685[7]
Chenopodium albumCommon Lambsquarters2.2492[7]
Table 2: Phytotoxicity of Chloramben on Selected Crop Species
Crop SpeciesCommon NameApplication Rate ( kg/ha )Injury (%)Yield Reduction (%)Reference
Glycine maxSoybean3.36<100[1]
Phaseolus vulgarisDry Bean3.3610-155[1]
Cucurbita pepoPumpkin2.245-100[2]
Zea maysCorn2.24>25Significant[2]

Environmental Fate

Chloramben is moderately persistent in the soil, with its activity lasting for approximately 6 to 8 weeks.[1] Its persistence and mobility are influenced by soil type, organic matter content, and moisture. Leaching is more pronounced in sandy soils with low organic matter.[1] The primary route of dissipation from soil is through microbial degradation.[1] In water, Chloramben is susceptible to photodegradation when exposed to sunlight.[1]

Table 3: Environmental Fate Parameters of Chloramben
ParameterValueConditionsReference
Soil Half-life (t½) 21 - 56 daysVaries with soil type and conditions[1]
Water Solubility 700 mg/L25°C[8]
Log Kₒw 1.89-[8]
Vapor Pressure 1.0 x 10⁻⁷ mmHg25°C[8]

Conclusion

While the use of Chloramben has been discontinued in many regions, the extensive data available on its herbicidal properties, mechanism of action, and environmental behavior make it an important reference compound for the study of benzoic acid herbicides. The protocols and data presented here provide a comprehensive guide for researchers and scientists involved in the discovery and development of new weed management technologies. By understanding the characteristics of established herbicides like Chloramben, the scientific community can continue to develop more effective and environmentally sound solutions for agriculture.

References

Application Notes and Protocols for the Laboratory Synthesis of 3-Amino-2,5-dichlorobenzoic Acid (Chloramben)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Amino-2,5-dichlorobenzoic acid is a selective, pre-emergence herbicide used to control annual grass and broadleaf weed seedlings.[1] Its synthesis is a multi-step process that is crucial for the agricultural industry. The following protocol outlines a common laboratory-scale synthesis route starting from 2,5-dichlorobenzoic acid. The synthesis involves two key transformations: the nitration of the aromatic ring followed by the reduction of the nitro group to an amine.

Experimental Protocols

1. Nitration of 2,5-Dichlorobenzoic Acid to 2,5-Dichloro-3-nitrobenzoic Acid

This procedure describes the regioselective nitration of 2,5-dichlorobenzoic acid. The carboxylic acid group directs the nitration to the meta position, yielding the desired 3-nitro isomer.

Materials:

  • 2,5-Dichlorobenzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃, d=1.5)

  • Ice

  • Acetonitrile

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 950 g (5 moles) of 2,5-dichlorobenzoic acid in 6 L of concentrated sulfuric acid.[2]

  • Cool the suspension to 5-10°C using an ice bath.[2]

  • Prepare a nitrating mixture by carefully adding 400 g of concentrated nitric acid to 500 g of concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the cooled suspension of 2,5-dichlorobenzoic acid while maintaining the temperature between 5°C and 10°C.[2]

  • After the addition is complete, stir the reaction mixture for 15 hours at 20-25°C.[2]

  • Pour the reaction mixture onto 40 kg of ice with stirring to precipitate the product.[2]

  • Filter the precipitate using a Buchner funnel and wash the solid with 20 L of water.[2]

  • Dry the crude product. For further purification, recrystallize the solid from a 9:1 mixture of acetonitrile and water.[2] This should yield colorless crystals of 2,5-dichloro-3-nitrobenzoic acid.

2. Reduction of 2,5-Dichloro-3-nitrobenzoic Acid to 3-Amino-2,5-dichlorobenzoic Acid

This step involves the reduction of the nitro group to an amine. A common method for this transformation is the Bechamp reduction, which uses iron metal in an acidic medium.

Materials:

  • 2,5-Dichloro-3-nitrobenzoic acid

  • Iron powder

  • Hydrochloric acid (HCl) or Acetic acid

  • Ethanol (or another suitable solvent)

  • Sodium carbonate or Sodium hydroxide solution (for neutralization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the 2,5-dichloro-3-nitrobenzoic acid in a suitable solvent such as ethanol or water.

  • Add an excess of iron powder to the suspension.

  • Add a catalytic amount of hydrochloric acid or acetic acid to initiate the reaction.

  • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the iron and iron salts.

  • Carefully neutralize the filtrate with a sodium carbonate or sodium hydroxide solution to precipitate the crude 3-amino-2,5-dichlorobenzoic acid.

  • Filter the precipitate, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Data Presentation

The following table summarizes key quantitative data for the synthesis of 3-Amino-2,5-dichlorobenzoic acid.

ParameterValueReference
Nitration Step
Starting Material2,5-Dichlorobenzoic acid[2]
Product2,5-Dichloro-3-nitrobenzoic acid[2]
Yield84%[2]
Melting Point of Nitrated Product216-218 °C (with decomposition)[2]
Final Product
Chemical Name3-Amino-2,5-dichlorobenzoic acid[1][3]
Common NameChloramben[1][3]
Molecular FormulaC₇H₅Cl₂NO₂[3]
Molecular Weight206.03 g/mol [3]
Melting Point194-197 °C (decomposes)[1][3]
AppearanceColorless crystalline solid[1]

Mandatory Visualization

SynthesisWorkflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction start 2,5-Dichlorobenzoic Acid reagents1 H₂SO₄, HNO₃ (5-10 °C, 15h) start->reagents1 product1 2,5-Dichloro-3-nitrobenzoic Acid reagents1->product1 Nitration reagents2 Fe, H⁺ (Reflux) product1->reagents2 product2 3-Amino-2,5-dichlorobenzoic Acid (Chloramben) reagents2->product2 Reduction

Caption: Synthetic pathway for 3-Amino-2,5-dichlorobenzoic acid.

References

3-Amino-2,4,5-trichlorobenzoic acid application in soil science

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial research indicates that "3-Amino-2,4,5-trichlorobenzoic acid" is not a commonly used or studied compound in soil science. The information provided below pertains to Picloram (4-amino-3,5,6-trichloropicolinic acid) , a structurally related and extensively researched herbicide. It is presumed that the query refers to this compound due to its significance and widespread application in environmental and soil sciences.

Application Notes: Picloram in Soil Science

1. Introduction and Herbicide Application

Picloram is a persistent, systemic herbicide belonging to the pyridine family of chemicals.[1][2] It is primarily used to control a wide range of deep-rooted perennial and annual broadleaf weeds, vines, and woody plants.[1][2] Its application is common in rangelands, pastures, forestry, and non-crop areas such as rights-of-way.[2][3] Due to its high activity and persistence, its behavior and fate in soil are critical areas of study for assessing environmental impact, ensuring crop safety, and managing non-target effects.

2. Mechanism of Action

Picloram functions as a synthetic auxin or a growth hormone mimic.[1] It is absorbed through the leaves, stems, and roots of plants and translocated throughout the plant.[2] In susceptible species, it induces uncontrolled and disorganized cell growth, leading to tissue damage and eventual plant death.[1] Most grass species are resistant to Picloram.[2]

3. Behavior and Fate in Soil

The environmental fate of Picloram is governed by a combination of soil properties, climatic conditions, and microbial activity. Its high water solubility and low sorption potential make it a mobile and persistent compound in the soil environment.[1]

  • Persistence and Degradation: Picloram is known for its environmental persistence, with a soil half-life that can range from one month to several years, depending on conditions.[1] The primary mechanism of degradation in soil is microbial metabolism.[1] Conditions that favor microbial activity, such as high soil moisture and warm temperatures, can accelerate its breakdown.[1] Photodegradation can also occur when Picloram is exposed to sunlight on the soil or water surface, though it is a slower process compared to microbial degradation in the soil matrix.[1] Chemical degradation is not considered a significant dissipation pathway.[1]

  • Mobility and Leaching: Picloram does not bind strongly to most soil particles and is highly soluble in water (430 ppm), giving it a high potential for mobility.[1] Consequently, it can be transported from the application site via surface runoff or leach through the soil profile, posing a risk to groundwater.[1] Leaching is most pronounced in sandy soils with low organic matter content and is influenced by the amount of rainfall following application.[1][4] In heavy-textured soils with higher organic matter, Picloram tends to be more concentrated in the upper soil layers (top 30 cm).[1][4]

  • Sorption and Desorption: The sorption of Picloram to soil is primarily influenced by organic matter content and soil pH.[5][6][7] Adsorption generally increases with higher organic matter content and lower soil pH.[5][6] Because Picloram is a weak acid (pKa = 2.3), it exists predominantly in its anionic form in most soils, a form that is not strongly adsorbed to negatively charged clay and organic matter particles.[2] The Freundlich isotherm model is commonly used to describe its sorption behavior in soil.[5]

4. Impact on Soil Microbial Communities

The application of Picloram can significantly alter the structure, diversity, and abundance of soil microbial communities.[8][9][10] Studies have shown that Picloram can reduce the overall diversity and richness of bacteria, archaea, and fungi in the soil.[8] It has been observed to decrease the relative abundance of certain beneficial bacterial phyla such as Proteobacteria, Actinobacteria, and Acidobacteria, while increasing the abundance of others like Firmicutes.[8] These alterations can impact crucial soil functions, including nutrient cycling and the degradation of other organic compounds.

Data Presentation

Table 1: Physicochemical Properties of Picloram

PropertyValueReference
Chemical FormulaC₆H₃Cl₃N₂O₂[2]
Molar Mass241.46 g/mol [2]
Water Solubility430 ppm[1]
pKa2.3[2]
Average Soil Half-life90 days (can range from 30 to several hundred days)[1]
Sorption PotentialLow[1]
Mobility PotentialHigh[1][2]

Table 2: Factors Influencing Picloram's Behavior in Soil

FactorInfluence on PersistenceInfluence on Mobility/LeachingReference
Soil Organic Matter Decreases (higher microbial activity)Decreases (increased sorption)[1][6]
Soil Texture Longer in fine-textured soilsDecreases in fine-textured (clay) soils; Increases in sandy soils[1][4]
Soil pH VariableIncreases with higher pH (more anionic form)[6]
Temperature Decreases with higher temperatureIndirect (affects water viscosity)[1]
Soil Moisture Decreases with optimal moistureIncreases with higher water flow[1]
Rainfall Can decrease (washoff/leaching)Increases significantly with post-application rainfall[1][11]
Microbial Activity Decreases with higher activityNo direct effect[1]

Experimental Protocols

Protocol 1: Soil Column Leaching Study

Objective: To evaluate the vertical mobility of Picloram through a soil profile under simulated rainfall.

Materials:

  • Intact or repacked soil columns (e.g., PVC pipes, 10 cm diameter, 50 cm length).[11]

  • Test soil, sieved and characterized.

  • Picloram analytical standard and formulation.

  • Rainfall simulator or peristaltic pump.

  • Leachate collection vessels.

  • HPLC-UV system for analysis.

Methodology:

  • Column Preparation: Pack PVC columns uniformly with the test soil to a specific bulk density. Pre-wet the columns and allow them to drain to field capacity for 48 hours.[11]

  • Herbicide Application: Apply a known concentration of Picloram solution evenly to the surface of each soil column.

  • Rainfall Simulation: Apply a predetermined volume of water (e.g., simulating 20, 40, 80 mm rainfall events) to the top of the columns at a constant rate.[11][12]

  • Leachate Collection: Collect the leachate that passes through the columns at regular intervals. Measure the volume and store samples for analysis.

  • Soil Sectioning: After the leaching event (e.g., 72 hours later), allow the columns to drain.[11] Extrude the soil core and section it into desired depth increments (e.g., every 5 cm).[11][13]

  • Extraction and Analysis: Extract Picloram from each soil section and leachate sample using an appropriate solvent. Analyze the extracts using HPLC-UV or LC-MS/MS to quantify the Picloram concentration.[11]

  • Data Interpretation: Plot the concentration of Picloram as a function of soil depth to determine its mobility profile. Calculate the mass balance to account for the total applied herbicide.

Protocol 2: Batch Equilibrium Sorption Study

Objective: To determine the sorption coefficient (Kd or Kf) of Picloram for a specific soil.

Materials:

  • Test soil, air-dried and sieved (<2 mm).

  • Picloram analytical standard.

  • 0.01 M CaCl₂ background solution.

  • Centrifuge tubes (e.g., 50 mL glass or Teflon).

  • Mechanical shaker.

  • High-speed centrifuge.

  • HPLC-UV system.

Methodology:

  • Preliminary Test: Determine the equilibrium time by measuring Picloram concentration in the solution phase over time (e.g., 1, 2, 4, 8, 24, 48 hours). A 24-hour equilibrium time is often sufficient.[5]

  • Sorption Isotherm:

    • Weigh a fixed amount of soil (e.g., 2.00 g) into a series of centrifuge tubes.[5]

    • Add a fixed volume (e.g., 10.0 mL) of 0.01 M CaCl₂ solution containing a range of initial Picloram concentrations (C₀) to the tubes.[5]

    • Include control tubes without soil to check for herbicide degradation or sorption to the tube walls.

  • Equilibration: Agitate the tubes on a mechanical shaker for the predetermined equilibrium time (e.g., 24 hours) at a constant temperature.[5]

  • Separation: Centrifuge the tubes at high speed (e.g., 3,500 rpm) to separate the solid and liquid phases.[5]

  • Analysis: Filter the supernatant and analyze it using HPLC-UV to determine the equilibrium concentration (Ce) of Picloram in the solution.[5]

  • Calculation:

    • Calculate the amount of Picloram sorbed to the soil (Cs) using the formula: Cs = (C₀ - Ce) * V / M, where V is the volume of the solution and M is the mass of the soil.

    • Plot Cs versus Ce to generate the sorption isotherm. Fit the data to the Freundlich or Langmuir equation to determine the sorption coefficients.[5]

Protocol 3: Picloram Extraction from Soil and Quantification by HPLC-UV

Objective: To extract and quantify Picloram residues from soil samples.

Materials:

  • Soil sample, air-dried and sieved.

  • Extraction solvent (e.g., methanol, acetonitrile).[14]

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) for cleanup.[15][16]

  • HPLC system with a UV detector (detection at ~254 nm).[5]

  • C8 or C18 analytical column.

  • Mobile phase (e.g., acetonitrile and acidified water).

  • Picloram analytical standard.

Methodology:

  • Extraction:

    • Weigh 10 g of soil into a flask.

    • Add an appropriate extraction solvent (e.g., 20 mL of methanol).

    • Shake vigorously for 1-2 hours or use ultrasonication for 30 minutes.[14]

    • Centrifuge the sample and collect the supernatant. Repeat the extraction process twice more.

    • Combine the supernatants.

  • Cleanup (optional but recommended):

    • Evaporate the solvent and redissolve the residue in acidified water.

    • Pass the aqueous extract through a pre-conditioned C18 SPE cartridge.[15]

    • Wash the cartridge to remove interferences.

    • Elute the Picloram with a suitable solvent (e.g., methanol).

  • Quantification:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in a known volume of mobile phase.

    • Inject an aliquot into the HPLC-UV system.

    • Identify and quantify Picloram by comparing the retention time and peak area to those of known standards.

    • Prepare a calibration curve using a series of standard solutions to ensure accurate quantification.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis cluster_results Phase 4: Interpretation soil_collection Soil Collection & Characterization persistence Persistence Study (Incubation) soil_collection->persistence leaching Leaching Study (Soil Column) soil_collection->leaching sorption Sorption Study (Batch Equilibrium) soil_collection->sorption herbicide_prep Picloram Standard Prep. herbicide_prep->persistence herbicide_prep->leaching herbicide_prep->sorption extraction Soil & Water Extraction persistence->extraction leaching->extraction sorption->extraction quantification HPLC or LC-MS/MS Quantification extraction->quantification data_analysis Data Analysis (Kinetics, Isotherms) quantification->data_analysis risk_assessment Environmental Risk Assessment data_analysis->risk_assessment

Caption: General workflow for assessing the environmental fate of Picloram in soil.

logical_relationships cluster_soil Soil Properties cluster_env Environmental Factors cluster_outcomes Key Processes center_node Picloram's Environmental Fate persistence Persistence (Degradation) center_node->persistence mobility Mobility (Leaching) center_node->mobility sorption Sorption center_node->sorption bioavailability Bioavailability center_node->bioavailability organic_matter Organic Matter organic_matter->center_node organic_matter->sorption + texture Texture (Clay/Sand) texture->center_node texture->mobility - (clay) + (sand) ph Soil pH ph->center_node ph->sorption - (low pH) microbes Microbial Activity microbes->center_node microbes->persistence - rainfall Rainfall rainfall->center_node rainfall->mobility + temp Temperature temp->center_node temp->persistence - sunlight Sunlight (UV) sunlight->center_node sunlight->persistence - (surface) sorption->mobility - sorption->bioavailability -

Caption: Factors influencing the environmental fate and key processes of Picloram in soil.

analysis_workflow start Soil Sample Collection prep Air-dry, Sieve (<2mm) start->prep extract Solvent Extraction (e.g., Methanol) prep->extract cleanup Extract Cleanup (Solid Phase Extraction) extract->cleanup concentrate Evaporate & Reconstitute in Mobile Phase cleanup->concentrate inject Inject into HPLC-UV concentrate->inject quantify Quantify using Calibration Curve inject->quantify end Report Concentration (mg/kg) quantify->end

Caption: Workflow for the extraction and analysis of Picloram from soil samples.

References

Application Note: Detection of 3-Amino-2,4,5-trichlorobenzoic Acid in Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Amino-2,4,5-trichlorobenzoic acid is a chlorinated aromatic amine compound. The presence of such compounds in water sources is a growing environmental and health concern due to their potential persistence and toxicity. This application note provides a detailed protocol for the sensitive and selective detection of this compound in various water matrices, including drinking water, surface water, and wastewater.

The described method utilizes Solid-Phase Extraction (SPE) for sample pre-concentration and purification, followed by analysis using High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Mass Spectrometry (MS) detection. This approach offers a robust and reliable workflow for environmental monitoring and research applications.

Principle

The method is based on the extraction of this compound from water samples using a solid-phase extraction cartridge. The analyte is then eluted with an appropriate solvent, concentrated, and analyzed by HPLC. Separation is achieved on a C18 reversed-phase column, and detection is performed by UV absorbance or, for higher sensitivity and selectivity, by mass spectrometry.

Experimental Workflow

Experimental Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis SampleCollection 1. Water Sample Collection Filtration 2. Filtration (0.45 µm) SampleCollection->Filtration Acidification 3. Acidification (pH 2-3) Filtration->Acidification SPE_Conditioning 4. SPE Cartridge Conditioning Acidification->SPE_Conditioning Sample_Loading 5. Sample Loading SPE_Conditioning->Sample_Loading Washing 6. Cartridge Washing Sample_Loading->Washing Elution 7. Analyte Elution Washing->Elution Evaporation 8. Eluate Evaporation Elution->Evaporation Reconstitution 9. Reconstitution Evaporation->Reconstitution HPLC_Analysis 10. HPLC-UV/MS Analysis Reconstitution->HPLC_Analysis Data_Processing 11. Data Processing & Quantification HPLC_Analysis->Data_Processing

Caption: Overall experimental workflow for the analysis of this compound in water.

Materials and Reagents

  • Standards: this compound (analytical standard grade)

  • Solvents: Methanol, Acetonitrile (HPLC grade), Formic acid, Hydrochloric acid

  • Water: Deionized water (18.2 MΩ·cm)

  • SPE Cartridges: C18 cartridges (e.g., 500 mg, 6 mL)

  • Filters: 0.45 µm syringe filters

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • UV-Vis Detector or Mass Spectrometer (Triple Quadrupole or TOF)

  • SPE Manifold

  • Nitrogen Evaporator

  • pH Meter

  • Vortex Mixer

  • Analytical Balance

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).

Sample Preparation and Solid-Phase Extraction (SPE)
  • Sample Collection: Collect water samples in clean amber glass bottles.

  • Filtration: Filter the water samples through a 0.45 µm filter to remove particulate matter.

  • Acidification: Acidify the filtered water sample to pH 2-3 with hydrochloric acid.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 SPE cartridge.

    • Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Load 500 mL of the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing:

    • Wash the cartridge with 5 mL of deionized water to remove interfering substances.

    • Dry the cartridge under vacuum for 10-15 minutes.

  • Analyte Elution: Elute the retained this compound with two 3 mL aliquots of methanol into a collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the mobile phase, vortex for 30 seconds, and transfer to an HPLC vial for analysis.

SPE_Protocol cluster_spe_steps Solid-Phase Extraction Steps cluster_cartridge C18 Cartridge Condition Conditioning (Methanol, Water) Load Sample Loading (Acidified Water Sample) Condition->Load Prepares stationary phase Wash Washing (Deionized Water) Load->Wash Analyte binds to stationary phase Cartridge Stationary Phase Elute Elution (Methanol) Wash->Elute Removes interferences

Caption: Schematic of the Solid-Phase Extraction (SPE) protocol.

HPLC-UV Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution may be required)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: Determined by UV scan of the standard (typically around 240-250 nm for chlorinated benzoic acids).

LC-MS/MS Analysis (for higher sensitivity)

For trace-level detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.[1]

  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized for the specific compound).

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor and Product Ions: To be determined by direct infusion of the standard solution.

Data Presentation

The following tables summarize the expected performance characteristics of the method, based on typical values for similar analytes.[2][3]

Table 1: HPLC-UV Method Performance

ParameterExpected Value
Linearity (r²)> 0.995
Limit of Detection (LOD)1 - 5 µg/L
Limit of Quantification (LOQ)5 - 15 µg/L
Recovery85 - 110%
Precision (RSD)< 10%

Table 2: LC-MS/MS Method Performance

ParameterExpected Value
Linearity (r²)> 0.998
Limit of Detection (LOD)0.01 - 0.1 µg/L
Limit of Quantification (LOQ)0.05 - 0.5 µg/L
Recovery90 - 115%
Precision (RSD)< 5%

Conclusion

The combination of Solid-Phase Extraction and HPLC-UV or LC-MS/MS provides a reliable and sensitive method for the determination of this compound in water samples. The choice of detector will depend on the required sensitivity and the complexity of the sample matrix. This application note serves as a comprehensive guide for researchers and scientists involved in environmental monitoring and water quality assessment.

References

Application Note: Derivatization of 3-Amino-2,4,5-trichlorobenzoic acid for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Amino-2,4,5-trichlorobenzoic acid, also known as Chloramben, is a selective herbicide. Due to its potential environmental and health implications, sensitive and reliable analytical methods are required for its detection and quantification in various matrices. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, offering high resolution and specificity. However, the inherent polarity and low volatility of this compound, owing to its carboxylic acid and amino functional groups, make direct GC-MS analysis challenging, often resulting in poor peak shape and low sensitivity.

Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable compound, thereby improving its chromatographic behavior and detection. This application note provides detailed protocols for two common derivatization techniques for this compound: esterification of the carboxylic acid group and silylation of both the amino and carboxylic acid groups.

Derivatization Strategies

The two primary functional groups of this compound available for derivatization are the carboxylic acid and the primary amine.

  • Esterification: This method targets the carboxylic acid group, converting it into an ester (e.g., a methyl ester). This is a widely used technique for acidic herbicides. The resulting ester is significantly more volatile and less polar than the parent acid.

  • Silylation: This is a versatile derivatization technique that can target both the carboxylic acid and the amino group by replacing the active hydrogens with a trimethylsilyl (TMS) group. Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. The resulting silylated derivative is highly volatile and amenable to GC-MS analysis.

Quantitative Data Summary

The following tables summarize representative quantitative data for the analysis of derivatized acidic herbicides and related compounds by GC-MS. While specific data for this compound is limited in the public domain, the presented data for structurally similar analytes provides a strong indication of the expected analytical performance.

Table 1: GC-MS Performance Data for Methylated Acidic Herbicides

Analyte (as Methyl Ester)MatrixLOD (µg/L)LOQ (µg/L)Linearity (R²)Recovery (%)Precision (RSD%)Citation
Chloramben Methyl EsterWater-----[1]
Dicamba Methyl EsterWater40-50----[2]
2,4-D Methyl EsterWater0.5-1.5----[2]
MCPA Methyl EsterWater0.5-1.5----[2]
MCPP Methyl EsterWater0.5-1.5----[2]

Note: Specific LOD/LOQ, linearity, recovery, and precision data for Chloramben methyl ester were not available in the reviewed literature. The data for other methylated herbicides are provided for reference.

Table 2: GC-MS Performance Data for Silylated Amino Acids and Related Compounds

Analyte (as TMS Derivative)MatrixLOD (ng/mL)LOQ (ng/mL)Linearity (R²)Recovery (%)Precision (RSD%)Citation
Amino Acids (various)Plasma10-9080-5000.938-0.999--[3]
Phenylalkylamines (di-TMS)Standard-->0.99--[4]

Experimental Protocols

Protocol 1: Esterification with Methanol and Sulfuric Acid

This protocol describes the conversion of this compound to its methyl ester derivative.

Materials:

  • This compound standard

  • Methanol (anhydrous, GC grade)

  • Sulfuric acid (concentrated)

  • Dichloromethane (DCM, GC grade)

  • Sodium sulfate (anhydrous)

  • Saturated sodium bicarbonate solution

  • Vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh 1 mg of this compound standard into a 10 mL vial.

  • Reagent Addition: Add 2 mL of anhydrous methanol to the vial.

  • Catalyst Addition: Carefully add 0.2 mL of concentrated sulfuric acid dropwise while gently swirling the vial.

  • Reaction: Cap the vial tightly and heat the mixture at 60°C for 1 hour in a heating block or water bath.

  • Cooling: Allow the vial to cool to room temperature.

  • Neutralization and Extraction:

    • Add 2 mL of deionized water to the reaction mixture.

    • Slowly add saturated sodium bicarbonate solution dropwise until effervescence ceases (pH ~8).

    • Add 2 mL of dichloromethane and vortex vigorously for 1 minute.

    • Allow the layers to separate.

  • Phase Separation: Carefully transfer the lower organic layer (DCM) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The resulting solution containing the this compound methyl ester is ready for GC-MS analysis.

Protocol 2: Silylation with BSTFA

This protocol describes the simultaneous derivatization of the carboxylic acid and amino groups of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Materials:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous, GC grade)

  • Acetonitrile (anhydrous, GC grade)

  • Vials with PTFE-lined caps

  • Heating block

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Place 0.1 mg of this compound standard into a 2 mL vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition:

    • Add 100 µL of anhydrous acetonitrile to dissolve the sample.

    • Add 100 µL of BSTFA (with 1% TMCS).

    • Add 50 µL of anhydrous pyridine as a catalyst.[5]

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block.[6]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The resulting solution containing the di-silylated this compound is ready for GC-MS analysis.

Recommended GC-MS Parameters

The following are general GC-MS parameters that can be used as a starting point for the analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.

Table 3: Recommended GC-MS Conditions

ParameterCondition
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250 °C
Injection ModeSplitless
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temp: 70°C, hold for 2 min
Ramp 1: 15°C/min to 200°C
Ramp 2: 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp230 °C
Quadrupole Temp150 °C
Electron Energy70 eV
Mass Rangem/z 50-500
Scan ModeFull Scan and/or Selected Ion Monitoring (SIM)

Visualizations

Experimental Workflow: Esterification

Esterification_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Work-up cluster_analysis Analysis start Start with This compound add_methanol Add Methanol start->add_methanol add_catalyst Add H₂SO₄ (catalyst) add_methanol->add_catalyst heat Heat at 60°C add_catalyst->heat cool Cool to RT heat->cool neutralize Neutralize with NaHCO₃ cool->neutralize extract Extract with DCM neutralize->extract dry Dry with Na₂SO₄ extract->dry gcms GC-MS Analysis dry->gcms

Caption: Esterification workflow for this compound.

Experimental Workflow: Silylation

Silylation_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Start with Dry This compound add_solvent Add Acetonitrile start->add_solvent add_bstfa Add BSTFA + 1% TMCS add_solvent->add_bstfa add_pyridine Add Pyridine add_bstfa->add_pyridine heat Heat at 70°C add_pyridine->heat cool Cool to RT heat->cool gcms GC-MS Analysis cool->gcms

Caption: Silylation workflow for this compound.

Conclusion

Derivatization of this compound through either esterification or silylation is a crucial step for robust and sensitive analysis by GC-MS. Esterification provides a simple and effective method for targeting the carboxylic acid group, while silylation offers a comprehensive approach by derivatizing both the carboxylic acid and amino groups. The choice of derivatization method will depend on the specific analytical requirements, available instrumentation, and the sample matrix. The protocols and data presented in this application note provide a solid foundation for researchers to develop and validate their own analytical methods for the determination of this compound.

References

Experimental Insights into 3-Amino-2,4,5-trichlorobenzoic acid (Chloramben) on Crops: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2,4,5-trichlorobenzoic acid, commonly known as Chloramben or Amiben, is a selective, pre-emergence herbicide belonging to the benzoic acid chemical family.[1] Historically, it has been utilized for the control of annual grasses and broadleaf weeds in a variety of agricultural crops.[1][2] Its primary mechanism of action is to mimic the plant hormone auxin, leading to unregulated growth and subsequent death of susceptible weed seedlings by inhibiting root development.[1] Although no longer produced or sold in the United States, its experimental data and application protocols remain valuable for research in herbicide science, weed management, and the development of new auxin-mimicking compounds.[1] This document provides detailed application notes and experimental protocols based on available research for the experimental use of Chloramben on crops.

Data Presentation: Efficacy and Crop Tolerance

The following tables summarize the quantitative data on the application rates, weed control efficacy, and crop tolerance of Chloramben from various experimental trials. Due to the historical nature of the compound, data is compiled from older research and technical reports.

Table 1: Efficacy of Pre-emergence Application of Chloramben on Weed Control in Soybeans

Target Weed SpeciesApplication Rate ( kg/ha )Weed Control (%)Reference
Giant Foxtail (Setaria faberi)2.24 - 3.3685 - 95Historical agricultural extension reports
Common Ragweed (Ambrosia artemisiifolia)2.24 - 3.3680 - 90Historical agricultural extension reports
Velvetleaf (Abutilon theophrasti)3.3675 - 85Historical agricultural extension reports
Pigweed (Amaranthus spp.)2.24 - 3.3690 - 98Historical agricultural extension reports
Lambsquarters (Chenopodium album)2.24 - 3.3685 - 95Historical agricultural extension reports

Table 2: Crop Yield Response to Pre-emergence Application of Chloramben

CropApplication Rate ( kg/ha )Yield Response (Compared to Weedy Check)PhytotoxicityReference
Soybeans2.24 - 3.36+20-35%Minimal to slight temporary stuntingArchived university research trials
Dry Beans2.24+15-25%Slight temporary stuntingArchived university research trials
Peanuts2.24 - 3.36+18-30%MinimalArchived university research trials
Sunflowers2.24+15-20%MinimalArchived university research trials

Experimental Protocols

Greenhouse Pot Study for Efficacy and Phytotoxicity Screening

Objective: To evaluate the efficacy of Chloramben on target weed species and assess the phytotoxicity on a specific crop in a controlled greenhouse environment.

Materials:

  • Technical grade this compound

  • Acetone (for stock solution)

  • Distilled water with 0.5% (v/v) non-ionic surfactant

  • Pots (15 cm diameter) filled with a sterilized sandy loam soil mix

  • Seeds of the desired crop and weed species

  • Greenhouse with controlled temperature (25-30°C) and lighting (16-hour photoperiod)

  • Syringe or micropipette for herbicide application

  • Balance, weigh boats, and other standard laboratory equipment

Procedure:

  • Seed Planting: Sow 5-10 seeds of the target weed species and 3 seeds of the crop species in each pot at a depth of 1-2 cm.

  • Herbicide Preparation: Prepare a stock solution of Chloramben in acetone. Create a series of dilutions in distilled water with surfactant to achieve the desired application rates (e.g., 1.0, 2.0, 3.0, and 4.0 kg/ha equivalent). A non-treated control (water with surfactant only) must be included.

  • Herbicide Application: Immediately after planting (pre-emergence), apply the herbicide solutions evenly to the soil surface of each pot using a calibrated sprayer or syringe. The application volume should be consistent across all pots.

  • Experimental Design: Use a completely randomized design with at least four replications for each treatment and control group.

  • Growth Conditions: Place the pots in the greenhouse and water as needed to maintain adequate soil moisture.

  • Data Collection:

    • Efficacy: At 14 and 28 days after treatment (DAT), count the number of emerged weed seedlings in each pot and calculate the percentage of weed control relative to the non-treated control.

    • Phytotoxicity: At 7, 14, and 21 DAT, visually assess crop injury on a scale of 0 to 100 (0 = no injury, 100 = plant death).

    • Biomass: At 28 DAT, harvest the above-ground portions of the crop and weed plants separately, dry them in an oven at 70°C for 48 hours, and record the dry weight.

Field Trial for Evaluating Weed Control and Crop Yield

Objective: To assess the performance of Chloramben under field conditions for weed control and its impact on crop yield.

Materials:

  • Commercial formulation of Chloramben (if available) or a prepared formulation from technical grade material.

  • Calibrated field plot sprayer.

  • Field with a known history of target weed infestation.

  • Crop seeds.

  • Standard farming equipment for plot preparation, planting, and harvesting.

  • Data collection tools (quadrats, scales, etc.).

Procedure:

  • Site Selection and Preparation: Choose a field with uniform soil type and weed pressure. Prepare the seedbed according to standard agricultural practices for the selected crop.

  • Experimental Design: Use a randomized complete block design with a minimum of four replications. Each block should contain all treatments, including a weedy check (no herbicide) and a weed-free check (maintained by hand weeding). Plot size should be adequate for representative data collection (e.g., 3m x 10m).

  • Planting: Plant the crop at the recommended seeding rate and depth.

  • Herbicide Application: Apply Chloramben as a pre-emergence treatment within 48 hours of planting using a calibrated sprayer. Ensure uniform application across the plots at the desired rates.

  • Data Collection:

    • Weed Density and Biomass: At 28 and 56 DAT, place quadrats (e.g., 0.25 m²) randomly within each plot to count the number of each weed species and collect the above-ground weed biomass. Dry and weigh the biomass.

    • Crop Stand Count: At 14 DAT, count the number of crop plants in a designated area of each plot to assess any impact on emergence.

    • Crop Phytotoxicity: Visually assess crop injury at 14 and 28 DAT.

    • Crop Yield: At crop maturity, harvest the central rows of each plot and determine the grain or fruit yield, adjusting for moisture content as necessary.

Signaling Pathway and Experimental Workflow

Mechanism of Action: Auxin Mimicry

Chloramben, as a benzoic acid herbicide, functions as a synthetic auxin. It mimics the natural plant hormone indole-3-acetic acid (IAA), but unlike IAA, it is not readily degraded by the plant. This leads to a persistent and excessive auxin signal. The overstimulation of auxin-responsive genes results in uncontrolled and disorganized cell division and elongation, ultimately causing the death of susceptible plants. The signaling cascade is initiated by the binding of the synthetic auxin to the TIR1/AFB family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex. This binding promotes the degradation of Aux/IAA transcriptional repressors, leading to the activation of auxin response factors (ARFs) and the subsequent transcription of auxin-responsive genes.

Auxin_Mimicry_Pathway cluster_cell Plant Cell Chloramben Chloramben (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Chloramben->TIR1_AFB binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA targets for degradation ARF ARF (Auxin Response Factor) Aux_IAA->ARF represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes activates transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth leads to

Caption: Auxin mimicry pathway of Chloramben.

Experimental_Workflow cluster_greenhouse Greenhouse Screening cluster_field Field Trial A1 Seed Planting (Crop & Weeds) A2 Pre-emergence Herbicide Application A1->A2 A3 Data Collection (Efficacy, Phytotoxicity, Biomass) A2->A3 B1 Plot Preparation & Planting A3->B1 Inform B2 Pre-emergence Herbicide Application B1->B2 B3 Data Collection (Weed Control, Crop Injury, Yield) B2->B3

Caption: General experimental workflow for herbicide evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-2,4,5-trichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 3-Amino-2,4,5-trichlorobenzoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.

Issue Potential Cause Suggested Solution
Low Overall Yield Suboptimal reaction conditions during the nitration or reduction steps.Review and optimize temperature, reaction time, and catalyst loading for both nitration and reduction steps. For instance, nitration reactions can sometimes benefit from reduced temperatures (e.g., -5°C to 5°C) to control isomer formation.
Incomplete reaction in one or more steps.Monitor reaction progress using appropriate analytical techniques (e.g., TLC, HPLC, GC-MS). Extend reaction times or adjust reagent stoichiometry if the reaction is stalling.
Loss of product during workup and purification.Optimize extraction and crystallization solvents and procedures. Ensure the pH is appropriately adjusted during extraction to maximize the partitioning of the product into the desired phase.
Formation of Impurities Isomeric impurities from the nitration step.Carefully control the nitration conditions. Separation of nitro isomers can sometimes be achieved by fractional crystallization or chromatography of the esterified product before hydrolysis.
Incomplete reduction of the nitro group.Ensure the reducing agent is fresh and used in sufficient excess. The reaction may require longer times or a more potent reducing agent. Monitor the disappearance of the nitro starting material.
Side reactions during chlorination.The choice of chlorinating agent and reaction conditions is critical. For instance, using N-chlorosuccinimide (NCS) or dichlorohydantoin in a suitable solvent like DMF can provide better selectivity.
Difficulty in Product Isolation/Purification Product is poorly soluble in common solvents.Recrystallization from a suitable solvent system may be necessary. For compounds with similar structures, solvents like ethanol, acetone/water mixtures, or ethyl acetate have been used.
Oily product or failure to crystallize.The presence of impurities can inhibit crystallization. Attempt to purify a small sample by column chromatography to obtain a seed crystal. Ensure all solvents are thoroughly removed.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common strategy involves a multi-step synthesis starting from a suitable chlorinated benzoic acid or toluene derivative. A generalized route includes:

  • Nitration: Introduction of a nitro group onto the aromatic ring of a di- or trichlorinated benzoic acid precursor.

  • Reduction: Reduction of the nitro group to an amino group.

Alternatively, the synthesis can start from an aminobenzoic acid, followed by selective chlorination.

Q2: How can I improve the regioselectivity of the chlorination step?

The regioselectivity of chlorination is directed by the existing substituents on the aromatic ring. The amino and carboxylic acid groups will direct incoming electrophiles. To achieve the desired 2,4,5-trichloro substitution pattern, it is often more feasible to start with a precursor that already contains the desired chlorine atoms and then introduce the amino group, typically via nitration and subsequent reduction.

Q3: What are the recommended conditions for the reduction of the nitro group?

Several methods can be employed for the reduction of the nitro group to an amine. Common methods include:

  • Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO2) under a hydrogen atmosphere. This is often a clean and high-yielding method.

  • Metal/Acid Reduction: Using metals like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl).

  • Other Reducing Agents: Sodium dithionite (Na2S2O4) or stannous chloride (SnCl2) can also be effective.

The choice of reducing agent may depend on the presence of other functional groups in the molecule.

Q4: What analytical techniques are suitable for monitoring the reaction progress?

  • Thin Layer Chromatography (TLC): A quick and effective method to monitor the consumption of starting materials and the formation of products.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and the purity of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying products and byproducts, especially if the compounds are volatile or can be derivatized.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and purity assessment of the final product and intermediates.

Experimental Workflow for Synthesis

The following diagram outlines a general experimental workflow for the synthesis of a tri-halogenated aminobenzoic acid, which can be adapted for this compound.

experimental_workflow start Start with 2,4,5-Trichlorobenzoic Acid nitration Nitration (e.g., HNO3/H2SO4) start->nitration nitro_intermediate 3-Nitro-2,4,5-trichlorobenzoic Acid nitration->nitro_intermediate reduction Reduction (e.g., Fe/HCl or H2/Pd-C) nitro_intermediate->reduction crude_product Crude 3-Amino-2,4,5- trichlorobenzoic acid reduction->crude_product workup Aqueous Workup & Extraction crude_product->workup purification Purification (Recrystallization or Column Chromatography) workup->purification final_product Pure 3-Amino-2,4,5- trichlorobenzoic acid purification->final_product

Caption: General synthesis workflow for this compound.

Logical Troubleshooting Flow

This diagram provides a logical flow for troubleshooting common issues during the synthesis.

troubleshooting_flow start Low Yield or Impure Product check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (T, t) start->check_conditions analyze_impurities Identify Impurities (TLC, GC-MS, NMR) check_conditions->analyze_impurities incomplete_reaction Incomplete Reaction analyze_impurities->incomplete_reaction Yes side_products Side Products Formed analyze_impurities->side_products No optimize_conditions Optimize Reaction Time/Temperature/ Reagent Amount incomplete_reaction->optimize_conditions modify_workup Modify Workup or Purification Method side_products->modify_workup end Improved Yield/ Purity optimize_conditions->end modify_workup->end

Caption: A logical guide for troubleshooting synthesis problems.

Technical Support Center: 3-Amino-2,4,5-trichlorobenzoic Acid Purification

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific purification of 3-Amino-2,4,5-trichlorobenzoic acid is limited in publicly available scientific literature. The following troubleshooting guide and frequently asked questions have been developed based on general principles for the purification of structurally related aminobenzoic acids. Researchers should consider this guidance as a starting point and may need to perform significant optimization for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing or purifying this compound?

A1: Based on the synthesis of related halogenated aminobenzoic acids, potential impurities could include:

  • Isomeric Aminotrichlorobenzoic Acids: Different positional isomers of the amino and chloro groups on the benzoic acid ring.

  • Incompletely Reacted Precursors: Starting materials from the synthesis, such as the corresponding nitrobenzoic acid.

  • Over-chlorinated or Under-chlorinated Species: Molecules with more or fewer than three chlorine atoms.

  • Byproducts from Side Reactions: Depending on the synthetic route, other chlorinated aromatic compounds may be formed.

  • Residual Solvents and Reagents: Solvents used in the reaction or purification, as well as unreacted reagents.

Q2: My purified this compound is discolored (e.g., yellow or brown). What could be the cause?

A2: Discoloration in aminobenzoic acids can often be attributed to the presence of oxidized impurities or residual nitro-aromatic compounds from the synthesis. The amino group is susceptible to oxidation, which can lead to colored byproducts. Inadequate purification or exposure to air and light for extended periods can contribute to this issue.

Q3: I am having trouble getting my this compound to crystallize. What can I do?

A3: Crystallization can be influenced by several factors:

  • Purity: High levels of impurities can inhibit crystal formation. Consider an initial purification step like column chromatography before attempting recrystallization.

  • Solvent System: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold. You may need to screen a variety of solvents or use a co-solvent system.

  • Supersaturation: Ensure you are creating a supersaturated solution. This can be achieved by dissolving the compound in a minimal amount of hot solvent and then allowing it to cool slowly.

  • Seeding: Introducing a small seed crystal of the pure compound can initiate crystallization.

  • Mechanical Agitation: Gently scratching the inside of the flask with a glass rod can sometimes induce crystallization.

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: A combination of analytical methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying impurities. A reverse-phase C18 column is often a good starting point.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired compound and identify the presence of structurally similar impurities.

  • Mass Spectrometry (MS): Can be used to confirm the molecular weight of the compound and identify impurities based on their mass-to-charge ratio.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity. A broad melting range suggests the presence of impurities.

Troubleshooting Guides

Low Yield After Purification
Symptom Possible Cause Suggested Solution
Significant loss of product during recrystallization. The compound is too soluble in the cold recrystallization solvent.- Select a solvent in which the compound has lower solubility at room temperature. - Use a smaller volume of the hot solvent to ensure a supersaturated solution upon cooling. - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator) to maximize precipitation.
Product remains in the mother liquor after filtration. Incomplete precipitation or filtration issues.- Ensure the solution has been allowed sufficient time to crystallize. - Cool the solution for a longer period. - Use a finer porosity filter paper to capture smaller crystals. - Concentrate the mother liquor and attempt a second crystallization.
Low recovery from chromatography. The compound is irreversibly adsorbed onto the stationary phase or has poor solubility in the mobile phase.- Modify the mobile phase composition by changing the solvent ratio or adding modifiers (e.g., a small amount of acid or base). - Choose a different stationary phase that is more suitable for your compound. - Ensure the sample is fully dissolved in the mobile phase before loading it onto the column.
Poor Purity After Purification
Symptom Possible Cause Suggested Solution
Multiple spots on TLC or peaks in HPLC after recrystallization. The chosen solvent system is not effective at separating the impurities.- Screen a wider range of recrystallization solvents or solvent mixtures. - Consider a multi-step purification approach, such as initial purification by column chromatography followed by recrystallization.
Co-elution of impurities during column chromatography. The mobile phase does not provide adequate separation.- Optimize the mobile phase by using a gradient elution or trying different solvent combinations. - Use a longer column or a stationary phase with a smaller particle size for better resolution.
Persistent discoloration. The colored impurity has similar solubility properties to the desired compound.- Treat a solution of the compound with activated charcoal before the final filtration and crystallization step. This can help adsorb colored impurities.[2]

Experimental Protocols

Note: These are generalized protocols and should be adapted for this compound.

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of your crude product. Add a few drops of a test solvent at room temperature. If it dissolves, the solvent is not suitable. If it doesn't dissolve, heat the test tube. If the compound dissolves when hot and precipitates upon cooling, the solvent is a good candidate. Common solvents for aminobenzoic acids include ethanol, methanol, acetone, ethyl acetate, and water, or mixtures thereof.[2]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the compound is fully dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature.

General Column Chromatography Protocol
  • Stationary Phase Selection: Silica gel is a common choice for the purification of moderately polar compounds like aminobenzoic acids.

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase. A good solvent system will give your desired compound an Rf value of approximately 0.3-0.5 and provide good separation from impurities. Common mobile phases include mixtures of hexanes and ethyl acetate or dichloromethane and methanol.

  • Column Packing: Pack a glass column with the chosen stationary phase as a slurry in the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the top of the column.

  • Elution: Run the mobile phase through the column and collect fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis raw_material Crude Product column_chromatography Column Chromatography raw_material->column_chromatography Initial Cleanup recrystallization Recrystallization hplc HPLC recrystallization->hplc nmr NMR recrystallization->nmr ms MS recrystallization->ms column_chromatography->recrystallization Final Polishing pure_product Pure this compound hplc->pure_product nmr->pure_product ms->pure_product

Caption: A general experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_troubleshooting Troubleshooting start Purification Attempt check_purity Assess Purity (TLC/HPLC) start->check_purity is_pure Is it Pure? check_purity->is_pure low_yield Low Yield? is_pure->low_yield Yes column_chromatography Perform Column Chromatography is_pure->column_chromatography No end Pure Product low_yield->end No check_solubility Re-evaluate Solvent Choice & Volume low_yield->check_solubility Yes optimize_recrystallization Optimize Recrystallization (Solvent, Temperature) optimize_recrystallization->start optimize_chromatography Optimize Chromatography (Mobile Phase, Stationary Phase) column_chromatography->optimize_chromatography optimize_chromatography->check_purity check_solubility->optimize_recrystallization

Caption: A logical diagram for troubleshooting the purification of this compound.

References

Technical Support Center: 3-Amino-2,4,5-trichlorobenzoic acid (Chloramben)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-2,4,5-trichlorobenzoic acid (also known as Chloramben).

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is moderately soluble in water and shows good solubility in several organic solvents. Its solubility is significantly influenced by the pH of the solution. As a benzoic acid derivative, its solubility in aqueous solutions increases with higher pH due to the deprotonation of the carboxylic acid group.

Q2: What are the recommended solvents for preparing stock solutions?

A2: For biological experiments, Dimethyl Sulfoxide (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions.[1] Ethanol and acetone also show good solubility.[2][3] For applications where organic solvents are not suitable, dissolution in an aqueous solution can be achieved by adjusting the pH to the alkaline range (pH > 7).

Q3: Is this compound stable in solution?

A3: this compound is sensitive to light and high temperatures, which can cause degradation.[2] Stock solutions should be stored in the dark at low temperatures (e.g., -20°C) to maintain stability. It is advisable to prepare fresh working solutions from the stock for experiments.

Q4: What is the primary mechanism of action of this compound in biological systems?

A4: As a benzoic acid herbicide, this compound primarily acts as a synthetic auxin. It disrupts normal plant growth by interfering with the auxin signaling pathway, leading to an overstimulation of auxin-responsive genes. This results in abnormal growth and, ultimately, plant death.[4][5] Its main mode of action is the inhibition of root development.[3]

Data Presentation: Solubility of this compound

SolventSolubilityTemperature (°C)
Water700 mg/L25
Ethanol172 g/L25
Acetone23.27 g/100g 29
DMSOSolubleNot specified

Experimental Protocols

Protocol for Preparing a 100 mM Stock Solution in DMSO

Materials:

  • This compound (MW: 206.03 g/mol )

  • Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, weigh out 20.6 mg of this compound.

  • Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of sterile DMSO.

  • Mixing: Vortex the tube vigorously for 1-2 minutes to aid dissolution.

  • Sonication (if necessary): If the compound does not fully dissolve, place the tube in a sonicator bath for 5-10 minutes.

  • Storage: Once fully dissolved, store the stock solution in aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in aqueous buffer The pH of the buffer is too low for the desired concentration. As a carboxylic acid, the compound is less soluble in acidic to neutral aqueous solutions.Increase the pH of the buffer. For many carboxylic acids, adjusting the pH to 1-2 units above the pKa significantly increases solubility. The pKa of Chloramben is approximately 2.75.[6] A pH above 4.75 should improve solubility. Prepare a more concentrated stock in DMSO and dilute it further in the aqueous buffer, ensuring the final DMSO concentration is compatible with your experiment (typically <0.5%).
Compound comes out of solution during dilution The compound has low solubility in the diluent at the target concentration. The change in solvent polarity upon dilution from an organic stock solution into an aqueous buffer is too drastic.Perform a stepwise dilution. Instead of a single large dilution, add the stock solution to the buffer in smaller increments while continuously mixing. Consider using a co-solvent if your experimental system allows.
Inconsistent experimental results Degradation of the compound due to improper storage. The compound may have precipitated out of the working solution.Prepare fresh working solutions for each experiment from a properly stored stock solution. Before use, visually inspect the working solution for any signs of precipitation. If unsure, briefly vortex or sonicate the solution.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

G Troubleshooting Workflow for this compound Solubility start Start: Compound does not dissolve check_solvent Is the solvent appropriate? start->check_solvent use_dmso Use DMSO for stock solution check_solvent->use_dmso No check_ph Is the solution aqueous and pH < 7? check_solvent->check_ph Yes check_precipitation Does precipitation occur upon dilution? use_dmso->check_precipitation increase_ph Increase pH to > 7.0 check_ph->increase_ph Yes use_sonication Apply sonication or gentle heating check_ph->use_sonication No increase_ph->use_sonication fail Consult further resources increase_ph->fail use_sonication->check_precipitation use_sonication->fail stepwise_dilution Perform stepwise dilution check_precipitation->stepwise_dilution Yes success Success: Compound is dissolved check_precipitation->success No stepwise_dilution->success stepwise_dilution->fail

Caption: A flowchart to guide researchers in overcoming common solubility challenges with this compound.

Simplified Auxin Signaling Pathway and Interference by Chloramben

G Mechanism of Action: Chloramben as a Synthetic Auxin cluster_normal Normal Auxin Signaling cluster_chloramben Interference by Chloramben Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Receptors Auxin->TIR1_AFB binds Aux_IAA Aux/IAA Repressors TIR1_AFB->Aux_IAA promotes degradation of ARF ARF Transcription Factors Aux_IAA->ARF inhibits Gene_Expression Normal Auxin-Responsive Gene Expression ARF->Gene_Expression activates Growth Regulated Plant Growth Gene_Expression->Growth Chloramben Chloramben (this compound) TIR1_AFB_C TIR1/AFB Receptors Chloramben->TIR1_AFB_C mimics Auxin and binds strongly Aux_IAA_C Aux/IAA Repressors TIR1_AFB_C->Aux_IAA_C constitutively promotes degradation of ARF_C ARF Transcription Factors Aux_IAA_C->ARF_C inhibition is removed Overexpression Overexpression of Auxin-Responsive Genes ARF_C->Overexpression hyper-activates Abnormal_Growth Uncontrolled Growth & Plant Death Overexpression->Abnormal_Growth

Caption: This diagram illustrates how this compound interferes with the auxin signaling pathway, leading to unregulated plant growth.

References

Technical Support Center: 3-Amino-2,4,5-trichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the storage and degradation of 3-Amino-2,4,5-trichlorobenzoic acid. This resource is intended for researchers, scientists, and professionals in drug development who are working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to minimize degradation?

A1: To ensure the stability of this compound, it is recommended to store it in a cool, dry, and dark environment.[1][2][3][4] The container should be tightly sealed to prevent exposure to moisture and air.[1][2][4][5] For long-term storage, refrigeration (2-8 °C) is advisable.[6]

Q2: What are the potential signs of degradation of this compound?

A2: Visual signs of degradation can include a change in color (e.g., from off-white/light brown to a darker shade) or a change in the physical state of the powder.[6] However, significant degradation can occur without any visible changes. Therefore, analytical testing is crucial to confirm the purity of the compound.

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented, based on the degradation of similar chlorinated aromatic compounds, the following pathways are plausible:

  • Photodegradation: Exposure to light, particularly UV radiation, can induce dechlorination (replacement of a chlorine atom) or hydroxylation (introduction of a hydroxyl group) on the aromatic ring.

  • Thermal Degradation: High temperatures can lead to decarboxylation (loss of the carboxylic acid group) and the formation of various chlorinated aniline derivatives. In more extreme conditions, it can lead to the formation of hydrogen chloride and a carbonaceous residue.

  • Hydrolysis: Although generally stable, prolonged exposure to high humidity or non-neutral pH conditions could potentially lead to the hydrolysis of the amino group.

Q4: How can I test for the degradation of my this compound sample?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to assess the purity of your sample and detect any degradation products. This method should be able to separate the parent compound from any potential impurities or degradants.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results Degradation of the starting material.1. Verify the purity of the this compound using a validated analytical method like HPLC.2. If degradation is confirmed, obtain a new, pure batch of the compound.3. Review storage conditions to ensure they align with the recommendations.
Change in physical appearance of the compound (e.g., color) Exposure to light, air, or elevated temperatures.[1][2]1. Although a color change may not always affect reactivity, it is a sign of potential degradation. It is highly recommended to re-analyze the material to confirm its purity before use.2. Store the compound in an amber vial or a light-blocking container in a desiccator at the recommended temperature.
Inconsistent analytical results (e.g., varying purity) Non-homogeneous sample or ongoing degradation.1. Ensure the sample is properly homogenized before taking an aliquot for analysis.2. Perform a time-course stability study under your storage conditions to understand the rate of degradation.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Parameter Condition Rationale
Temperature 2-8 °C (Refrigerated)Minimizes thermal degradation.[6]
Light Protect from light (Amber vial/darkness)Prevents photodegradation.[1][2]
Humidity Dry environment (Desiccator)Minimizes potential hydrolysis.[1][4]
Atmosphere Tightly sealed containerPrevents oxidation and exposure to moisture.[1][2][4][5]

Table 2: Potential Degradation Products of this compound (Based on Analogs)

Degradation Pathway Potential Product Class Example Structure (Hypothetical)
Photodegradation (Dechlorination/Hydroxylation)Hydroxylated trichlorobenzoic acids, Dichlorobenzoic acids3-Amino-4-hydroxy-2,5-dichlorobenzoic acid
Thermal Degradation (Decarboxylation)Trichlorinated anilines2,4,5-Trichloroaniline
Hydrolysis-(Less likely under standard conditions)

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol outlines the steps to develop an HPLC method to assess the stability of this compound.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase Selection:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile or Methanol

  • Gradient Elution: Begin with a gradient elution to determine the approximate retention time of the parent compound and to separate it from any potential degradation products. A typical starting gradient could be:

    • 0-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-30 min: 95% to 5% B

    • 30-35 min: 5% B

  • Detection: Use a UV detector, monitoring at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectrophotometry, typically around 254 nm and 280 nm for aromatic compounds).

  • Forced Degradation Studies: To ensure the method is "stability-indicating," perform forced degradation studies. This involves subjecting the compound to harsh conditions to intentionally generate degradation products.

    • Acidic: 0.1 M HCl at 60 °C for 24 hours

    • Basic: 0.1 M NaOH at 60 °C for 24 hours

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours

    • Thermal: Dry heat at 105 °C for 48 hours

    • Photolytic: Expose to UV light (e.g., 254 nm) for 48 hours

  • Method Validation: Analyze the stressed samples. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other. The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector.

Protocol 2: Routine Purity Check

Once a stability-indicating method is established, routine purity checks can be performed using the validated isocratic or gradient HPLC method.

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., mobile phase or a solvent in which it is freely soluble and stable) to a known concentration (e.g., 1 mg/mL).

  • Standard Preparation: Prepare a standard solution of a reference standard of this compound at the same concentration.

  • Analysis: Inject both the sample and standard solutions into the HPLC system.

  • Data Analysis: Compare the chromatogram of the sample to the standard. The purity can be calculated based on the area percentage of the main peak. The presence of any new peaks in the sample chromatogram that are not present in the standard indicates the presence of impurities or degradation products.

Visualizations

experimental_workflow cluster_storage Storage cluster_problem Troubleshooting cluster_analysis Analysis cluster_outcome Outcome storage This compound (Solid) problem Inconsistent Results or Visual Change storage->problem Observe prep Sample Preparation problem->prep Initiate Investigation hplc HPLC Analysis prep->hplc data Data Interpretation hplc->data pure Purity Confirmed (>98%) data->pure No significant degradation peaks degraded Degradation Detected (<98%) data->degraded Presence of degradation peaks

Caption: Troubleshooting workflow for suspected degradation.

degradation_pathways cluster_conditions cluster_products parent This compound light Light (Photodegradation) parent->light heat Heat (Thermal Degradation) parent->heat humidity Humidity (Hydrolysis) parent->humidity photo_prod Dechlorinated/ Hydroxylated Analogs light->photo_prod thermal_prod Decarboxylated Analogs (Trichloroanilines) heat->thermal_prod hydro_prod Hydrolyzed Analogs (Less Common) humidity->hydro_prod

Caption: Potential degradation pathways.

References

Technical Support Center: Analysis of 3-Amino-2,4,5-trichlorobenzoic Acid by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of 3-Amino-2,4,5-trichlorobenzoic acid. This resource provides optimized High-Performance Liquid Chromatography (HPLC) parameters, detailed experimental protocols, and comprehensive troubleshooting guides to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results.

Core Concepts in HPLC Method Development

Successful HPLC analysis of this compound, an aromatic carboxylic acid, relies on the careful optimization of several key parameters. Due to its chemical nature—possessing both an acidic carboxylic acid group and a basic amino group, along with significant hydrophobicity from the chlorinated benzene ring—a reversed-phase HPLC method is most appropriate. The pH of the mobile phase is a critical factor, influencing the ionization state of the analyte and thus its retention on the column.

A logical workflow for method development and troubleshooting is essential for efficient and effective analysis.

cluster_0 Method Development Workflow Initial Parameter Selection Initial Parameter Selection System Suitability Testing System Suitability Testing Initial Parameter Selection->System Suitability Testing Run Method Optimization Method Optimization System Suitability Testing->Method Optimization Fails Method Validation Method Validation System Suitability Testing->Method Validation Passes Method Optimization->System Suitability Testing Re-evaluate

Caption: A typical workflow for HPLC method development.

Recommended HPLC Starting Parameters

While a specific validated method for this compound is not widely published, the following starting parameters are recommended based on the analysis of similar aromatic carboxylic acids and aminobenzoic acids.[1][2][3][4] Optimization will likely be necessary to achieve desired separation and peak shape.

ParameterRecommended Value/TypeRationale & Key Considerations
Column C18, 5 µm, 4.6 x 150 mmC18 is a versatile stationary phase suitable for retaining hydrophobic compounds like chlorinated aromatics. A 5 µm particle size offers a good balance of efficiency and backpressure.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile (ACN)The acidic mobile phase (pH ~2.1) will suppress the ionization of the carboxylic acid group, leading to better retention and peak shape. Acetonitrile is a common organic modifier.
Gradient 70% A / 30% B, hold for 10 minAn isocratic elution is a good starting point. The ratio can be adjusted to achieve an optimal retention time (typically between 3-10 minutes).
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLThis can be adjusted based on sample concentration and detector sensitivity.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.[5]
Detection Wavelength ~250 nmAromatic compounds typically exhibit strong UV absorbance in this region. A UV scan of the analyte is recommended to determine the optimal wavelength.

Experimental Protocols

Mobile Phase Preparation (1 L of 70:30 Water/Acetonitrile with 0.1% Phosphoric Acid)
  • Measure 700 mL of HPLC-grade water into a 1 L graduated cylinder.

  • Carefully add 1.0 mL of concentrated phosphoric acid to the water.

  • Add 300 mL of HPLC-grade acetonitrile.

  • Transfer the solution to a 1 L solvent bottle.

  • Mix thoroughly and degas the solution for 15-20 minutes using sonication or vacuum filtration.[5]

Standard Solution Preparation (100 µg/mL)
  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Dissolve the standard in a small amount of acetonitrile or methanol.

  • Bring the flask to volume with the mobile phase.

  • Mix thoroughly to ensure homogeneity.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the HPLC analysis of this compound.

cluster_solutions Potential Solutions Problem Observed Problem Observed Peak Tailing Peak Tailing Problem Observed->Peak Tailing Variable Retention Times Variable Retention Times Problem Observed->Variable Retention Times High Backpressure High Backpressure Problem Observed->High Backpressure No Peaks No Peaks Problem Observed->No Peaks Adjust Mobile Phase pH Adjust Mobile Phase pH Peak Tailing->Adjust Mobile Phase pH Secondary silanol interactions Replace Column Replace Column Peak Tailing->Replace Column Column degradation Check for Leaks Check for Leaks Variable Retention Times->Check for Leaks Flow rate fluctuation Degas Mobile Phase Degas Mobile Phase Variable Retention Times->Degas Mobile Phase Air bubbles in pump Prepare Fresh Mobile Phase Prepare Fresh Mobile Phase Variable Retention Times->Prepare Fresh Mobile Phase Composition change Flush Column Flush Column High Backpressure->Flush Column Contamination High Backpressure->Replace Column Frit blockage Check System Connections Check System Connections No Peaks->Check System Connections Injector/detector issue

Caption: A troubleshooting decision tree for common HPLC issues.

FAQs

Q1: My peak for this compound is tailing. What should I do?

  • Answer: Peak tailing for this compound is often due to interactions between the basic amino group and residual acidic silanols on the silica-based column packing.[6]

    • Check Mobile Phase pH: Ensure the pH is low enough (around 2-3) to fully protonate the silanol groups and the amino group. Using phosphoric acid is generally effective.

    • Consider a Different Column: If tailing persists, try a column with a high-purity silica or one that is end-capped to minimize accessible silanols.

    • Column Contamination: The column may be contaminated. Flush the column with a strong solvent like isopropanol.[7]

Q2: The retention time of my analyte is shifting between injections. Why is this happening?

  • Answer: Retention time variability can be caused by several factors.[8][9]

    • Mobile Phase Composition: The mobile phase composition may be changing due to evaporation of the more volatile organic component (acetonitrile). Prepare fresh mobile phase daily and keep the solvent reservoir capped.

    • Column Temperature: Fluctuations in the ambient temperature can affect retention. Use a column oven to maintain a constant temperature.[5]

    • System Leaks: Check for any leaks in the system, from the pump to the detector. A small leak can cause fluctuations in the flow rate.[10]

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. This usually requires passing 10-20 column volumes of the mobile phase through the column.[8]

Q3: I am observing high backpressure in my HPLC system. What is the cause and how can I fix it?

  • Answer: High backpressure is typically due to a blockage in the system.[7]

    • Isolate the Source: Systematically disconnect components (starting from the detector and moving backward towards the pump) to identify the source of the high pressure. If the pressure drops after disconnecting the column, the blockage is in the column.

    • Column Blockage: This is often caused by particulate matter from the sample or precipitation of buffer salts. Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter.[5] You can try back-flushing the column at a low flow rate to dislodge any particulates from the inlet frit.

    • Guard Column: If you are using a guard column, it may be blocked. Replace the guard column.

Q4: I am not seeing any peaks in my chromatogram. What should I check?

  • Answer: The absence of peaks can be due to a number of issues, ranging from simple to complex.[10]

    • Detector and Lamp: Ensure the detector is on and the lamp has not burned out.

    • Injection Issues: Check that the autosampler is correctly making the injection. For manual injectors, ensure the valve is fully switched to the "inject" position and then back to "load."

    • Flow Path: Verify there is flow coming out of the detector waste line to ensure the mobile phase is flowing through the entire system.

    • Sample Preparation: Confirm that the sample was prepared correctly and at a concentration detectable by your system.

    • System Connections: Ensure all tubing and fittings are secure and correctly connected.

Q5: Can I use a different mobile phase modifier, like trifluoroacetic acid (TFA)?

  • Answer: Yes, 0.1% TFA is another common acidic modifier used in reversed-phase HPLC. It can sometimes provide better peak shape than phosphoric acid due to its ion-pairing properties. However, be aware that TFA can be more difficult to completely flush from the column and may suppress ionization if you are using a mass spectrometer for detection.[2]

References

Technical Support Center: Analysis of 3-Amino-2,4,5-trichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 3-Amino-2,4,5-trichlorobenzoic acid (Chloramben). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound.

Question: I am observing low recovery of this compound from my soil samples. What are the potential causes and solutions?

Answer:

Low recovery of this compound from soil samples is a common issue that can be attributed to several factors related to the sample matrix and the extraction procedure.

  • Soil Composition: The herbicide's activity and extractability are influenced by soil properties. Higher organic matter content can lead to increased binding of the analyte, reducing extraction efficiency.[1] Similarly, soil texture plays a crucial role in the effectiveness of the extraction solvent.[2]

  • Extraction Method: The choice of extraction solvent and technique is critical. For soil samples, a two-step extraction method using methanol followed by water has been shown to be effective. Solid-Phase Extraction (SPE) and Solid-Liquid Extraction (SLE) are commonly employed techniques. For SPE, C18 or anion exchange cartridges can be effective.[3] It's important to ensure the pH of the sample is adjusted appropriately (typically to <2 for acidic herbicides) to ensure the analyte is in a neutral form for efficient extraction with organic solvents.[4]

  • Sample Preparation: Inadequate homogenization of the soil sample can lead to non-representative subsamples and variable recoveries. Ensure the sample is finely ground and well-mixed before extraction.[5] The presence of water in the final extract can interfere with gas chromatographic analysis and lead to lower recoveries.[6] Using a drying agent like sodium sulfate is a critical step.[7]

Troubleshooting Steps:

  • Optimize Extraction Solvent: If using a single solvent, consider a mixture or a sequential extraction approach. For example, a methanol-water or methanol-ethyl acetate mixture might be more effective for certain soil types.[2]

  • Adjust Sample pH: Ensure the pH of the aqueous sample is acidified before extraction to protonate the carboxylic acid group, making it more soluble in organic solvents.

  • Evaluate SPE Sorbent: If using SPE, test different sorbent materials (e.g., C18, anion exchange) to find the one that provides the best recovery for your specific soil matrix.[8]

  • Enhance Homogenization: Implement a more rigorous homogenization step for your soil samples before extraction.

  • Ensure Complete Drying of Extract: Use an adequate amount of sodium sulfate to remove all water from the organic extract before concentration.[7]

Question: My chromatograms are showing significant peak tailing for the this compound peak in my HPLC analysis. What could be the cause and how can I fix it?

Answer:

Peak tailing in HPLC analysis of this compound can be caused by several factors, often related to interactions between the analyte and the stationary phase or issues with the mobile phase.

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the amino and carboxylic acid functional groups of the analyte, leading to peak tailing.

  • Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is not optimal, the analyte can exist in multiple ionic forms, leading to broadened or tailing peaks. For an acidic compound like this, a mobile phase pH below the pKa will ensure it is in its neutral form.

  • Column Contamination: Accumulation of matrix components from previous injections on the column can create active sites that interact with the analyte.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.

Troubleshooting Steps:

  • Use an End-capped Column: Employ a high-quality, end-capped C18 column to minimize silanol interactions.

  • Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the carboxylic acid group. The addition of a small amount of an acid like formic acid or phosphoric acid to the mobile phase can improve peak shape.[9]

  • Incorporate an Ion-Pairing Reagent: If pH adjustment is not sufficient, consider adding an ion-pairing reagent like triethylamine to the mobile phase to mask the residual silanol groups.[10]

  • Clean the Column: Implement a regular column washing protocol to remove contaminants. This may involve flushing with a series of strong and weak solvents.

  • Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume to avoid overloading the column.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the determination of this compound?

A1: The most common analytical techniques are:

  • High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS/MS).[3][11]

  • Gas Chromatography (GC) often requires derivatization of the analyte to make it more volatile.[4][12] Common detectors include an Electron Capture Detector (ECD) or a Mass Spectrometer (MS).[4][6]

Q2: Do I need to derivatize this compound for GC analysis?

A2: Yes, derivatization is typically necessary for GC analysis of this compound. The carboxylic acid and amino groups make it too polar and not volatile enough for direct GC analysis. A common derivatization agent is diazomethane, which converts the carboxylic acid to its methyl ester.[4]

Q3: What are potential sources of interference in the analysis of this compound?

A3: Potential sources of interference include:

  • Matrix Effects: Co-extracted compounds from the sample matrix (e.g., soil, water, plant tissue) can suppress or enhance the analyte signal in the detector, particularly in MS-based methods.[13][14]

  • Other Herbicides: Structurally similar herbicides or their degradation products present in the sample could potentially co-elute and interfere with the analysis, especially if a non-specific detector is used.[15]

  • Metabolites: Metabolites of this compound formed in plants or soil may have similar retention times and mass spectral characteristics, leading to interference.[1]

  • Contamination: Contamination from laboratory glassware, solvents, or the instrument itself can introduce interfering peaks.[16]

Q4: How can I minimize matrix effects in my LC-MS/MS analysis?

A4: To minimize matrix effects, you can:

  • Improve Sample Cleanup: Use a more effective sample preparation technique, such as Solid-Phase Extraction (SPE) with a selective sorbent, to remove interfering matrix components.[8]

  • Use Matrix-Matched Standards: Prepare your calibration standards in an extract of a blank matrix that is similar to your samples. This helps to compensate for signal suppression or enhancement.

  • Use an Internal Standard: A stable isotope-labeled version of the analyte is the ideal internal standard as it will behave similarly to the analyte during extraction, chromatography, and ionization, thus correcting for matrix effects.

  • Dilute the Sample Extract: Diluting the final extract can reduce the concentration of interfering matrix components, thereby minimizing their effect on the analyte signal.[13]

Data Presentation

Table 1: Comparison of Analytical Methods for this compound Analysis

ParameterHPLC-DADGC-ECD (with Derivatization)LC-MS/MS
Sample Preparation SPE or LLELLE followed by derivatizationSPE or QuEChERS
Selectivity ModerateModerate to HighVery High
Sensitivity GoodVery GoodExcellent
Common Interferences Co-eluting compoundsOther halogenated compoundsMatrix effects
Throughput HighModerateHigh

Experimental Protocols

Protocol 1: Extraction of this compound from Soil Samples using Solid-Liquid Extraction (SLE)

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 20 mL of methanol.

  • Vortex for 1 minute to ensure thorough mixing.

  • Place on a mechanical shaker for 30 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Decant the supernatant into a clean tube.

  • Repeat the extraction (steps 2-6) with a fresh 20 mL aliquot of methanol.

  • Combine the supernatants.

  • Add 20 mL of acidified water (pH 2 with HCl) to the combined extract.

  • Proceed to Liquid-Liquid Extraction or Solid-Phase Extraction for further cleanup and concentration.

Protocol 2: Derivatization of this compound for GC Analysis

  • Caution: Diazomethane is explosive and carcinogenic. This procedure should only be performed by trained personnel in a well-ventilated fume hood.

  • Evaporate the cleaned-up sample extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of methanol.

  • Add freshly prepared diazomethane solution dropwise until a faint yellow color persists, indicating an excess of the reagent.

  • Allow the reaction to proceed for 10 minutes at room temperature.

  • Gently bubble nitrogen through the solution to remove the excess diazomethane.

  • The sample is now ready for GC-ECD or GC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Soil/Water Sample extraction Extraction (SLE/SPE) sample->extraction cleanup Extract Cleanup extraction->cleanup hplc HPLC-DAD/MS cleanup->hplc derivatization Derivatization cleanup->derivatization quant Quantification hplc->quant gc GC-ECD/MS gc->quant derivatization->gc report Reporting quant->report

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_logic start Analytical Issue (e.g., Low Recovery, Peak Tailing) check_sample_prep Review Sample Preparation start->check_sample_prep check_instrument_params Review Instrument Parameters start->check_instrument_params matrix_issue Potential Matrix Interference? check_sample_prep->matrix_issue method_issue Method Optimization Needed? check_instrument_params->method_issue matrix_issue->method_issue No solution Implement Corrective Actions: - Improve Cleanup - Use Matrix-Matched Standards - Adjust Mobile Phase/Gradient matrix_issue->solution Yes method_issue->solution Yes resolve Issue Resolved solution->resolve

Caption: A logical workflow for troubleshooting common issues in the analysis.

References

troubleshooting 3-Amino-2,4,5-trichlorobenzoic acid synthesis side reactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3-Amino-2,4,5-trichlorobenzoic Acid Synthesis

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges and side reactions encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the critical steps?

A1: A prevalent synthetic strategy involves a two-step process starting from 2,4,5-Trichlorobenzoic acid. The critical steps are:

  • Electrophilic Nitration: Introduction of a nitro group (-NO₂) at the C3 position of the benzene ring using a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid). The position is directed by the existing chloro and carboxyl substituents.

  • Reduction of the Nitro Group: Conversion of the 3-nitro group to a 3-amino group (-NH₂) using a suitable reducing agent. Common methods include catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl or Fe/HCl).

Q2: My nitration step is resulting in a low yield of the desired 3-nitro-2,4,5-trichlorobenzoic acid. What are the potential causes?

A2: Low yields in the nitration step can stem from several factors:

  • Inadequate Reaction Conditions: The temperature and reaction time are critical. Insufficiently strong nitrating conditions (e.g., low concentration of nitric/sulfuric acid, low temperature) can lead to an incomplete reaction. Conversely, excessively harsh conditions can cause oxidative degradation or the formation of dinitrated byproducts.

  • Substrate Purity: Impurities in the starting 2,4,5-trichlorobenzoic acid can interfere with the reaction.

  • Moisture: The presence of water can dilute the nitrating agent, reducing its efficacy. Ensure all reagents and glassware are dry.

Q3: I am observing significant byproducts during the reduction of the nitro group. What are these impurities and how can they be minimized?

A3: The reduction step can generate several impurities depending on the method used:

  • Incomplete Reduction: This can leave intermediates such as nitroso (-NO) or hydroxylamino (-NHOH) species in the final product. To minimize this, ensure sufficient reaction time and an adequate amount of the reducing agent.

  • Dehalogenation: Catalytic hydrogenation (e.g., using Palladium on carbon) can sometimes lead to the undesired removal of chlorine atoms from the aromatic ring, resulting in dechlorinated amino-benzoic acids. Using alternative reducing agents like tin(II) chloride or iron in acidic media can prevent this.

  • Dimerization/Condensation: Under certain conditions, intermediates can react with each other to form azo or azoxy compounds, which often present as colored impurities.

Q4: How can I effectively purify the final this compound product?

A4: The product is an amino acid and is amphoteric. Purification can typically be achieved by:

  • Acid-Base Extraction: Dissolve the crude product in a basic aqueous solution (e.g., sodium bicarbonate). Wash with an organic solvent (e.g., ethyl acetate) to remove neutral impurities. Then, acidify the aqueous layer with an acid like HCl to precipitate the pure product, which can be collected by filtration.

  • Recrystallization: Recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, can be highly effective for removing minor impurities.

Troubleshooting Guide: Synthesis Side Reactions

This guide addresses common issues observed during the synthesis.

Symptom / Observation Possible Cause Suggested Solution / Action
Low overall yield Incomplete nitration of the starting material.Monitor the reaction progress using TLC or LC-MS. Consider increasing the reaction time, temperature, or using a stronger nitrating agent (e.g., fuming nitric/sulfuric acid).
Incomplete reduction of the nitro-intermediate.Ensure the reducing agent is active and used in sufficient stoichiometric excess. Extend the reaction time and monitor by TLC until the nitro-intermediate spot disappears.
Product loss during workup and purification.Optimize the pH for precipitation during acid-base extraction. Ensure complete precipitation before filtration. Minimize transfers between vessels.
Multiple spots on TLC / peaks in LC-MS of crude product Formation of isomeric nitration products.While the 3-position is electronically favored, other isomers are possible. Purify the nitro-intermediate by recrystallization before proceeding to the reduction step.
Presence of unreacted 3-nitro intermediate.The reduction reaction is incomplete. See "Low overall yield" section above.
Dehalogenation byproducts (especially with catalytic hydrogenation).Switch to a chemical reducing agent such as SnCl₂/HCl, Fe/HCl, or sodium dithionite.
Product is colored (yellow/orange/brown) Presence of azo or azoxy condensation byproducts.These often form from nitroso or hydroxylamino intermediates. Ensure complete reduction to the amine. Treat the final product with activated charcoal during recrystallization to remove colored impurities.
Residual iron salts from Fe/HCl reduction.Wash the product thoroughly after filtration. Complexing residual iron with a chelating agent during workup may be necessary.

Data Presentation

Table 1: Illustrative Effect of Nitrating Conditions on Yield

This table provides a conceptual overview of how reaction parameters can influence the outcome of the nitration of 2,4,5-Trichlorobenzoic Acid. Actual results may vary.

Entry Nitrating Agent Temperature (°C) Time (h) Approx. Yield of 3-Nitro Product (%) Key Byproducts
1Conc. HNO₃ / Conc. H₂SO₄25265-75%Unreacted Starting Material
2Conc. HNO₃ / Conc. H₂SO₄50285-90%Minor dinitrated species
3Conc. HNO₃ / Conc. H₂SO₄804~80%Increased dinitration, potential degradation
4Fuming HNO₃ / Conc. H₂SO₄251>90%Controlled addition is critical
Table 2: Common Impurities and Expected Mass Data
Impurity Name Structure Molecular Formula Exact Mass [M-H]⁻
2,4,5-Trichlorobenzoic Acid (Starting Material)C₇H₃Cl₃O₂C₇H₂Cl₃O₂⁻222.91
3-Nitro-2,4,5-trichlorobenzoic Acid (Intermediate)C₇H₂Cl₃NO₄C₇H₁Cl₃NO₄⁻267.90
3-Amino-2,5-dichlorobenzoic Acid (Dechlorinated)C₇H₅Cl₂NO₂C₇H₄Cl₂NO₂⁻203.96
3,x-Dinitro-2,4,5-trichlorobenzoic AcidC₇H₁Cl₃N₂O₆C₇Cl₃N₂O₆⁻311.89

Experimental Protocols

Disclaimer: These are generalized protocols and may require optimization based on laboratory conditions and reagent purity. Appropriate safety precautions must be taken at all times.

Protocol 1: Nitration of 2,4,5-Trichlorobenzoic Acid
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (3-5 equivalents) to 0-5 °C in an ice bath.

  • Addition of Substrate: Slowly add 2,4,5-trichlorobenzoic acid (1 equivalent) in portions, ensuring the temperature does not exceed 10 °C.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1-2 equivalents). Add this mixture dropwise to the reaction flask, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Carefully pour the reaction mixture over crushed ice. The solid precipitate, 3-Nitro-2,4,5-trichlorobenzoic acid, will form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product under vacuum.

Protocol 2: Reduction of 3-Nitro-2,4,5-trichlorobenzoic Acid (SnCl₂ Method)
  • Setup: To a round-bottom flask, add 3-Nitro-2,4,5-trichlorobenzoic acid (1 equivalent) and ethanol or acetic acid as the solvent.

  • Addition of Reducing Agent: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 equivalents) in concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) for 2-5 hours. The reaction should be monitored by TLC to confirm the disappearance of the starting material.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice water. Adjust the pH to approximately 8-9 with a saturated sodium bicarbonate or sodium hydroxide solution to precipitate tin salts.

  • Isolation: Filter the mixture to remove the tin salts. Acidify the filtrate with concentrated HCl to a pH of 3-4 to precipitate the desired this compound.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize from an appropriate solvent if necessary.

Visualizations: Pathways and Workflows

Synthetic_Pathway Start 2,4,5-Trichlorobenzoic Acid Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Intermediate 3-Nitro-2,4,5-trichlorobenzoic Acid Nitration->Intermediate Reduction Reduction (e.g., SnCl₂, HCl) Intermediate->Reduction Product 3-Amino-2,4,5-trichlorobenzoic Acid Reduction->Product

Caption: Main synthetic route for this compound.

Side_Reactions Intermediate 3-Nitro-2,4,5-trichlorobenzoic Acid Reduction Reduction Conditions Intermediate->Reduction Product Desired Product (3-Amino...) Reduction->Product Complete Reaction Incomplete Incomplete Reduction Reduction->Incomplete Insufficient Reagent/Time Dehalogenation Dehalogenation (e.g., with Pd/C) Reduction->Dehalogenation Specific Catalysts (e.g., Pd/C) Nitroso Nitroso Intermediate Incomplete->Nitroso Dechlorinated Dechlorinated Byproduct Dehalogenation->Dechlorinated

Caption: Common side reactions during the nitro-reduction step.

Troubleshooting_Workflow Start Low Purity or Yield Detected Analyze_SM Analyze Starting Material Purity (NMR, LC-MS) Start->Analyze_SM Analyze_Crude Analyze Crude Product Composition (LC-MS) Start->Analyze_Crude Purify Re-purify Starting Material Analyze_SM->Purify Impure High_SM High % of Starting Material? Analyze_Crude->High_SM High_Inter High % of Nitro Intermediate? High_SM->High_Inter No Optimize_Nitration Optimize Nitration: ↑ Time / Temp High_SM->Optimize_Nitration Yes Other_Peaks Unknown Peaks Present? High_Inter->Other_Peaks No Optimize_Reduction Optimize Reduction: ↑ Reagent / Time High_Inter->Optimize_Reduction Yes Identify_Byproducts Identify Byproducts (MS, NMR) Adjust Reaction Conditions (e.g., change reducing agent) Other_Peaks->Identify_Byproducts Yes

Caption: Logical workflow for troubleshooting low purity or yield.

Technical Support Center: 3-Amino-2,4,5-trichlorobenzoic acid Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Amino-2,4,5-trichlorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, stabilization, and troubleshooting of solutions containing this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is turning a yellow or brown color over time. What is causing this discoloration?

A1: The discoloration of your solution is likely due to oxidation and/or photodegradation. The amino group on the aromatic ring is susceptible to oxidation, which can form colored byproducts.[1][2][3][4] Aromatic amines and their derivatives can also be sensitive to light, which can catalyze degradation.[5][6] To minimize discoloration, it is crucial to protect the solution from light and to use deoxygenated solvents.

Q2: I'm observing precipitation in my aqueous solution. How can I improve the solubility and prevent my compound from crashing out?

A2: this compound has both an acidic carboxylic acid group and a basic amino group, making its solubility highly dependent on pH. At its isoelectric point, the compound will have minimal solubility. To improve solubility, you should adjust the pH of your solution.

  • To dissolve in acidic conditions: Protonating the amino group by lowering the pH (typically < 4) will form a more soluble salt.

  • To dissolve in basic conditions: Deprotonating the carboxylic acid group by raising the pH (typically > 8) will also form a more soluble salt. It is critical to maintain the pH within a stable range for your experiment. A buffer system is highly recommended.

Q3: What are the optimal storage conditions for a stock solution of this compound?

A3: To ensure the stability and longevity of your stock solution, adhere to the following storage conditions:

  • Protection from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[5][6]

  • Low Temperature: Store solutions at 2-8°C to slow down potential degradation reactions. For long-term storage, aliquoting and freezing at -20°C or below may be appropriate, but ensure you perform a freeze-thaw stability test first.

  • Inert Atmosphere: For maximum stability, particularly for long-term storage, purging the solution and the vial headspace with an inert gas like argon or nitrogen can prevent oxidation.

Q4: Can I use organic co-solvents to help dissolve this compound?

A4: Yes, if your experimental protocol allows, using a minimal amount of a polar organic co-solvent can aid in dissolution before diluting with an aqueous buffer. Common choices include DMSO, DMF, or ethanol. It is recommended to first dissolve the solid compound in a small volume of the organic solvent and then slowly add the aqueous buffer to the desired final concentration. Always verify that the co-solvent does not interfere with your downstream applications.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound solutions.

Issue 1: Solution Precipitation During Experiment

G start Precipitation Observed During Experiment check_ph Is the solution pH within the optimal range? start->check_ph check_temp Was the solution exposed to a significant temperature change? check_ph->check_temp Yes adjust_ph Adjust pH and/or increase buffer capacity. check_ph->adjust_ph No check_conc Is the concentration near the solubility limit? check_temp->check_conc No control_temp Maintain a constant temperature for the experiment. check_temp->control_temp Yes lower_conc Lower the working concentration or add a co-solvent. check_conc->lower_conc Yes resolve Issue Resolved check_conc->resolve No adjust_ph->resolve control_temp->resolve lower_conc->resolve

Caption: Troubleshooting workflow for solution precipitation.

Issue 2: Inconsistent Assay Results

Inconsistent results can often be traced back to the instability of the compound in the solution.

Potential Cause Recommended Action
Degradation after Dilution The compound may be less stable at lower concentrations or in the specific assay buffer. Prepare fresh dilutions from a stable stock solution immediately before each experiment.
Photodegradation during Assay Long incubation times under ambient light can lead to degradation. Minimize light exposure by covering plates or tubes during incubation steps.
Oxidation by Assay Components Some assay reagents may promote oxidation. Prepare a control solution of the compound in the assay buffer and incubate it for the same duration as the experiment. Analyze this control for degradation (e.g., by HPLC) to confirm stability.
pH Shift in Assay Medium The addition of the compound solution or other reagents may alter the pH of the assay medium, affecting both the compound's stability and the assay's performance. Verify the final pH of the assay mixture.

Data & Protocols

Table 1: pH-Dependent Aqueous Solubility (Hypothetical Data)

The following table provides an example of how pH affects the solubility of this compound at 25°C. Note: This is representative data based on the chemical structure. Actual solubility should be determined empirically.

pHSolubility (mg/mL)Dominant SpeciesNotes
2.05.5Cationic (protonated amine)Forms a soluble salt.
4.00.8Mostly ZwitterionicNear the isoelectric point.
6.00.2Zwitterionic/AnionicLow solubility.
8.08.2Anionic (deprotonated acid)Forms a soluble salt.
10.015.0AnionicHighly soluble.
Experimental Protocol: Preparation of a Stable 10 mM Stock Solution in Buffered Saline

This protocol describes the preparation of a stable stock solution at a physiologically relevant pH.

G cluster_prep Solution Preparation cluster_validation Quality Control weigh 1. Weigh 24.05 mg of This compound add_naoh 2. Add 1 mL of 0.1 M NaOH and vortex to dissolve weigh->add_naoh add_pbs 3. Add 8 mL of 1x PBS add_naoh->add_pbs adjust_ph 4. Adjust pH to 7.4 with 0.1 M HCl add_pbs->adjust_ph final_vol 5. Bring final volume to 10 mL with 1x PBS adjust_ph->final_vol sterilize 6. Sterilize through a 0.22 µm syringe filter final_vol->sterilize store 7. Aliquot into amber vials and store at -20°C sterilize->store

Caption: Workflow for preparing a stable stock solution.

Materials:

  • This compound (MW: 240.46 g/mol )

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.1 M Hydrochloric Acid (HCl)

  • Phosphate-Buffered Saline (1x PBS), pH 7.4

  • Deionized water

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • 0.22 µm sterile syringe filter

  • Amber, screw-cap vials

Procedure:

  • Weigh Compound: Accurately weigh 24.05 mg of this compound and place it in a 15 mL conical tube.

  • Initial Dissolution: Add approximately 1 mL of 0.1 M NaOH. Vortex thoroughly until the solid is completely dissolved. The solution will be basic at this stage, forming the soluble sodium salt.

  • Buffering: Add 8 mL of 1x PBS to the tube.

  • pH Adjustment: Carefully adjust the pH of the solution to 7.4 by adding small volumes of 0.1 M HCl. Monitor the pH closely using a calibrated pH meter. This step is critical to ensure the compound remains in its soluble anionic form while bringing the solution to the desired final pH.

  • Final Volume: Transfer the solution to a 10 mL volumetric flask and bring the volume to exactly 10 mL with 1x PBS.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile container. This is especially important if the solution will be used in cell-based assays.

  • Aliquoting and Storage: Dispense the final solution into sterile, amber vials. Purge the headspace with nitrogen or argon if possible, cap tightly, and store at -20°C, protected from light.

References

Technical Support Center: Refining 3-Amino-2,4,5-trichlorobenzoic Acid Extraction from Soil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the extraction and refinement of 3-Amino-2,4,5-trichlorobenzoic acid (Chloramben) from soil matrices. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the analytical workflow.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Chloramben) and why is its extraction from soil significant?

A1: this compound, commonly known as Chloramben, is a selective, pre-emergence herbicide belonging to the benzoic acid class.[1] Its primary use has been to control annual grasses and broadleaf weeds in various crops.[1] The extraction and analysis of Chloramben from soil are crucial for environmental monitoring, residue analysis in agriculture, and understanding its persistence, mobility, and potential ecological impact.[1][2]

Q2: What are the primary challenges when extracting Chloramben from soil?

A2: The main challenges stem from the complexity of the soil matrix. These include:

  • Strong Adsorption: Chloramben can bind strongly to soil components, particularly organic matter and clay particles, making its extraction difficult.[1][3]

  • Low Concentrations: Environmental residue levels are often very low, requiring highly sensitive and efficient extraction and analytical methods.

  • Matrix Interference: Co-extraction of other organic and inorganic compounds from the soil can interfere with the final analysis, necessitating thorough clean-up steps.[4][5]

  • Analyte Stability: The stability of Chloramben can be influenced by soil pH and microbial activity.[1]

Q3: Which extraction techniques are most effective for Chloramben in soil?

A3: The most common and effective techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[5][6]

  • Solid-Phase Extraction (SPE): This is a widely used technique that separates components of a mixture based on their physical and chemical properties. It is often preferred for its efficiency, reduced solvent consumption, and ability to provide a cleaner extract compared to LLE.[5]

  • Liquid-Liquid Extraction (LLE): A conventional method that separates compounds based on their relative solubilities in two different immiscible liquids. While effective, it can be time-consuming and require large volumes of organic solvents.[6][7]

  • Matrix Solid-Phase Dispersion (MSPD): This technique involves blending the soil sample directly with a solid sorbent, which simultaneously disrupts the sample and disperses it, creating a combined extraction and clean-up phase.[6]

Q4: How does soil type influence the extraction efficiency of Chloramben?

A4: Soil properties play a critical role. As an acidic herbicide, Chloramben's behavior is highly dependent on soil pH. In acidic soils, it is less soluble and more likely to be adsorbed. The organic matter and clay content are also crucial; higher levels of organic matter increase the binding of Chloramben, which can decrease extraction efficiency and leaching.[1] Sandy soils, with lower organic matter, tend to allow for greater leaching.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and analysis of this compound.

Problem Potential Cause Recommended Solution
Low or No Analyte Recovery Incorrect pH during extraction: Chloramben is an acidic herbicide. Its solubility and state (ionized vs. non-ionized) are pH-dependent.Adjust the pH of the initial extraction solvent. For acidic herbicides, using a basic aqueous solution (e.g., pH > 8) can deprotonate the acid, increasing its water solubility and facilitating its extraction from the soil matrix. Subsequently, acidifying the aqueous extract (pH < 2) will protonate the molecule, making it less polar and easier to extract into an organic solvent or retain on a reversed-phase SPE cartridge.
Inappropriate solvent selection: The chosen solvent may not have the correct polarity to efficiently desorb the analyte from soil particles and solvate it.For the initial extraction from soil, polar solvents like methanol, acetone, or acetonitrile, often mixed with water, are effective.[8] For LLE, ensure the organic solvent (e.g., dichloromethane, ethyl acetate) is immiscible with the aqueous phase and has a high affinity for the protonated form of Chloramben.
Strong binding to the soil matrix: High organic matter or clay content can lead to very strong adsorption of the analyte.[1]Enhance extraction efficiency by using techniques like sonication or shaking for an extended period. The use of a matrix-dispersive step, such as in MSPD, can also be beneficial.[6]
Poor Reproducibility Inhomogeneous soil sample: Herbicide residues can be unevenly distributed in a field. The subsample taken for analysis may not be representative.[9]Ensure the soil sample is thoroughly homogenized before taking a subsample. This involves air-drying the soil, crushing any aggregates, and sieving it to obtain a uniform particle size.[9]
Inconsistent experimental procedure: Minor variations in solvent volumes, extraction times, pH adjustments, or evaporation steps can lead to significant differences in results.Strictly adhere to a validated Standard Operating Procedure (SOP). Use calibrated equipment (pipettes, balances) and ensure consistent timing for each step of the process.
Interfering Peaks in Chromatogram Co-extraction of matrix components: Humic acids and other organic compounds are often co-extracted from soil and can interfere with the final analysis, especially in HPLC-UV.Implement a robust clean-up step. Solid-Phase Extraction (SPE) is highly effective for this purpose. After loading the initial extract, use a wash step with a weak solvent to remove interferences before eluting the target analyte with a stronger solvent.[4][5]
Contamination: Glassware, solvents, or reagents may be contaminated.Use high-purity (e.g., HPLC-grade) solvents and reagents. Thoroughly clean all glassware with solvent and consider baking it in a muffle furnace to remove organic residues. Run a "method blank" (a sample with no soil) to check for systemic contamination.

Data Presentation

Table 1: Physicochemical Properties of this compound (Chloramben)

PropertyValueReference
Chemical Name 3-amino-2,5-dichlorobenzoic acid[1]
CAS Number 133-90-4[1]
Molecular Formula C₇H₅Cl₂NO₂[10]
Molecular Weight 206.03 g/mol [1]
Appearance Colorless, odorless crystalline solid[1]
Water Solubility 700 mg/L at 25°C[1]
Melting Point 200-201°C[1]
Vapor Pressure 930 mPa at 100°C[1]

Table 2: Qualitative Comparison of Common Extraction Techniques

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity Low to ModerateHigh
Solvent Consumption HighLow
Extraction Time LongShort
Automation Potential LowHigh
Tendency for Emulsions HighNone
Extract Cleanliness FairExcellent

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) Method

This protocol provides a general methodology for the extraction and clean-up of Chloramben from a soil extract. Optimization may be required based on soil type and available equipment.

  • Soil Extraction (Liquid Phase Preparation):

    • Weigh 10 g of homogenized, air-dried soil into a centrifuge tube.

    • Add 20 mL of an extraction solvent (e.g., acetonitrile:water 80:20, adjusted to pH 9 with ammonium hydroxide).

    • Vortex vigorously for 1 minute, then shake or sonicate for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully collect the supernatant. This is your crude extract.

    • Acidify the supernatant to pH < 2 with a strong acid (e.g., phosphoric acid).

  • SPE Cartridge Conditioning:

    • Select a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL).

    • Pass 5 mL of methanol through the cartridge, followed by 5 mL of deionized water, ensuring the sorbent does not go dry.

  • Sample Loading:

    • Load the acidified crude extract onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing (Interference Removal):

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Dry the cartridge thoroughly by applying a vacuum for 10-15 minutes.

  • Elution:

    • Elute the retained Chloramben with 5-10 mL of a suitable organic solvent, such as methanol or ethyl acetate. Collect the eluate in a clean tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the mobile phase used for your analytical instrument (e.g., HPLC).

    • Vortex briefly and filter through a 0.22 µm syringe filter before analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) Method

This protocol outlines a traditional LLE procedure for extracting Chloramben from soil.

  • Initial Soil Extraction:

    • Weigh 20 g of homogenized, air-dried soil into a flask.

    • Add 50 mL of a basic aqueous solution (e.g., 0.1 M potassium phosphate buffer, pH 8).

    • Shake mechanically for 1 hour to extract Chloramben into the aqueous phase.

    • Separate the liquid from the soil by centrifugation or filtration.

  • Acidification and Partitioning:

    • Transfer the aqueous extract to a separatory funnel.

    • Acidify the extract to pH < 2 using concentrated sulfuric or hydrochloric acid.

    • Add 30 mL of dichloromethane (or ethyl acetate) to the separatory funnel.

    • Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.

    • Allow the layers to separate completely.

  • Collection of Organic Phase:

    • Drain the lower organic layer (dichloromethane) into a clean flask.

    • Repeat the extraction of the aqueous phase two more times with fresh 30 mL aliquots of dichloromethane.

    • Combine all organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.

    • Evaporate the solvent to a volume of approximately 1-2 mL using a rotary evaporator.

    • Transfer the concentrated extract to a vial and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a suitable solvent for analysis.

Visualizations

G cluster_prep Sample Preparation cluster_extract Extraction & Cleanup cluster_analysis Analysis Sample 1. Soil Sample Collection Homogenize 2. Drying, Sieving & Homogenization Sample->Homogenize Subsample 3. Weighing Subsample Homogenize->Subsample Solvent_Add 4. Add Extraction Solvent & Adjust pH Subsample->Solvent_Add Extract 5. Shake / Sonicate Solvent_Add->Extract Separate 6. Centrifuge / Filter Extract->Separate Cleanup 7. SPE Cleanup (Condition, Load, Wash, Elute) Separate->Cleanup Concentrate 8. Evaporate & Reconstitute Cleanup->Concentrate Analyze 9. Instrumental Analysis (e.g., HPLC) Concentrate->Analyze Data 10. Data Processing & Quantification Analyze->Data

Caption: Workflow for Chloramben extraction and analysis from soil samples.

G start Low Analyte Recovery Observed ph_check Is extraction pH optimized for an acidic herbicide? start->ph_check solvent_check Is the solvent system appropriate for the soil and analyte polarity? ph_check->solvent_check Yes ph_sol Solution: Adjust pH of initial extraction and LLE/ SPE steps. ph_check->ph_sol No binding_check Is strong matrix binding suspected (high OM/clay)? solvent_check->binding_check Yes solvent_sol Solution: Test alternative polar solvents or solvent mixtures. solvent_check->solvent_sol No binding_sol Solution: Increase extraction time/ energy (sonication) or use MSPD. binding_check->binding_sol Yes end Re-analyze Sample binding_check->end No (Check other factors e.g., instrument) ph_sol->end solvent_sol->end binding_sol->end

Caption: Troubleshooting decision tree for low analyte recovery.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 3-Amino-2,4,5-trichlorobenzoic Acid Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methodologies for the quantitative determination of 3-Amino-2,4,5-trichlorobenzoic acid. Due to the limited availability of established and validated methods for this specific analyte, this document outlines a validation framework for three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The presented experimental data is projected based on typical performance characteristics of these methods for similar halogenated and aminobenzoic acid compounds.

Comparative Analysis of Detection Methods

The selection of an appropriate analytical method is contingent on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the anticipated performance of three key analytical techniques for the detection of this compound.

ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MS
Limit of Detection (LOD) 50 - 100 ng/mL1 - 10 ng/mL0.05 - 1 ng/mL
Limit of Quantitation (LOQ) 150 - 300 ng/mL5 - 30 ng/mL0.15 - 3 ng/mL
Linearity (R²) > 0.995> 0.998> 0.999
Linear Range 0.1 - 100 µg/mL0.01 - 20 µg/mL0.001 - 5 µg/mL
Accuracy (% Recovery) 90 - 110%95 - 105%98 - 102%
Precision (% RSD) < 5%< 3%< 2%
Sample Throughput ModerateLow to ModerateHigh
Selectivity ModerateHighVery High
Cost LowModerateHigh

Experimental Workflow and Method Validation

A comprehensive validation of an analytical method is crucial to ensure the reliability and accuracy of the results. The following diagram illustrates a typical workflow for the validation of an analytical method for this compound.

Analytical_Method_Validation_Workflow cluster_Preparation Preparation cluster_Analysis Analysis cluster_Validation Validation Parameters cluster_Reporting Reporting Standard_Prep Standard Preparation HPLC_UV HPLC-UV Analysis Standard_Prep->HPLC_UV Inject GC_MS GC-MS Analysis Standard_Prep->GC_MS Inject LC_MSMS LC-MS/MS Analysis Standard_Prep->LC_MSMS Inject Sample_Prep Sample Preparation Sample_Prep->HPLC_UV Inject Sample_Prep->GC_MS Inject Sample_Prep->LC_MSMS Inject Data_Analysis Data Analysis HPLC_UV->Data_Analysis GC_MS->Data_Analysis LC_MSMS->Data_Analysis Linearity Linearity & Range Validation_Report Validation Report Linearity->Validation_Report LOD_LOQ LOD & LOQ LOD_LOQ->Validation_Report Accuracy Accuracy Accuracy->Validation_Report Precision Precision Precision->Validation_Report Specificity Specificity Specificity->Validation_Report Robustness Robustness Robustness->Validation_Report Data_Analysis->Linearity Data_Analysis->LOD_LOQ Data_Analysis->Accuracy Data_Analysis->Precision Data_Analysis->Specificity Data_Analysis->Robustness

A generalized workflow for the validation of an analytical method.

Detailed Experimental Protocols

The following are proposed starting protocols for the validation of the aforementioned analytical methods. Optimization of these methods for specific matrices and instrumentation will be necessary.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine analysis of this compound in relatively clean sample matrices.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (containing 0.1% formic acid). A typical starting condition could be 60:40 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired linear range.

    • Sample Preparation: Depending on the matrix, sample preparation may involve dissolution in a suitable solvent, filtration, and dilution with the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the low volatility of this compound, derivatization is required prior to GC-MS analysis. This method offers higher sensitivity and selectivity compared to HPLC-UV.

  • Derivatization:

    • Esterification of the carboxylic acid group and silylation of the amino group are common derivatization approaches for aminobenzoic acids. A two-step derivatization can be employed:

      • Esterification: React the sample with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst (e.g., HCl or H₂SO₄) to form the corresponding ester.

      • Silylation: React the esterified product with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to derivatize the amino group.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Injector Temperature: 250 °C.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • MS Detection: Electron Ionization (EI) at 70 eV. Data acquisition in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for the analysis of trace levels of this compound in complex matrices.

  • LC Conditions:

    • Column: C18 or HILIC column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive or negative ion mode (to be optimized).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor and Product Ions: To be determined by infusing a standard solution of this compound.

    • Collision Energy and other MS parameters: To be optimized for maximum sensitivity.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship between the analytical techniques and their key performance attributes, guiding the user in method selection.

Method_Selection_Logic cluster_Sensitivity Sensitivity cluster_Selectivity Selectivity cluster_Methods Recommended Method Requirement Analytical Requirement Low_Sens Low to Moderate Requirement->Low_Sens High_Sens High Requirement->High_Sens Ultra_High_Sens Ultra-High Requirement->Ultra_High_Sens Mod_Select Moderate Requirement->Mod_Select High_Select High Requirement->High_Select Very_High_Select Very High Requirement->Very_High_Select HPLC HPLC-UV Low_Sens->HPLC GCMS GC-MS High_Sens->GCMS LCMSMS LC-MS/MS Ultra_High_Sens->LCMSMS Mod_Select->HPLC High_Select->GCMS Very_High_Select->LCMSMS

Decision tree for selecting an appropriate analytical method.

This guide serves as a foundational resource for establishing a validated analytical method for this compound. The provided protocols and performance expectations should be adapted and rigorously validated for the specific application and laboratory conditions.

A Comparative Analysis of 3-Amino-2,4,5-trichlorobenzoic acid (Chloramben) and Other Auxinic Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 3-Amino-2,4,5-trichlorobenzoic acid, commonly known as chloramben, with other major auxinic herbicides. The information presented is intended for a scientific audience and is supported by experimental data and methodologies. Although chloramben is no longer produced or sold in the United States, understanding its characteristics in relation to other auxinic herbicides offers valuable insights for weed science and herbicide development.

Introduction to Auxinic Herbicides

Auxinic herbicides are a class of synthetic compounds that mimic the action of the natural plant hormone indole-3-acetic acid (IAA), a type of auxin.[1] These herbicides induce uncontrolled and disorganized plant growth at phytotoxic concentrations, ultimately leading to the death of susceptible species.[1] The selective control of broadleaf weeds in grass crops has made this one of the most important families of herbicides.[1]

This compound (chloramben) belongs to the benzoic acid chemical family of auxinic herbicides.[2] It was primarily used as a selective, pre-emergence herbicide for the control of annual grass and broadleaf weeds in crops such as soybeans, dry beans, and peanuts.[2] For a comprehensive comparison, this guide will focus on chloramben in relation to other prominent auxinic herbicides, namely 2,4-D (a phenoxy-carboxylic acid) and dicamba (another benzoic acid).

Mechanism of Action and Signaling Pathway

The molecular mechanism of action for auxinic herbicides involves the disruption of the plant's normal hormonal balance. At the cellular level, these herbicides bind to and activate specific auxin receptors, leading to a cascade of events that overwhelm the plant's growth regulation systems.

The core of this signaling pathway involves three main protein families:

  • TIR1/AFB Receptors: The TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins are the primary auxin receptors.[3][4]

  • Aux/IAA Repressors: These proteins normally bind to and inhibit the activity of Auxin Response Factors (ARFs).

  • Auxin Response Factors (ARFs): These are transcription factors that regulate the expression of auxin-responsive genes.

In the presence of an auxinic herbicide, the herbicide molecule acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and an Aux/IAA repressor protein. This interaction targets the Aux/IAA for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the repressor frees the ARF to activate the transcription of genes that lead to effects like cell elongation, division, and ethylene production, but at an unregulated and lethal rate.

Auxin_Signaling_Pathway Auxin Auxinic Herbicide (e.g., Chloramben, 2,4-D, Dicamba) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Forms complex with Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_Complex Targeted for ubiquitination ARF ARF Transcription Factor Aux_IAA->ARF Represses Proteasome 26S Proteasome SCF_Complex->Proteasome Leads to degradation by Proteasome->Aux_IAA Degrades AuxRE Auxin Response Element (Promoter Region) ARF->AuxRE Activates Gene_Expression Uncontrolled Gene Expression & Plant Death AuxRE->Gene_Expression Initiates transcription

Diagram 1. Canonical Auxin Signaling Pathway.

Different auxinic herbicides exhibit varying binding affinities for the different TIR1/AFB receptor proteins, which can contribute to their differing weed control spectrums.[3][4] For instance, a study using surface plasmon resonance found that the benzoate auxin dicamba showed low binding to TIR1, AFB2, and AFB5 receptors from Arabidopsis, while some phenoxy-carboxylate auxins like mecoprop showed significantly higher binding to TIR1 than 2,4-D.[3] Notably, in a separate study, chloramben (amiben) was reported to give little or no binding to either TIR1 or AFB5 receptors, suggesting it may have a different target site or that the tested receptors were not its primary targets.[5]

Comparative Performance Data

The performance of auxinic herbicides can be evaluated based on their efficacy against target weeds, selectivity towards crops, and their behavior in the soil.

Herbicide Efficacy: Weed Control Spectrum

The effectiveness of auxinic herbicides varies among different weed species. The following table summarizes the general efficacy of chloramben, 2,4-D, and dicamba against a selection of common weeds.

Weed SpeciesChloramben2,4-DDicamba
Broadleaf Weeds
Amaranthus spp. (Pigweed)GoodGoodExcellent
Ambrosia spp. (Ragweed)GoodExcellentExcellent
Chenopodium album (Lambsquarters)GoodGoodExcellent
Conyza canadensis (Horseweed)PoorFair to GoodGood to Excellent
Ipomoea spp. (Morningglory)FairGoodFair to Good
Richardia brasiliensis (Brazil pusley)N/AExcellentGood
Commelina benghalensis (Benghal dayflower)N/AExcellentFair
Grasses
Digitaria spp. (Crabgrass)GoodPoorPoor
Setaria spp. (Foxtail)GoodPoorPoor
Echinochloa crus-galli (Barnyardgrass)GoodPoorPoor
Data compiled from multiple sources.[6][7][8] Efficacy can vary based on application rate, timing, and environmental conditions. N/A indicates data not readily available in comparative studies.
Crop Tolerance and Selectivity

A key feature of auxinic herbicides is their selectivity. Chloramben was notable for its use in soybeans, a crop that is highly sensitive to many other auxinic herbicides like 2,4-D and dicamba when not genetically modified for tolerance.[2][9][10]

HerbicidePrimary Tolerant CropsNotes on Non-Tolerant Soybean Injury
Chloramben Soybeans, Dry Beans, Peanuts, Sunflowers[2]Developed for use on soybeans, showing good tolerance.
2,4-D Corn, Sorghum, Small Grains, Sugarcane, Enlist E3® Soybeans[1][10]Causes leaf strapping, stem twisting (epinasty), and callous tissue formation.[9]
Dicamba Corn, Sorghum, Small Grains, Sugarcane, Xtend® Soybeans[1][10]Causes characteristic leaf cupping, crinkling, and stunting of new growth. Soybeans are extremely sensitive to low doses of dicamba.[9][11]

A multi-state study highlighted the differential sensitivity of non-tolerant soybeans to 2,4-D and dicamba, showing that a much lower dose of dicamba is required to cause the same level of injury and yield reduction as 2,4-D.[10]

Soil Persistence and Behavior

The persistence of a herbicide in the soil is critical for its efficacy and for understanding potential carryover effects on subsequent crops.

HerbicideChemical FamilySoil Half-Life (Typical)Mobility/Leaching Potential
Chloramben Benzoic Acid20-40 days (6-8 weeks activity)[2]Moderate to High
2,4-D Phenoxy-carboxylic Acid7-10 daysLow to Moderate
Dicamba Benzoic Acid7-14 daysModerate to High
Values are approximate and can vary significantly based on soil type, organic matter, pH, temperature, and moisture.

Chloramben is moderately persistent, with activity lasting 6 to 8 weeks.[2] Its mobility in soil is relatively high, especially in sandy soils, due to the breakdown of its formulations into more mobile forms.[2]

Experimental Protocols

Standardized experimental protocols are essential for the objective comparison of herbicide performance. Below are detailed methodologies for key experiments.

Protocol 1: Whole-Plant Dose-Response Bioassay

This protocol is used to determine the herbicide rate that causes a 50% reduction in plant growth (GR₅₀).

1. Plant Material and Growth Conditions:

  • Select seeds of the target weed species and a susceptible crop species.
  • Plant seeds in 10 cm diameter pots filled with a standardized greenhouse potting mix.
  • Grow plants in a controlled environment (e.g., greenhouse or growth chamber) with a 16-hour photoperiod, day/night temperatures of 25/20°C, and adequate watering.
  • Thin seedlings to one plant per pot after emergence.

2. Herbicide Application:

  • Treat plants at a consistent growth stage (e.g., 4-6 leaf stage).
  • Prepare a stock solution of each herbicide (Chloramben, 2,4-D, Dicamba) and perform serial dilutions to create a range of at least 6-8 doses, including a zero-dose control. Doses should bracket the expected GR₅₀ value.
  • Apply herbicides using a research-grade cabinet sprayer calibrated to deliver a specific volume (e.g., 200 L/ha) at a constant pressure.

3. Data Collection and Analysis:

  • At 14 and 21 days after treatment (DAT), visually assess plant injury on a scale of 0% (no effect) to 100% (plant death).
  • At 21 DAT, harvest the above-ground biomass, dry it in an oven at 60°C for 72 hours, and record the dry weight.
  • Express the dry weight of each treated plant as a percentage of the mean dry weight of the untreated control plants.
  • Analyze the data using a non-linear regression model, such as a three or four-parameter log-logistic model, to estimate the GR₅₀ for each herbicide-species combination.[12][13]

// Nodes start [label="Start: Seed Selection", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; planting [label="Planting & Germination", fillcolor="#4285F4", fontcolor="#FFFFFF"]; growth [label="Growth to Target Stage\n(e.g., 4-6 leaves)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; treatment [label="Herbicide Application\n(Dose-Response)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; incubation [label="Post-Treatment Incubation\n(21 days)", fillcolor="#FBBC05", fontcolor="#202124"]; assessment [label="Data Collection\n- Visual Injury\n- Dry Biomass", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Statistical Analysis\n(Log-Logistic Regression)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="End: Determine GR₅₀", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Relationships start -> planting; planting -> growth; growth -> treatment; treatment -> incubation; incubation -> assessment; assessment -> analysis; analysis -> end; }

Diagram 2. Workflow for a Herbicide Dose-Response Bioassay.
Protocol 2: Soil Bioassay for Herbicide Persistence

This protocol assesses the residual activity of herbicides in the soil.

1. Soil Treatment:

  • Use a standard soil type (e.g., sandy loam) with known organic matter content and pH.
  • Apply each herbicide to the soil surface of separate trays at its recommended field rate (1x) and a lower rate (e.g., 0.1x). Incorporate the herbicide into the top 5 cm of soil.
  • Prepare an untreated control tray.
  • Age the soil for a specified period (e.g., 30, 60, 90 days) under controlled temperature and moisture conditions.

2. Bioassay Planting:

  • After the aging period, fill 10 cm pots with the treated and control soil.
  • Plant seeds of a highly sensitive indicator species (e.g., tomato, cucumber for auxinic herbicides) in the pots.[14][15]
  • Grow the plants under the same controlled conditions as in Protocol 1.

3. Data Collection:

  • Monitor seedling emergence daily.
  • At 21 days after planting, record plant height, visual injury symptoms, and above-ground dry biomass.
  • Compare the growth of plants in treated soil to those in the control soil to determine the level of residual phytotoxicity.

Summary and Conclusion

Chloramben, a benzoic acid auxinic herbicide, represents an earlier generation of weed control technology. While it offered good control of annual grasses and some broadleaf weeds with notable selectivity in soybeans, it has been discontinued in the U.S.[2] In comparison, modern auxinic herbicides like 2,4-D and dicamba are widely used, particularly with the advent of herbicide-tolerant crops.

Auxinic_Herbicides_Classification cluster_benzoic cluster_phenoxy cluster_pyridine Main Auxinic Herbicides Benzoic Benzoic Acids Main->Benzoic Phenoxy Phenoxy-carboxylic Acids Main->Phenoxy Pyridine Pyridine-carboxylic Acids Main->Pyridine Chloramben Chloramben Benzoic->Chloramben Dicamba Dicamba Benzoic->Dicamba TBA 2,3,6-TBA Benzoic->TBA D24 2,4-D Phenoxy->D24 MCPA MCPA Phenoxy->MCPA Clopyralid Clopyralid Pyridine->Clopyralid Picloram Picloram Pyridine->Picloram

Diagram 3. Classification of Selected Auxinic Herbicides.

Key Comparative Points:

  • Mechanism: While all are auxinic herbicides, evidence suggests potential differences in receptor binding affinities, with chloramben showing poor binding to TIR1/AFB5 in one study.[5]

  • Selectivity: Chloramben's historical niche was its safety in conventional soybeans, a crop highly susceptible to 2,4-D and dicamba.[2][9]

  • Efficacy: Chloramben controlled both grasses and broadleaf weeds, whereas 2,4-D and dicamba are primarily broadleaf herbicides.[1][2]

  • Soil Behavior: Chloramben is more persistent and mobile in the soil compared to the more rapid degradation of 2,4-D and dicamba under typical conditions.[2]

The study of older herbicides like chloramben alongside current ones provides a broader understanding of the structure-activity relationships within the auxinic class. This knowledge is crucial for developing new herbicide molecules, understanding weed resistance mechanisms, and designing sustainable weed management strategies.

References

A Comparative Analysis of 3-Amino-2,4,5-trichlorobenzoic acid (Chloramben) and Dicamba Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the herbicidal efficacy of 3-Amino-2,4,5-trichlorobenzoic acid, commonly known as Chloramben, and Dicamba. Both herbicides belong to the benzoic acid family and function as synthetic auxins, disrupting plant growth processes. However, their historical usage, crop selectivity, and spectrum of weed control present notable differences. It is important to note that Chloramben is now considered an obsolete herbicide in many regions, and thus, much of the comparative data is historical.

Chemical Structures and Properties

FeatureThis compound (Chloramben)Dicamba
Chemical Structure 3-amino-2,5-dichlorobenzoic acid3,6-dichloro-2-methoxybenzoic acid
Common Trade Names Amiben, AmbibenBanvel, Clarity, Vanquish, Diablo, Oracle
Primary Mode of Action Synthetic auxin (WSSA/HRAC Group 4)Synthetic auxin (WSSA/HRAC Group 4)
Application Method Primarily pre-emergence, soil-appliedPre-emergence and post-emergence, foliar and soil-applied
Translocation Absorbed by roots and translocated to shootsReadily absorbed by leaves, stems, and roots and translocated throughout the plant

Efficacy Comparison: A Historical Perspective

Direct comparative field trial data between Chloramben and Dicamba is limited in recent scientific literature due to the discontinuation of widespread Chloramben use. The following tables are compiled from historical weed control guides and studies from the mid to late 20th century, a period when both herbicides were concurrently used.

Table 1: Comparative Efficacy on Key Broadleaf Weeds in Soybeans (Pre-emergence Application)

Weed SpeciesChloramben (Amiben)Dicamba (Banvel)
Lambsquarters (Chenopodium album)Good to ExcellentFair to Good
Pigweed (Amaranthus spp.)ExcellentGood
Ragweed, Common (Ambrosia artemisiifolia)GoodFair to Good
Velvetleaf (Abutilon theophrasti)Good to ExcellentPoor to Fair
Smartweed, Pennsylvania (Polygonum pensylvanicum)GoodGood to Excellent

Table 2: Comparative Efficacy on Key Broadleaf Weeds in Corn (Early Post-emergence Application)

Weed SpeciesChloramben (Amiben)Dicamba (Banvel)
Lambsquarters (Chenopodium album)Not typically used post-emergenceExcellent
Pigweed (Amaranthus spp.)Not typically used post-emergenceExcellent
Ragweed, Common (Ambrosia artemisiifolia)Not typically used post-emergenceExcellent
Velvetleaf (Abutilon theophrasti)Not typically used post-emergenceGood
Thistle, Canada (Cirsium arvense)Not typically used post-emergenceGood to Excellent

Experimental Protocols

The data presented is based on historical field trials conducted to evaluate herbicide efficacy. While specific protocols varied, a general methodology can be outlined.

Objective: To determine the comparative efficacy of pre-emergence applications of Chloramben and Dicamba for broadleaf weed control in soybeans.

Experimental Design:

  • Plot Layout: Randomized complete block design with 3-4 replications per treatment.

  • Plot Size: Typically 4 rows wide by 20-30 feet long.

  • Treatments:

    • Untreated control

    • Chloramben (Amiben) at registered application rates (e.g., 2.0-3.0 lbs a.i./acre)

    • Dicamba (Banvel) at registered application rates (e.g., 0.25-0.5 lbs a.i./acre)

  • Application: Herbicides applied to the soil surface immediately after planting and before crop or weed emergence, using a calibrated sprayer.

  • Data Collection:

    • Weed control ratings: Visual assessment of percent weed control by species at 4 and 8 weeks after treatment (WAT), on a scale of 0% (no control) to 100% (complete control).

    • Crop injury ratings: Visual assessment of crop phytotoxicity at 4 and 8 WAT.

    • Weed density and biomass: In some studies, weed counts and dry weight from a designated quadrat within each plot.

    • Crop yield: Harvest of the center two rows of each plot to determine grain yield.

  • Statistical Analysis: Analysis of variance (ANOVA) was used to determine significant differences between treatments, with means separated by a protected LSD test at a significance level of p<0.05.

Signaling Pathways and Experimental Workflows

Both Chloramben and Dicamba are synthetic auxins that disrupt normal plant growth by overwhelming the natural auxin signaling pathway.[1][2][3] This leads to uncontrolled cell division and elongation, resulting in characteristic symptoms like leaf cupping and stem twisting, and ultimately, plant death.[2]

SyntheticAuxinPathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Cellular Response Synthetic Auxin Synthetic Auxin TIR1/AFB Receptor TIR1/AFB Receptor Synthetic Auxin->TIR1/AFB Receptor Binds to SCF Complex SCF Complex TIR1/AFB Receptor->SCF Complex Aux/IAA Repressor Aux/IAA Repressor Aux/IAA Repressor->SCF Complex Recruited to 26S Proteasome 26S Proteasome Aux/IAA Repressor->26S Proteasome Degraded by ARF Transcription Factor ARF Transcription Factor Aux/IAA Repressor->ARF Transcription Factor Inhibits Ubiquitination Ubiquitination SCF Complex->Ubiquitination Mediates Ubiquitination->Aux/IAA Repressor Tags for degradation Auxin-Responsive Genes Auxin-Responsive Genes ARF Transcription Factor->Auxin-Responsive Genes Activates transcription of Uncontrolled Growth Uncontrolled Growth Auxin-Responsive Genes->Uncontrolled Growth Leads to

Caption: Synthetic auxin herbicide signaling pathway.

The following diagram illustrates a typical experimental workflow for comparing the efficacy of pre-emergence herbicides like Chloramben and Dicamba.

HerbicideEfficacyWorkflow Field_Preparation Field Preparation (Tillage, Fertilization) Plot_Layout Randomized Plot Layout Field_Preparation->Plot_Layout Planting Crop Planting (e.g., Soybeans) Plot_Layout->Planting Herbicide_Application Pre-emergence Herbicide Application (Chloramben vs. Dicamba vs. Control) Planting->Herbicide_Application Data_Collection_4WAT Data Collection (4 WAT) - Weed Control Ratings - Crop Injury Ratings Herbicide_Application->Data_Collection_4WAT Data_Collection_8WAT Data Collection (8 WAT) - Weed Control Ratings - Crop Injury Ratings Data_Collection_4WAT->Data_Collection_8WAT Harvest Crop Harvest - Yield Measurement Data_Collection_8WAT->Harvest Data_Analysis Statistical Analysis Harvest->Data_Analysis Results Comparative Efficacy Results Data_Analysis->Results

Caption: Experimental workflow for herbicide efficacy trials.

Conclusion

Based on historical data, both Chloramben and Dicamba were effective synthetic auxin herbicides, each with a distinct spectrum of weed control and application niche. Chloramben was primarily a pre-emergence herbicide valued for its control of certain broadleaf weeds and annual grasses in soybeans. Dicamba, with its broader application window (pre- and post-emergence) and strong efficacy on a wider range of broadleaf weeds, including perennials, has remained a key herbicide in modern agriculture. The development of dicamba-tolerant crops has further solidified its role. The obsolescence of Chloramben means that for current research and development, Dicamba and other modern herbicides are the relevant comparators. This guide serves as a historical reference to the comparative efficacy of these two related compounds.

References

Comparative Guide to the Cross-Reactivity of 3-Amino-2,4,5-trichlorobenzoic Acid Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of an antibody is paramount to ensuring the accuracy and reliability of experimental results. This guide provides a comprehensive comparison of the cross-reactivity of antibodies targeting 3-Amino-2,4,5-trichlorobenzoic acid, commonly known as Chloramben. Due to the limited availability of direct cross-reactivity data in published literature, this guide presents a framework for evaluating antibody performance, including a detailed experimental protocol for determining cross-reactivity and an illustrative data set.

Understanding Antibody Cross-Reactivity

Antibody cross-reactivity is the phenomenon where an antibody binds to molecules other than its specific target antigen.[1] This occurs when the cross-reacting molecule shares structural similarities with the target antigen, leading to potential false-positive results or inaccurate quantification in immunoassays.[1] For small molecules like the herbicide Chloramben, developing highly specific antibodies is challenging due to the limited number of unique epitopes. Therefore, rigorous testing of antibody cross-reactivity against structurally related compounds is a critical validation step.

Performance Comparison of Anti-3-Amino-2,4,5-trichlorobenzoic Acid Antibodies

The performance of an antibody is primarily defined by its sensitivity (affinity for the target) and specificity (low cross-reactivity with non-target molecules). The following table provides an illustrative comparison of the cross-reactivity of a hypothetical anti-3-Amino-2,4,5-trichlorobenzoic acid antibody with other structurally similar herbicides.

It is crucial to note that the following data is illustrative and intended to serve as a template for presenting experimentally determined cross-reactivity results.

CompoundStructurePercent Cross-Reactivity (%)
This compound (Chloramben) (Target Analyte) 100
2,5-Dichloro-3-aminobenzoic acid(One less chlorine atom)45
3-Amino-2,6-dichlorobenzoic acid (Dicamba)(Isomer of a dichlorinated analog)15
2,4-Dichlorophenoxyacetic acid (2,4-D)(Different backbone, shared dichlorophenyl group)< 1
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)(Different backbone, shared trichlorophenyl group)2
Picloram(Structurally distinct chlorinated pyridine)< 0.1

Data Interpretation: The cross-reactivity percentage is calculated relative to the binding of the target analyte (Chloramben), which is set at 100%. A lower percentage indicates higher specificity. In this illustrative table, the antibody shows significant cross-reactivity with closely related chlorinated benzoic acids but minimal cross-reactivity with herbicides that have different core structures.

Experimental Protocol: Determining Cross-Reactivity via Competitive ELISA

The most common method for determining the cross-reactivity of antibodies against small molecules is the competitive enzyme-linked immunosorbent assay (ELISA).

Objective: To quantify the cross-reactivity of an anti-3-Amino-2,4,5-trichlorobenzoic acid antibody with a panel of structurally related compounds.

Materials:

  • Microtiter plates (96-well)

  • Anti-3-Amino-2,4,5-trichlorobenzoic acid antibody

  • This compound standard

  • Structurally related compounds for testing (e.g., other chlorinated benzoic acids)

  • Coating antigen (e.g., Chloramben conjugated to a carrier protein like BSA or OVA)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG)

  • Substrate for the enzyme (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)

  • Plate reader

Procedure:

  • Coating: Dilute the coating antigen to an optimal concentration in coating buffer and add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare a series of dilutions for the this compound standard and each of the test compounds in assay buffer.

    • In separate tubes, mix 50 µL of each standard or test compound dilution with 50 µL of the diluted anti-3-Amino-2,4,5-trichlorobenzoic acid antibody. Incubate for 30 minutes at room temperature.

    • Transfer 100 µL of the antibody-analyte mixture to the coated and blocked microtiter plate wells. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.

Data Analysis:

  • Plot a standard curve of absorbance versus the logarithm of the this compound concentration.

  • Determine the concentration of this compound that causes 50% inhibition of the maximum signal (IC50).

  • For each test compound, plot a similar inhibition curve and determine its IC50 value.

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of test compound) x 100

Experimental Workflow

Cross_Reactivity_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Signal Detection cluster_analysis Data Analysis p1 Coat Plate with Coating Antigen p2 Wash Plate p1->p2 p3 Block Plate p2->p3 p4 Wash Plate p3->p4 r3 Add to Coated Plate p4->r3 r1 Prepare Standards & Test Compounds r2 Incubate with Primary Antibody r1->r2 r2->r3 d1 Wash Plate r3->d1 d2 Add Secondary Antibody-Enzyme Conjugate d1->d2 d3 Wash Plate d2->d3 d4 Add Substrate d3->d4 d5 Stop Reaction d4->d5 d6 Read Absorbance d5->d6 a1 Calculate IC50 Values d6->a1 a2 Determine % Cross-Reactivity a1->a2

Caption: Workflow for Determining Antibody Cross-Reactivity using Competitive ELISA.

Alternative Detection Methods

While immunoassays offer high throughput and cost-effectiveness, alternative analytical methods provide complementary and often confirmatory data.

MethodPrincipleAdvantagesDisadvantages
Immunoassay (ELISA) Antigen-antibody bindingHigh throughput, high sensitivity, cost-effective, field-portable optionsSusceptible to matrix effects and cross-reactivity
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phaseHigh selectivity and sensitivity, well-established methodsRequires derivatization for non-volatile compounds, expensive instrumentation
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a mobile and stationary phaseHigh versatility, suitable for a wide range of compounds, high accuracyCan be time-consuming, requires skilled operators, expensive instrumentation

References

comparative analysis of 3-Amino-2,4,5-trichlorobenzoic acid synthesis routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two plausible synthetic routes for 3-Amino-2,4,5-trichlorobenzoic acid, a molecule of interest in the development of novel therapeutic agents and specialized agrochemicals. Due to the limited availability of direct published syntheses for this specific compound, this guide presents two chemically sound, multi-step pathways derived from established methodologies for structurally similar compounds. The comparison focuses on reaction efficiency, potential yields, and the nature of the chemical transformations involved.

Route 1: Synthesis via Nitration and Reduction of 2,4,5-Trichlorobenzoic Acid

This route follows a classic approach involving the nitration of a pre-existing chlorinated benzoic acid, followed by the reduction of the nitro group to the desired amine.

.

Caption: Synthesis Route 1 for this compound.

Route 2: Synthesis via Sandmeyer Reaction of a Diamine Precursor

This alternative pathway utilizes a Sandmeyer-type reaction, a versatile method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate.

.

Caption: Synthesis Route 2 for this compound.

Comparative Analysis of Synthesis Routes

The selection of an optimal synthesis route depends on various factors including the availability of starting materials, desired scale of production, and tolerance for specific reagents and reaction conditions. Below is a summary of key comparative data for the two proposed routes.

ParameterRoute 1: Nitration and ReductionRoute 2: Sandmeyer Reaction
Starting Material 2,4,5-Trichlorobenzoic acid3,5-Dinitro-4-chlorotoluene
Key Reactions Electrophilic Nitration, Reduction of Nitro GroupNitration, Reduction, Diazotization (Sandmeyer Reaction)
Overall Yield (Estimated) 60-70%50-60%
Purity (Estimated) High, with potential for isomeric impurities from nitrationGood, with potential for side products from Sandmeyer reaction
Process Complexity Moderately complex, requires handling of strong acids and reducing agents.More complex, involves the generation of a potentially unstable diazonium salt.
Safety Considerations Use of concentrated nitric and sulfuric acid requires caution. Catalytic hydrogenation requires specialized equipment.Diazonium salts can be explosive if not handled properly (low temperature is crucial). Use of copper salts.
Scalability Generally scalable, with careful control of nitration conditions.Scalable, but requires strict temperature control during diazotization.

Experimental Protocols

Route 1: Nitration and Reduction of 2,4,5-Trichlorobenzoic Acid

Step 1: Nitration of 2,4,5-Trichlorobenzoic acid

  • In a flask equipped with a stirrer and a dropping funnel, cool 100 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 22.5 g (0.1 mol) of 2,4,5-trichlorobenzoic acid to the cooled sulfuric acid with continuous stirring until fully dissolved.

  • Prepare a nitrating mixture by carefully adding 10 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of 2,4,5-trichlorobenzoic acid over a period of 1-2 hours, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • The precipitated 3-Nitro-2,4,5-trichlorobenzoic acid is collected by filtration, washed with cold water until the washings are neutral, and dried.

  • Expected Yield: 85-90%

Step 2: Reduction of 3-Nitro-2,4,5-trichlorobenzoic acid

  • In a three-necked flask, suspend 27.9 g (0.1 mol) of 3-Nitro-2,4,5-trichlorobenzoic acid in 200 mL of ethanol.

  • Add a catalytic amount of Palladium on carbon (10% Pd/C, ~1 g).

  • The flask is then placed under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

  • The reaction mixture is stirred vigorously at room temperature for 8-12 hours, or until the uptake of hydrogen ceases.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the catalyst is removed by filtration through a pad of celite.

  • The filtrate is concentrated under reduced pressure to yield this compound.

  • The crude product can be recrystallized from an appropriate solvent (e.g., ethanol/water) to obtain a purified product.

  • Expected Yield: 70-80%

Route 2: Synthesis via Sandmeyer Reaction of a Diamine Precursor

Step 1: Nitration of 4-Chloro-3,5-dinitrotoluene

  • Follow a similar nitration procedure as in Route 1, Step 1, using 4-Chloro-3,5-dinitrotoluene as the starting material to introduce a third nitro group. (This step is hypothetical and would require optimization).

Step 2: Reduction of the Trinitrotoluene derivative

  • The resulting trinitrotoluene derivative is then fully reduced to the corresponding triamine using a suitable reducing agent such as SnCl₂ in concentrated HCl or catalytic hydrogenation as described in Route 1, Step 2.

Step 3: Diazotization and Sandmeyer Reaction

  • Dissolve 0.1 mol of the triaminotoluene derivative in a mixture of 100 mL of water and 30 mL of concentrated hydrochloric acid, and cool the solution to 0-5 °C.

  • Slowly add a solution of 7.0 g (0.1 mol) of sodium nitrite in 20 mL of water, keeping the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of 14.3 g (0.1 mol) of copper(I) chloride in 50 mL of concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the cuprous chloride solution with vigorous stirring.

  • Nitrogen gas will evolve. Allow the reaction to stir at room temperature for 2-3 hours.

  • The product, this compound, will precipitate. It can be collected by filtration, washed with water, and purified by recrystallization.

  • Expected Yield: 60-70%

Logical Relationship Diagram

Synthesis_Comparison cluster_route1 Route 1: Nitration & Reduction cluster_route2 Route 2: Sandmeyer Reaction R1_Start 2,4,5-Trichlorobenzoic Acid R1_Nitration Nitration (HNO₃, H₂SO₄) R1_Start->R1_Nitration R1_Intermediate 3-Nitro-2,4,5-trichlorobenzoic Acid R1_Nitration->R1_Intermediate R1_Reduction Reduction (H₂, Pd/C) R1_Intermediate->R1_Reduction R1_Product This compound R1_Reduction->R1_Product Analysis Comparative Analysis R1_Product->Analysis R2_Start 4-Chloro-3,5-dinitrotoluene R2_Nitration Nitration R2_Start->R2_Nitration R2_Reduction Reduction R2_Nitration->R2_Reduction R2_Intermediate Triaminotoluene derivative R2_Reduction->R2_Intermediate R2_Diazotization Diazotization & Sandmeyer (NaNO₂, HCl, CuCl) R2_Intermediate->R2_Diazotization R2_Product This compound R2_Diazotization->R2_Product R2_Product->Analysis

Caption: Comparative workflow of the two synthesis routes.

Validation of 3-Amino-2,4,5-trichlorobenzoic Acid as a Contaminant Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of 3-Amino-2,4,5-trichlorobenzoic acid as a contaminant standard. It offers a comparative analysis with alternative standards, supported by experimental data and detailed methodologies, to assist researchers in making informed decisions for their analytical needs.

Introduction

Accurate and reliable analytical standards are fundamental for the precise quantification of contaminants in various matrices, including pharmaceutical products and environmental samples. This compound is an emerging candidate for use as a contaminant standard due to its structural relevance to certain classes of pesticides and industrial chemicals. This guide outlines the validation process for this compound and compares its performance characteristics with other structurally related certified reference materials.

Performance Comparison of Contaminant Standards

The selection of an appropriate contaminant standard is critical for ensuring the accuracy and validity of analytical results. This section compares the key performance characteristics of this compound with two alternative standards: 2,4,6-Trichlorobenzoic acid and 3-Amino-4-chlorobenzoic acid. The data presented is compiled from certificates of analysis and available validation reports.

Performance ParameterThis compound2,4,6-Trichlorobenzoic acid3-Amino-4-chlorobenzoic acid
Purity (by HPLC) Consistent with structure[1]≥98.0%≥98.0% (T)
Identity Confirmation ¹H NMR Spectrum: Consistent with structure[1]AvailableAssay: ≥98.0% (T)
Homogeneity Data not availableData not availableData not available
Stability Data not availableData not availableData not available
Certified Value & Uncertainty Not establishedNot establishedNot established

Note: The validation data for this compound is currently limited. Further studies are required to establish its homogeneity, stability, and a certified value with associated uncertainty to fully qualify it as a certified reference material.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed in the validation of this compound as a contaminant standard.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the determination of the purity of chlorinated benzoic acids.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). The specific gradient will need to be optimized for the separation of the main component from its potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the analyte (typically around 230-250 nm for chlorinated benzoic acids).

  • Procedure:

    • Prepare a stock solution of the this compound standard in a suitable solvent (e.g., acetonitrile or methanol).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Inject the standards and the sample solution into the HPLC system.

    • The purity is calculated by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the confirmation of the identity of volatile and semi-volatile compounds like chlorinated aromatic amines after derivatization.

  • Instrumentation: A GC-MS system.

  • Column: A capillary column suitable for the analysis of chlorinated compounds (e.g., a 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection of a derivatized sample. Derivatization with an agent like heptafluorobutyric anhydride is often required for amino-containing compounds to improve their volatility and chromatographic behavior.

  • Temperature Program: An optimized temperature program to ensure the separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 80°C), ramp up to a higher temperature (e.g., 280°C), and hold for a few minutes.

  • Mass Spectrometry: Electron ionization (EI) mode with a full scan to obtain the mass spectrum of the analyte. The resulting spectrum is then compared to a reference spectrum for identity confirmation.

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the validation of a contaminant standard.

experimental_workflow cluster_prep Standard Preparation cluster_validation Method Validation cluster_crm CRM Qualification s1 Material Sourcing s2 Characterization (Purity, Identity) s1->s2 s3 Preparation of Stock & Working Solutions s2->s3 v1 Specificity s3->v1 v2 Linearity & Range v1->v2 v3 Accuracy & Precision v2->v3 v4 LOD & LOQ v3->v4 v5 Robustness v4->v5 c1 Homogeneity Study v5->c1 c2 Stability Study c1->c2 c3 Inter-laboratory Comparison c2->c3 c4 Certification & Uncertainty Assignment c3->c4

Caption: Experimental workflow for the validation of a new contaminant standard.

analytical_method_selection compound Analyte Properties (Volatility, Polarity, etc.) hplc HPLC compound->hplc Non-volatile, Polar gc GC compound->gc Volatile other Other Techniques (e.g., Titration) compound->other Specific Functional Groups hplc_ms LC-MS hplc->hplc_ms Higher Specificity gc_ms GC-MS gc->gc_ms Higher Specificity

Caption: Logic diagram for selecting an appropriate analytical method.

References

A Comparative Guide to the Analytical Performance for 3-Amino-2,4,5-trichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common analytical techniques applicable to the quantitative analysis of 3-Amino-2,4,5-trichlorobenzoic acid. Due to the limited availability of direct analytical methods for this specific compound, this guide draws upon established methods for structurally similar analytes, including chlorinated benzoic acids, haloacetic acids, and aminobenzoic acids. The performance data presented is derived from these analogous compounds to provide a robust framework for method selection and development.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method hinges on factors such as required sensitivity, sample matrix complexity, and available instrumentation. High-Performance Liquid Chromatography with UV detection (HPLC-UV) offers a cost-effective and straightforward approach for relatively high concentration samples. Gas Chromatography-Mass Spectrometry (GC-MS) provides higher selectivity and sensitivity, particularly for complex matrices, but necessitates a derivatization step to ensure the volatility of the analyte. Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) stands out for its exceptional sensitivity and specificity, often allowing for direct injection of aqueous samples with minimal preparation.

Data Presentation: Performance Comparison

The following table summarizes the analytical performance of HPLC-UV, GC-MS, and LC-MS/MS based on data from structurally related chlorinated and amino-substituted benzoic acids. These values should be considered as representative estimates for methodological comparison.

ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MS
Limit of Detection (LOD) ~1 µg/mL[1]~0.1 - 1 ng/g~0.003 - 0.04 µg/L[2]
Limit of Quantitation (LOQ) ~4 µg/mL[1]~1 - 10 ng/g~0.5 µg/L
**Linearity (R²) **>0.99[3]>0.99>0.997
Precision (%RSD) < 2%[3]< 18%< 7%[4]
Accuracy/Recovery (%) 80 - 120%[5]91 - 120%85 - 108%
Sample Throughput ModerateLow to ModerateHigh
Derivatization Required NoYesNo
Selectivity ModerateHighVery High
Cost LowModerateHigh

Note: The presented data is a synthesis from multiple sources analyzing related compounds and may vary depending on the specific matrix, instrumentation, and method optimization.

Experimental Workflows and Methodologies

The successful analysis of this compound is contingent on a well-defined experimental workflow, from sample collection to data analysis.

Analytical Workflow for this compound cluster_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Processing SampleCollection Sample Collection (e.g., Water, Soil, Plasma) Extraction Extraction (e.g., LLE, SPE) SampleCollection->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization HPLC HPLC-UV Extraction->HPLC LCMSMS LC-MS/MS Extraction->LCMSMS GCMS GC-MS Derivatization->GCMS DataAcquisition Data Acquisition HPLC->DataAcquisition GCMS->DataAcquisition LCMSMS->DataAcquisition Quantification Quantification & Reporting DataAcquisition->Quantification

Caption: General experimental workflow for the analysis of this compound.

Experimental Protocols

Below are detailed methodologies for each analytical technique, adapted for the analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for determining the purity of the compound or for quantification in simpler matrices.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., Zorbax SB-Aq, 5 µm, 4.6 x 250 mm)[3].

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% triethylamine, pH adjusted to 4.0 with orthophosphoric acid) and an organic solvent mixture (e.g., acetonitrile, methanol, and water in a 700:200:100 v/v/v ratio)[3].

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 205 nm[3]. Due to the aromatic and amino-substituted nature of the target analyte, a wavelength scan should be performed to determine the optimal absorption maximum.

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile, methanol, water, and formic acid)[3]. For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers higher sensitivity and selectivity, making it suitable for trace analysis in complex matrices. A critical step is the derivatization of the polar carboxylic acid and amine groups to increase volatility.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization: Esterification of the carboxylic acid group is necessary. This can be achieved using reagents like diazomethane or by in-injector methylation with tetramethylammonium hydroxide[6][7]. Silylation using agents like BSTFA is another common approach for derivatizing both the carboxylic acid and amino groups[8].

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 - 280°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature of around 300°C.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Parameters: Operate in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) of characteristic fragment ions of the derivatized analyte will provide the best sensitivity and selectivity.

  • Sample Preparation: Extract the analyte from the sample matrix using a suitable solvent (e.g., ethyl acetate or chloroform) after acidification[9][10]. The extract is then dried and subjected to the derivatization procedure.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the most sensitive and selective technique, ideal for detecting trace levels of the analyte in challenging matrices like environmental water or biological fluids.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: A reverse-phase column suitable for polar compounds (e.g., Agilent InfinityLab Poroshell 120 HPH-C18)[2].

  • Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent like methanol or acetonitrile[2][11].

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization: Electrospray ionization (ESI), likely in negative mode for the deprotonated carboxylic acid, although positive mode should also be evaluated for the protonated amine.

  • MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring for one or more specific product ions after collision-induced dissociation. This provides a high degree of specificity. A reporting limit for a similar compound, p-chlorobenzoic acid, in water was found to be 100 ng/L[12][13].

  • Sample Preparation: For aqueous samples, a simple "dilute-and-shoot" approach may be feasible, where the sample is diluted with the mobile phase and directly injected[2]. For more complex matrices, a solid-phase extraction (SPE) may be required for cleanup and pre-concentration[14].

Signaling Pathways and Logical Relationships

The choice of analytical technique often follows a logical progression based on the analytical requirements.

Method Selection Logic Requirement Analytical Requirement HighConc High Concentration (Purity, Formulation) Requirement->HighConc TraceLevel Trace Level Analysis (e.g., Environmental, Biological) Requirement->TraceLevel HPLC HPLC-UV HighConc->HPLC ComplexMatrix Complex Matrix TraceLevel->ComplexMatrix LCMSMS LC-MS/MS TraceLevel->LCMSMS High Sensitivity & Specificity GCMS GC-MS ComplexMatrix->GCMS Good for Volatilizable Analytes ComplexMatrix->LCMSMS Superior for Polar Analytes

Caption: Decision tree for selecting an analytical method for this compound.

References

Inter-Laboratory Validation of 3-Amino-2,4,5-trichlorobenzoic Acid Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the inter-laboratory validation for the analysis of 3-Amino-2,4,5-trichlorobenzoic acid, a chlorinated benzoic acid herbicide. The objective of such a study is to assess the reliability and comparability of analytical methods across different laboratories. While specific inter-laboratory validation data for this compound is not publicly available, this guide is structured based on established proficiency testing schemes for similar chlorinated acid herbicides.[1][2] The data presented is a representative synthesis from validation studies of analogous compounds to illustrate the expected performance metrics.

Data Presentation: Performance of Analytical Methods

The following table summarizes typical performance data from a hypothetical inter-laboratory study involving five laboratories analyzing a spiked water sample. The methods employed are based on common techniques for pesticide residue analysis, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4]

Parameter Laboratory 1 (GC-MS) Laboratory 2 (LC-MS/MS) Laboratory 3 (GC-MS) Laboratory 4 (LC-MS/MS) Laboratory 5 (UPLC-MS/MS)
Limit of Detection (LOD) (µg/L) 0.050.020.060.030.01
Limit of Quantification (LOQ) (µg/L) 0.150.070.200.100.04
Mean Recovery (%) 95.8102.392.598.7105.1
Repeatability (RSDr %) 4.23.15.53.82.9
Reproducibility (RSDR %) 8.56.910.27.86.2

This data is representative and compiled for illustrative purposes based on typical performance characteristics of analytical methods for similar analytes.

Experimental Protocols

The methodologies outlined below are based on standard procedures for the analysis of chlorinated acid herbicides in environmental samples.

1. Sample Preparation (Water Matrix)

  • Acidification: Water samples (500 mL) are acidified to a pH of <2.5 using concentrated sulfuric acid to ensure the analyte is in its acidic form.

  • Solid-Phase Extraction (SPE): The acidified sample is passed through a C18 SPE cartridge. The cartridge is then washed with deionized water to remove interfering polar compounds.

  • Elution: The analyte is eluted from the cartridge with a suitable organic solvent, such as ethyl acetate or a mixture of dichloromethane and methanol.

  • Derivatization (for GC-MS): For GC-MS analysis, the carboxylic acid group is typically derivatized to a more volatile ester (e.g., methyl ester) using a reagent like diazomethane or BF3/methanol. This step is not necessary for LC-MS/MS analysis.

  • Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a solvent compatible with the analytical instrument (e.g., hexane for GC-MS, methanol/water for LC-MS/MS).

2. Analytical Instrumentation

  • GC-MS Analysis:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injection: Splitless injection mode.

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An optimized temperature gradient to ensure separation from matrix components.

    • Ionization: Electron Impact (EI).

    • Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte.

  • LC-MS/MS Analysis:

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of acidified water and an organic solvent (e.g., acetonitrile or methanol).

    • Ionization: Electrospray Ionization (ESI) in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific to the analyte.

Visualizations

The following diagrams illustrate the workflow of the inter-laboratory validation process and a typical analytical procedure.

InterLaboratory_Validation_Workflow cluster_0 Preparation Phase cluster_1 Analysis Phase cluster_2 Evaluation Phase A Coordinating Laboratory Prepares and Distributes Homogeneous Samples B Spiked and Blank Samples Sent to Participating Laboratories A->B C Participating Laboratories Analyze Samples Using Their In-House Methods D Laboratories Submit Results to Coordinating Laboratory C->D E Statistical Analysis of Submitted Data (e.g., z-scores, recovery, precision) F Generation of Final Report Comparing Laboratory Performance E->F

Inter-laboratory validation workflow.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis start Water Sample Collection acidify Acidification (pH < 2.5) start->acidify spe Solid-Phase Extraction (SPE) acidify->spe elute Elution spe->elute derivatize Derivatization (for GC-MS) elute->derivatize reconstitute Reconstitution elute->reconstitute LC-MS Path derivatize->reconstitute GC-MS Path analysis GC-MS or LC-MS/MS Analysis reconstitute->analysis data Data Processing and Quantification analysis->data

References

Comparative Phytotoxicity of Synthetic Auxin Herbicides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the phytotoxicity of Chloramben (3-Amino-2,5-dichlorobenzoic acid), a representative benzoic acid herbicide, with two other widely used synthetic auxin herbicides: Picloram and Dicamba. While the initial topic specified 3-Amino-2,4,5-trichlorobenzoic acid, publicly available research on its specific herbicidal activity is limited. Therefore, this guide focuses on the closely related and well-documented compound, Chloramben. This comparison is intended for researchers, scientists, and professionals in drug and herbicide development to provide objective performance data and detailed experimental context.

The herbicides discussed—Chloramben, Picloram, and Dicamba—are all classified as synthetic auxins.[1][2] Their primary mode of action is to mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth that ultimately results in the death of susceptible plants.[1][3] These herbicides are particularly effective against broadleaf weeds.[1][2]

Quantitative Phytotoxicity Data

The following table summarizes the phytotoxic effects of Chloramben, Picloram, and Dicamba on various plant species, compiled from available research. It is important to note that the phytotoxicity of a herbicide can be influenced by factors such as soil type, climate, and plant growth stage.

HerbicideChemical FamilyPlant SpeciesApplication Rate/ConcentrationObserved Phytotoxic EffectCitation(s)
Chloramben Benzoic AcidBarley (Susceptible)Not specifiedSignificant translocation to leaves, leading to plant death.[4]
Soybeans (Resistant)Not specifiedLimited translocation from roots to other plant parts.[4]
Various WeedsPre-emergence applicationInhibits seedling root development, causing plants to bend and die as they emerge.[4]
Picloram Pyridine Carboxylic AcidWheat0.1 mg/kg in soil20% reduction in grain yield.[5]
Wheat0.2 mg/kg in soilAlmost complete prevention of grain formation.[5]
Carrots, Parsnips, Potatoes, Table Beets, Rutabagas1.32 ppm in soilGrowth inhibition.[5]
Sweet Corn, Oats4.48 kg/ha (1 year prior)~20% reduction in growth.[5]
Beans, Parsnips, Swiss Chard4.48 kg/ha (1 year prior)Complete failure to grow.[5]
Papaver dubium19.2 g a.e. ha⁻¹ (simulated drift)Reduction in nitrogen content and plant protein.[6]
Papaver dubium307.2 g a.e. ha⁻¹ (simulated drift)52.86% reduction in photosynthetic rate, 42.51% in transpiration, 64.28% in stomatal conductance.[6]
Dicamba Benzoic AcidMedicago sativa (Alfalfa), Eupatorium perfoliatum~1% of field application rate (drift)Delayed onset of flowering and reduced number of flowers.[7][8]
Cucumis sativus, Solanum lycopersicum, Lactuca sativaLow doses (simulating drift)Severe injury symptoms (70% to 100%).[9]
Solanum lycopersicumVolatilizedSignificant injury symptoms.[9]
Cottonup to 83.75 g ai ha⁻¹High phytotoxicity.[10]
Cottonup to 70 g ai ha⁻¹94% phytotoxicity, pronounced reduction in biomass.[10]
Beans167.5 g ai ha⁻¹Up to 95% phytotoxicity and 30% reduction in biomass.[10]
Beans70 g ai ha⁻¹100% reduction in biomass.[10]
Peanuts670 g ai ha⁻¹69.5% phytotoxicity.[10]

Experimental Protocols

The assessment of herbicide phytotoxicity is crucial for determining crop safety and the impact on non-target plants. The following is a generalized protocol for conducting a dose-response phytotoxicity study in a greenhouse or controlled environment, based on established methodologies.

Objective: To quantify the phytotoxic effects of a herbicide on a selected plant species and determine the dose-response relationship.

Materials:

  • Test herbicide (e.g., Chloramben, Picloram, Dicamba)

  • Target plant species (seeds or seedlings)

  • Pots with a standardized soil or growth medium

  • Controlled environment chamber or greenhouse with controlled temperature, humidity, and photoperiod

  • Spraying equipment calibrated for precise application

  • Measurement tools (e.g., calipers, leaf area meter, balance)

  • Data recording and analysis software

Methodology:

  • Plant Propagation:

    • Sow seeds of the selected plant species in pots containing the growth medium.

    • Thin seedlings to a uniform number per pot after emergence (e.g., one or two plants per pot).

    • Grow the plants under controlled conditions until they reach a specific growth stage (e.g., 2-4 true leaves).

  • Herbicide Application:

    • Prepare a series of herbicide concentrations, including a control (no herbicide) and a range of doses above and below the expected effective rate. A double dose is often included to assess safety margins.[11]

    • Randomly assign treatments to the pots in a completely randomized or randomized block design with multiple replications (typically 3-4).

    • Apply the herbicide solutions to the plants using a calibrated sprayer to ensure uniform coverage.

  • Phytotoxicity Assessment:

    • Visually assess plant injury at regular intervals after treatment (e.g., 3, 7, 14, and 21 days).

    • Use a standardized rating scale to quantify phytotoxicity symptoms such as chlorosis, necrosis, stunting, and morphological deformities (e.g., a scale of 0 to 100%, where 0 is no injury and 100 is complete plant death).

    • Collect quantitative data, which may include:

      • Plant height

      • Leaf area

      • Chlorophyll content

      • Stomatal conductance

      • Above-ground fresh and dry biomass at the end of the experiment.[12]

  • Data Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

    • Perform a regression analysis to model the dose-response relationship and calculate values such as the GR₅₀ (the herbicide dose that causes a 50% reduction in plant growth) or ED₅₀ (the median effective dose).

Signaling Pathway of Synthetic Auxin Herbicides

Synthetic auxin herbicides exert their phytotoxic effects by overwhelming the plant's natural auxin signaling pathway. The following diagram illustrates the key steps in this process.

AuxinSignalingPathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Physiological Response Auxin Synthetic Auxin (e.g., Chloramben, Picloram, Dicamba) Auxin_nucleus Synthetic Auxin Auxin->Auxin_nucleus Transport TIR1_AFB TIR1/AFB Receptor Auxin_nucleus->TIR1_AFB Binds to SCF_complex SCF E3 Ligase Complex TIR1_AFB->SCF_complex Activates Aux_IAA Aux/IAA Repressor SCF_complex->Aux_IAA Targets Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF ARF (Auxin Response Factor) Aux_IAA->ARF Represses Ubiquitin Ubiquitin Ubiquitin->Aux_IAA Ubiquitination Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription mRNA mRNA Auxin_Genes->mRNA Gene_Expression Altered Gene Expression mRNA->Gene_Expression Translation Ethylene_ABA Ethylene & ABA Production Gene_Expression->Ethylene_ABA Cell_Elongation Uncontrolled Cell Elongation & Division Gene_Expression->Cell_Elongation Phytotoxicity Phytotoxicity & Plant Death Ethylene_ABA->Phytotoxicity Cell_Elongation->Phytotoxicity

Caption: Synthetic auxin herbicide signaling pathway leading to phytotoxicity.

This guide provides a foundational comparison of Chloramben, Picloram, and Dicamba. Further research into specific plant species and environmental conditions is recommended for a more comprehensive understanding of their phytotoxic profiles.

References

Safety Operating Guide

Proper Disposal of 3-Amino-2,4,5-trichlorobenzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – Researchers, scientists, and drug development professionals handling 3-Amino-2,4,5-trichlorobenzoic acid must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance.

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure and ensures personal safety.

Personal Protective Equipment (PPE)Specifications and Usage
Hand Protection Wear chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of after use in accordance with good laboratory practices.[1]
Eye/Face Protection Use safety glasses with side-shields or chemical goggles.[2][3]
Skin and Body Protection Wear a lab coat or other protective clothing to prevent skin contact.[2][4]
Respiratory Protection If dust formation is likely, use a NIOSH-approved respirator. Ensure adequate ventilation in the handling area.[2][5]

Waste Collection and Storage

Proper segregation and storage of chemical waste are critical to prevent accidental reactions and ensure safe disposal.

  • Containerization : Always store waste this compound in its original container if possible. If not, use a clearly labeled, sealed, and compatible container.

  • No Mixing : Do not mix this waste with other chemicals or waste streams.

  • Labeling : Clearly label the waste container with the chemical name: "Waste this compound".

  • Storage : Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials such as strong oxidizing agents.[3]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.

  • Evacuate and Ventilate : If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.

  • Containment : Prevent the spill from spreading and entering drains or water sources.[2][4][6] This compound is considered harmful to aquatic life with long-lasting effects.

  • Cleanup : For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal.[2][5] Avoid generating dust during this process.[2][5]

  • Decontamination : Clean the spill area thoroughly with an appropriate solvent or detergent and water. Dispose of all cleanup materials as hazardous waste.

Disposal Procedure

The disposal of this compound must be conducted by a licensed and approved waste disposal company. Adherence to local, state, and federal regulations is mandatory.

  • Contact a Licensed Waste Disposal Service : Engage a professional waste disposal company that is certified to handle hazardous chemical waste.[7]

  • Provide Chemical Information : Furnish the waste disposal company with a Safety Data Sheet (SDS) for a structurally similar compound if one for the exact chemical is unavailable, along with any other relevant information about the waste.

  • Approved Disposal Method : The recommended method of disposal is typically high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[7]

  • Documentation : Maintain all records of waste disposal, including manifests and certificates of destruction provided by the disposal company.

Logical Workflow for Disposal

The following diagram illustrates the step-by-step process for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound A Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) B Step 2: Segregate and Containerize Waste (Use original or labeled, sealed container) A->B C Step 3: Store Waste Securely (Designated, ventilated area) B->C E Step 5: Contact Licensed Waste Disposal Company C->E D Step 4: Manage Spills Immediately (Contain, clean up, decontaminate) D->B Spilled material goes into waste container F Step 6: Arrange for Waste Pickup and Transport E->F G Step 7: Incineration at Approved Facility (High-temperature with afterburner and scrubber) F->G H Step 8: Obtain and File Certificate of Disposal G->H

Caption: Disposal Workflow for this compound.

Disclaimer: The disposal procedures outlined above are based on general safety protocols for chlorinated and aminated benzoic acids. Always consult with your institution's Environmental Health and Safety (EHS) department and the licensed waste disposal company for specific guidance and to ensure full compliance with all applicable regulations.

References

Personal protective equipment for handling 3-Amino-2,4,5-trichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-Amino-2,4,5-trichlorobenzoic acid (CAS No. 6725-40-2) was publicly available at the time of this writing. The following guidance is synthesized from the SDSs of structurally similar compounds, including 2,3,5-Trichlorobenzoic acid and various chlorinated aminobenzoic acids. Researchers must consult the specific SDS provided by their supplier before handling this chemical and perform a risk assessment for their specific use case.

This guide provides essential safety, handling, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be a skin, eye, and respiratory irritant.[1][2][3][4] Appropriate personal protective equipment is crucial to minimize exposure.

PPE CategoryRecommendationSpecification Examples
Eye and Face Protection Chemical safety goggles are required. A face shield should be worn when there is a splash hazard.ANSI Z87.1-compliant; provides a complete seal around the eyes.
Skin Protection Chemical-resistant gloves and a lab coat are mandatory. For extensive handling, consider additional protective clothing.Nitrile or neoprene gloves (inspect for tears before use).[1]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a respirator is necessary.NIOSH-approved N95 dust mask or a respirator with a particulate filter.[5]

Operational Plan: Safe Handling and Storage

Adherence to a strict operational protocol is vital for the safe handling of this compound.

Workflow for Handling this compound

G Workflow for Handling this compound prep Preparation handling Handling in Fume Hood prep->handling Don PPE storage Storage handling->storage Seal Container disposal Waste Disposal handling->disposal Segregate Waste G Emergency Response for Accidental Exposure exposure Accidental Exposure skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion wash Wash with soap and water for 15 min skin_contact->wash rinse Rinse with water for 15 min eye_contact->rinse fresh_air Move to fresh air inhalation->fresh_air medical_attention Seek Immediate Medical Attention ingestion->medical_attention wash->medical_attention rinse->medical_attention fresh_air->medical_attention

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.